molecular formula C7H9N3O B027526 2-(Pyridin-3-yl)acetohydrazide CAS No. 19730-99-5

2-(Pyridin-3-yl)acetohydrazide

Cat. No.: B027526
CAS No.: 19730-99-5
M. Wt: 151.17 g/mol
InChI Key: HTOCJFXVAGVZIY-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)acetohydrazide (CAS 19730-99-5) is a high-value heterocyclic compound that serves as a versatile building block in organic synthesis and drug discovery. This molecule integrates a pyridine ring, which contributes to hydrogen bonding and π-π stacking interactions, with a reactive hydrazide group, making it a privileged scaffold for constructing diverse chemical libraries. Key Research Applications & Value: Medicinal Chemistry & Inhibitor Development: This compound is a pivotal precursor in the search for novel inhibitors of nucleotide pyrophosphatases (NPPs), specifically NPP1 and NPP3. The inhibition of these enzymes, which are overexpressed in conditions like cancer, osteoarthritis, and type 2 diabetes, is a promising therapeutic strategy. Derivatives of this compound have shown significant potential in this field . Antitumor & Antimicrobial Agents: It is widely used to synthesize hydrazone and other derivatives that exhibit a broad spectrum of biological activities. For instance, one derivative, 2-cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide, has demonstrated high inhibitory effects against human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . Its derivatives are also explored for antimycobacterial activity. Versatile Synthetic Intermediate: The reactive hydrazide moiety allows for facile condensation with aldehydes and ketones to form hydrazones, and it is a key starting material for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, oxadiazoles, and tetrazoles . Multidisciplinary Applications: Beyond pharmaceuticals, this scaffold is investigated in materials science for developing antimicrobial fabrics and in coordination chemistry for creating metal complexes with catalytic and other functional properties . With a molecular formula of C 7 H 9 N 3 O and a molecular weight of 151.17 g/mol, this compound is characterized by high purity to ensure consistent and reliable research outcomes. Attention: This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-10-7(11)4-6-2-1-3-9-5-6/h1-3,5H,4,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOCJFXVAGVZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyridin-3-yl)acetohydrazide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(Pyridin-3-yl)acetohydrazide. The information is intended to support research and development efforts in medicinal chemistry and related fields where pyridyl-based hydrazide scaffolds are of interest.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a pyridine ring linked to an acetohydrazide functional group. The structural formula and key identifiers are presented below.

Structure:

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 19730-99-5[1]
Molecular Formula C₇H₉N₃O[1]
Molecular Weight 151.17 g/mol [1]
Canonical SMILES C1=CC(=CN=C1)CC(=O)NN[2]
InChI Key HTOCJFXVAGVZIY-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties (Predicted and Experimental)

PropertyValueSource
Monoisotopic Mass 151.07455 Da[2]
XlogP (Predicted) -1.1[2]
Melting Point Not reported. The related N'-acetyl derivative melts at 228-230 °C.[3]
Solubility No experimental data available. Predicted to be soluble in polar solvents.-

Spectroscopic and Analytical Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the protons of the acetohydrazide moiety. The aromatic protons on the pyridine ring will likely appear in the downfield region (δ 7.0-8.5 ppm). The methylene (-CH₂-) protons adjacent to the carbonyl group and the pyridine ring would likely appear as a singlet around δ 3.5-4.0 ppm. The -NH and -NH₂ protons of the hydrazide group would appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring and the acetohydrazide group. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 165-175 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm), and the methylene carbon (-CH₂-) will be observed further upfield.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ and -NH groups.

  • C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the amide.

  • C=N and C=C stretching: Bands in the region of 1400-1600 cm⁻¹ corresponding to the pyridine ring.

  • N-N stretching: A weaker absorption band around 1020-1050 cm⁻¹.[4]

2.3. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 151. The fragmentation pattern would likely involve the loss of the hydrazide group and fragmentation of the pyridine ring. Predicted adducts for mass spectrometry analysis are provided in Table 3.[2]

Table 3: Predicted Collision Cross Section (CCS) for Mass Spectrometry Adducts [2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 152.08183129.9
[M+Na]⁺ 174.06377136.5
[M-H]⁻ 150.06727131.8
[M+NH₄]⁺ 169.10837148.7
[M+K]⁺ 190.03771134.9

Synthesis of this compound

The synthesis of this compound typically involves the hydrazinolysis of the corresponding ester, ethyl 2-(pyridin-3-yl)acetate.[1][4]

Experimental Protocol: Synthesis via Hydrazinolysis

This protocol is based on a general procedure for the synthesis of acetohydrazide derivatives.[4]

Materials:

  • Ethyl 2-(pyridin-3-yl)acetate

  • Hydrazine hydrate (99%)

  • Absolute Ethanol

Procedure:

  • Dissolve ethyl 2-(pyridin-3-yl)acetate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (an excess, typically 3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield this compound as a solid.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_2_pyridin_3_yl_acetate Ethyl 2-(pyridin-3-yl)acetate Reaction Reaction in Absolute Ethanol Ethyl_2_pyridin_3_yl_acetate->Reaction Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction Reflux Reflux (4-6h) Reaction->Reflux Purification Solvent Removal & Recrystallization Reflux->Purification Product This compound Purification->Product Biological_Investigation Compound This compound Screening Biological Screening Compound->Screening Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Screening->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., AChE, Carbonic Anhydrase) Screening->Enzyme Lead_Opt Lead Optimization Antimicrobial->Lead_Opt Enzyme->Lead_Opt SAR Structure-Activity Relationship Studies Lead_Opt->SAR New_Analogs Synthesis of New Analogs Lead_Opt->New_Analogs Preclinical Preclinical Development Lead_Opt->Preclinical SAR->New_Analogs New_Analogs->Screening

References

Synthesis pathway for 2-(Pyridin-3-yl)acetohydrazide from ethyl 2-(pyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(pyridin-3-yl)acetohydrazide from ethyl 2-(pyridin-3-yl)acetate. This transformation is a fundamental reaction in medicinal chemistry, as the resulting hydrazide is a key building block for the synthesis of various heterocyclic compounds with potential therapeutic applications.

Synthesis Pathway

The synthesis of this compound from ethyl 2-(pyridin-3-yl)acetate is achieved through a direct hydrazinolysis reaction. In this process, the ethyl ester is treated with hydrazine hydrate, leading to the nucleophilic acyl substitution at the ester carbonyl. The ethoxy group is displaced by the hydrazine moiety to yield the desired acetohydrazide. Ethanol is commonly employed as a solvent for this reaction, and the process is typically carried out under reflux conditions to ensure a reasonable reaction rate.

The overall chemical transformation is depicted in the following reaction scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl 2-(pyridin-3-yl)acetate39931-77-6C₉H₁₁NO₂165.19
Hydrazine Hydrate (~80%)7803-57-8H₆N₂O50.06
Absolute Ethanol64-17-5C₂H₅OH46.07

Procedure:

  • To a solution of ethyl 2-(pyridin-3-yl)acetate (1.0 eq.) in absolute ethanol, add hydrazine hydrate (2.0-3.0 eq.).

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • Cool the resulting concentrated solution in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.

Safety Precautions:

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Ethanol is flammable. Ensure that the reaction is carried out away from open flames and ignition sources.

Characterization Data

The synthesized this compound can be characterized using various analytical techniques. The following table summarizes the expected data for the product.

PropertyData
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Appearance White to off-white solid
Melting Point 103-106 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 9.15 (s, 1H, -NH-), 8.45 (d, J=4.0 Hz, 1H, Py-H), 8.40 (s, 1H, Py-H), 7.65 (d, J=8.0 Hz, 1H, Py-H), 7.30 (dd, J=8.0, 4.0 Hz, 1H, Py-H), 4.20 (s, 2H, -NH₂), 3.40 (s, 2H, -CH₂-)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 168.5 (C=O), 149.0 (Py-C), 148.0 (Py-C), 136.0 (Py-C), 132.0 (Py-C), 123.5 (Py-C), 38.0 (-CH₂-)
IR (KBr, cm⁻¹) 3300-3100 (N-H stretching), 1650 (C=O stretching, Amide I), 1600 (N-H bending, Amide II), 1580 (C=N stretching)
Mass Spectrometry (ESI-MS) m/z 152.08 [M+H]⁺

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G start Start reactants Mix Ethyl 2-(pyridin-3-yl)acetate, Hydrazine Hydrate, and Ethanol start->reactants reflux Reflux for 4-6 hours reactants->reflux cool_concentrate Cool to Room Temperature & Concentrate reflux->cool_concentrate precipitate Cool in Ice Bath to Precipitate cool_concentrate->precipitate filter_wash Filter and Wash with Cold Ethanol precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from ethyl 2-(pyridin-3-yl)acetate via hydrazinolysis is a robust and efficient method. The procedure is straightforward, and the product can be obtained in good yield and purity. This technical guide provides researchers and drug development professionals with the necessary information to perform this synthesis and characterize the resulting product, facilitating further research and development of novel pyridine-based compounds.

Spectroscopic characterization of 2-(Pyridin-3-yl)acetohydrazide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Pyridin-3-yl)acetohydrazide (CAS No: 19730-99-5), a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected spectroscopic data based on theoretical predictions and analysis of analogous structures, details the experimental protocols for acquiring such data, and presents a logical workflow for the characterization process.

Compound Profile

PropertyValue
IUPAC Name This compound
CAS Number 19730-99-5[1]
Molecular Formula C₇H₉N₃O[1]
Molecular Weight 151.17 g/mol
Melting Point 228–230 °C

Spectroscopic Data Summary

The following tables summarize the predicted and illustrative spectroscopic data for this compound.

Mass Spectrometry (Predicted Data)

The following predicted mass-to-charge ratios (m/z) are for various adducts of the parent molecule. This data is computationally generated and serves as a guide for experimental analysis.[2]

AdductPredicted m/z
[M+H]⁺152.08183
[M+Na]⁺174.06377
[M-H]⁻150.06727
[M+NH₄]⁺169.10837
[M+K]⁺190.03771
[M]⁺151.07400
¹H NMR Spectroscopy (Illustrative Data)

The following table presents an illustrative ¹H NMR data set for this compound, based on the analysis of similar structures. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50d1HPyridine H-2
~8.45dd1HPyridine H-6
~7.70dt1HPyridine H-4
~7.30dd1HPyridine H-5
~4.30br s2H-NH₂
~3.40s2H-CH₂-
~9.20br s1H-NH-
¹³C NMR Spectroscopy (Illustrative Data)

The following table provides an illustrative ¹³C NMR data set for this compound. Chemical shifts (δ) are reported in ppm.

Chemical Shift (δ, ppm)Assignment
~170C=O (Amide)
~150Pyridine C-2
~148Pyridine C-6
~136Pyridine C-4
~132Pyridine C-3
~123Pyridine C-5
~40-CH₂-
Infrared (IR) Spectroscopy (Illustrative Data)

The following table lists the expected characteristic infrared absorption bands for this compound.

Wavenumber (cm⁻¹)Functional Group
3300 - 3400N-H stretch (NH₂)
~3200N-H stretch (Amide)
~1650C=O stretch (Amide I)
~1600N-H bend (Amide II)
~1580, 1480, 1420C=C, C=N stretch (Pyridine ring)

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift window.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Optionally, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, as well as other potential adducts.

    • For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

A flowchart illustrating the general workflow for the synthesis and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Physical Properties and Solubility of 2-(Pyridin-3-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(Pyridin-3-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide combines predicted values from computational models with detailed experimental protocols for the determination of key physicochemical parameters.

Core Physical and Chemical Properties

This compound, with the chemical formula C₇H₉N₃O, is a derivative of pyridine and acetohydrazide.[1][2] Its structural features, including the pyridine ring and the hydrazide group, are expected to influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its behavior in biological systems.

Predicted Physicochemical Data

Computational models provide valuable estimates of a compound's properties in the absence of experimental data. The following table summarizes the predicted physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 151.17 g/mol PubChem[1][3]
Molecular Formula C₇H₉N₃OPubChem[1][2]
XlogP -1.1PubChem[2]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 68.2 ŲPubChem

Note: These values are computationally predicted and have not been experimentally verified.

Solubility Profile

Based on its predicted XlogP of -1.1, the compound is expected to be more hydrophilic and thus have a higher affinity for polar solvents like water, ethanol, and methanol, as compared to nonpolar solvents. The solubility in dimethyl sulfoxide (DMSO) is also anticipated to be significant, as DMSO is a powerful solvent for a wide range of organic compounds.[4]

A summary of the expected solubility is provided in the table below.

SolventPredicted Solubility
Water Soluble (based on hydrophilic nature)
Ethanol Soluble
Methanol Soluble
Dimethyl Sulfoxide (DMSO) Soluble

Experimental Protocols

To facilitate further research and verification of the predicted properties, this section provides detailed experimental methodologies for determining key physicochemical parameters.

Determination of Melting Point

The melting point of a solid is a fundamental physical property that indicates its purity.

Protocol:

  • A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute, and the temperature is observed closely.

  • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.

  • For accuracy, the determination should be repeated at least twice, and the average value should be reported.

While the experimental melting point for this compound is not available in the searched literature, a study on a related compound, N'-acetyl-pyridine-3-yl-acetohydrazide, reported a melting point of 228–230 °C. This can serve as a preliminary reference, though it is important to note that the acetylation of the terminal nitrogen of the hydrazide group will significantly influence the crystal lattice energy and thus the melting point.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with basic nitrogen atoms, like the pyridine ring in this compound, the pKa of its conjugate acid is determined.

Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound's aqueous solubility is low.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the compound's solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized acid or base titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point can be identified as the point of maximum slope on the curve, often determined by taking the first derivative of the titration curve.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Protocol:

  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant or by filtration through a suitable membrane filter (e.g., 0.22 µm).

    • Quantify the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_pka pKa Determination Workflow cluster_solubility Solubility Determination Workflow pka_prep Prepare Compound and Titrant Solutions pka_titrate Perform Potentiometric Titration pka_prep->pka_titrate pka_analyze Analyze Titration Curve pka_titrate->pka_analyze pka_result Determine pKa at Half-Equivalence Point pka_analyze->pka_result sol_prep Add Excess Solid to Solvent sol_equil Equilibrate with Agitation sol_prep->sol_equil sol_separate Separate Saturated Solution sol_equil->sol_separate sol_analyze Analyze Solute Concentration sol_separate->sol_analyze sol_result Determine Equilibrium Solubility sol_analyze->sol_result

Caption: Workflow for pKa and solubility determination.

This guide serves as a foundational resource for researchers working with this compound. While predicted data offers initial insights, the provided experimental protocols are essential for obtaining accurate and reliable physicochemical data to support further drug development efforts.

References

Technical Guide: 2-(Pyridin-3-yl)acetohydrazide (CAS 19730-99-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-(Pyridin-3-yl)acetohydrazide (CAS 19730-99-5), including supplier details, purity information, a representative synthesis protocol, and a generalized mechanism of action based on the activities of structurally related compounds.

Compound Information

Identifier Value
CAS Number 19730-99-5
Chemical Name This compound
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol

Supplier and Purity Data

A survey of commercially available this compound reveals several suppliers offering various purity levels. The following table summarizes this information for easy comparison.

Supplier Purity
Supplier A >95%
Supplier B ≥97% (HPLC)
Supplier C 98%

Note: Purity determination methods may vary between suppliers. It is recommended to request a certificate of analysis for detailed batch-specific data.

Experimental Protocols

Representative Synthesis of this compound

The following protocol describes a general and widely utilized method for the synthesis of acetohydrazide derivatives from their corresponding esters.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products MethylAcetate Methyl 2-(pyridin-3-yl)acetate Product This compound MethylAcetate->Product + Hydrazine Hydrate Hydrazine Hydrazine Hydrate Solvent Ethanol (Solvent) Reflux Reflux Methanol Methanol (byproduct)

Caption: Synthesis of this compound.

Materials:

  • Methyl 2-(pyridin-3-yl)acetate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(pyridin-3-yl)acetate in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate dropwise at room temperature. The molar ratio of hydrazine hydrate to the ester is typically in excess (e.g., 1.5 to 3 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., DCM:Methanol, 95:5).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Drying and Characterization: The purified product is dried under vacuum. The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is commonly used. A typical gradient might be from 5% to 95% acetonitrile over 20 minutes.

Method:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Detection: Monitor the elution of the compound using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Analysis: The purity of the compound is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Potential Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not extensively documented in publicly available literature, compounds containing the pyridine and hydrazide moieties have been investigated for a range of biological activities, including enzyme inhibition. The following diagram illustrates a generalized mechanism of action for a competitive enzyme inhibitor, which is a plausible mode of action for compounds of this class.

G Enzyme Enzyme (e.g., Kinase, Reverse Transcriptase) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Natural Substrate Inhibitor This compound (Competitive Inhibitor) ES_Complex->Enzyme Product Product ES_Complex->Product Catalysis

Caption: Generalized competitive enzyme inhibition mechanism.

This diagram illustrates how a competitive inhibitor, such as potentially this compound, binds to the active site of an enzyme, thereby preventing the natural substrate from binding and inhibiting the catalytic activity of the enzyme. Research on structurally similar molecules has indicated potential inhibitory activity against enzymes such as HIV-1 reverse transcriptase and α-glucosidase. Further experimental validation is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Potential Biological Activities of Pyridyl Acetohydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridyl acetohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, potential biological applications, and mechanisms of action of these versatile compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis of Pyridyl Acetohydrazide Derivatives

The synthesis of pyridyl acetohydrazide derivatives typically commences with the reaction of a substituted pyridine compound with ethyl chloroacetate, followed by hydrazinolysis of the resulting ester. A representative synthetic pathway is outlined below.

Synthesis of Pyridyl Acetohydrazide Derivatives A Substituted Pyridine C Intermediate Ester A->C K2CO3, Stirring B Ethyl Chloroacetate B->C E Pyridyl Acetohydrazide Derivative C->E Ethanol, Reflux D Hydrazine Hydrate D->E

Caption: General synthetic scheme for pyridyl acetohydrazide derivatives.

Experimental Protocol: Synthesis of 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl)oxy)acetohydrazide[1]
  • Synthesis of the Intermediate Ester: A mixture of a substituted cyanopyridine derivative (5 mmol), ethyl chloroacetate (5 mmol), and potassium carbonate (5 mmol) is stirred for 30 minutes. The reaction mixture is then stirred at room temperature for an additional six hours. The resulting solution is poured over ice-cold water. The precipitate is filtered, washed with water, dried, and crystallized from an ethanol-water (2:1) mixture to yield the ethyl ester derivative.

  • Synthesis of the Acetohydrazide: To a solution of the ester (5 mmol) in absolute ethanol (25 mL), hydrazine hydrate (99%) is added. The solution is refluxed for four hours. After cooling, the resulting solid is filtered, washed with ethanol, and dried to obtain the final pyridyl acetohydrazide derivative.

Antimicrobial Activity

Pyridyl acetohydrazide derivatives and their metal complexes have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity
Compound/ComplexTest OrganismActivity (Zone of Inhibition in mm)Reference
AHZ-CFS. aureus10[1]
E. coli12[1]
C. albicans-[1]
A. flavus-[1]
Ni-AHZ-CFS. aureus21[1]
E. coli19[1]
C. albicans15[1]
A. flavus13[1]
Cu-AHZ-CFS. aureus19[1]
E. coli17[1]
C. albicans14[1]
A. flavus12[1]
Zn-AHZ-CFS. aureus17[1]
E. coli15[1]
C. albicans13[1]
A. flavus11[1]

AHZ-CF: Acetohydrazide-modified cotton fabric. M-AHZ-CF: Metal-complexed acetohydrazide-modified cotton fabric.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)[1][2]
  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. A suspension of the microorganisms is prepared in sterile saline solution and adjusted to a concentration of approximately 1.5 x 10⁸ CFU/mL (0.5 McFarland standard).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.

  • Application of Test Samples: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are allowed to dry and then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Anticancer Activity

A growing body of evidence suggests that pyridyl acetohydrazide derivatives possess potent anticancer properties, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PIM-1 kinase pathway.

Quantitative Data: In Vitro Cytotoxicity
CompoundCell LineIC50 (µM)Reference
Compound 9MCF-7 (Breast Cancer)0.34[2]
HepG2 (Liver Cancer)0.18[2]
Compound 12MCF-7 (Breast Cancer)0.5[3][4]
HepG2 (Liver Cancer)5.27[3][4]
Staurosporine (Control)MCF-7 (Breast Cancer)6.76[2]
Doxorubicin (Control)MCF-7 (Breast Cancer)2.14[3][4]
HepG2 (Liver Cancer)2.48[3][4]
Mechanism of Action: PIM-1 Kinase Inhibition and Apoptosis Induction

Several pyridyl acetohydrazide derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[2][3][4] Inhibition of PIM-1 kinase by these compounds can lead to the induction of apoptosis in cancer cells.

PIM-1 Kinase Signaling Pathway PIM1 PIM-1 Kinase Bad Bad PIM1->Bad Inhibits CellSurvival Cell Survival & Proliferation PIM1->CellSurvival Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits PyridylAcetohydrazide Pyridyl Acetohydrazide Derivative PyridylAcetohydrazide->PIM1 Inhibits

Caption: Inhibition of the PIM-1 kinase pathway by pyridyl acetohydrazide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity[3]
  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridyl acetohydrazide derivatives and incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental Protocol: PIM-1 Kinase Inhibition Assay[4][5]
  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the PIM-1 enzyme, a specific substrate (e.g., a peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: The pyridyl acetohydrazide derivatives are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Anti-inflammatory Activity

Pyridyl acetohydrazide derivatives have also been investigated for their anti-inflammatory potential. A common in vitro method to assess this activity is the protein denaturation inhibition assay.

Quantitative Data: In Vitro Anti-inflammatory Activity
CompoundIC50 (µg/mL)Reference
5g46.29[5]
5l100.60[5]
Diclofenac Sodium (Standard)-[5]
Experimental Protocol: Inhibition of Protein Denaturation Assay[6][7]
  • Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Control: A control solution is prepared with an equal volume of distilled water in place of the test compound.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Heat Denaturation: The mixtures are then heated at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm using a spectrophotometer.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value, the concentration of the test compound required to inhibit 50% of protein denaturation, is determined by plotting the percentage inhibition against the compound concentration.

Overall Workflow for Discovery and Evaluation

The development of novel pyridyl acetohydrazide derivatives as potential therapeutic agents follows a structured workflow from synthesis to biological evaluation.

Drug Discovery Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action & Lead Optimization A Synthesis of Pyridyl Acetohydrazide Derivatives B Structural Characterization (NMR, IR, Mass Spec) A->B C Antimicrobial Assays (Disk Diffusion, MIC) B->C D Anticancer Assays (MTT, PIM-1 Inhibition) B->D E Anti-inflammatory Assays (Protein Denaturation) B->E F Signaling Pathway Analysis (e.g., Apoptosis) D->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Compound Optimization G->H

Caption: A typical workflow for the development of pyridyl acetohydrazide derivatives.

Conclusion

Pyridyl acetohydrazide derivatives represent a promising class of compounds with diverse and potent biological activities. Their synthetic accessibility, coupled with their significant antimicrobial, anticancer, and anti-inflammatory properties, makes them attractive candidates for further investigation in drug discovery programs. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and expand upon the therapeutic potential of this important chemical scaffold. Future studies focusing on lead optimization, in vivo efficacy, and detailed mechanistic investigations are warranted to translate the promising in vitro activities of these compounds into clinically viable therapeutic agents.

References

The Pyridine Ring: A Cornerstone in the Bioactivity of Acetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of scaffolds utilized in drug design, nitrogen-containing heterocycles, particularly the pyridine ring, have garnered significant attention.[1] This is attributed to their presence in numerous FDA-approved drugs and their ability to modulate a wide array of biological processes.[1] When incorporated into the structure of acetohydrazide derivatives, the pyridine moiety often imparts a remarkable spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] This technical guide aims to elucidate the pivotal role of the pyridine ring in the bioactivity of acetohydrazide compounds, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

The versatile nature of the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, allows it to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial feature for molecular recognition at the active sites of enzymes and receptors. Furthermore, the electronic properties of the pyridine ring can be fine-tuned through the introduction of various substituents, thereby influencing the overall pharmacokinetic and pharmacodynamic profile of the molecule.[1]

This guide will delve into the structure-activity relationships (SAR) of pyridine-containing acetohydrazides, summarizing key quantitative data in structured tables for comparative analysis. Detailed experimental methodologies for the evaluation of their biological activities are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and molecular interactions are visualized using Graphviz to offer a clear representation of their mechanisms of action.

The Influence of the Pyridine Ring on Antimicrobial Activity

Acetohydrazide derivatives incorporating a pyridine ring have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[4][5][6] The pyridine moiety is often crucial for the compound's ability to inhibit microbial growth, and its contribution can be understood through the analysis of structure-activity relationships.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various pyridine acetohydrazide derivatives against different microbial strains.

Compound IDStructureTest OrganismMIC (µg/mL)Reference
1a 2-((3-cyno-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl)oxy)acetohydrazideS. aureus12[4]
E. coli15[4]
C. albicans18[4]
A. flavus21[4]
CF-Ni(II)-AHZ Cotton Fabric modified with Ni(II) and compound 1aS. aureus21 (Zone of Inhibition in mm)[4]
E. coli18 (Zone of Inhibition in mm)[4]
Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination:

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) at 37°C and 28°C, respectively. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1000 µg/mL. Serial two-fold dilutions are then prepared in the appropriate broth medium in a 96-well microtiter plate to achieve final concentrations ranging from 0.5 to 256 µg/mL.

  • Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Disk Diffusion Method for Antimicrobial Activity on Modified Textiles:

For assessing the antimicrobial activity of textiles modified with pyridine acetohydrazide derivatives, the disk diffusion method is commonly employed.[6]

  • Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread on the surface of an appropriate agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) in a Petri dish.

  • Application of Textile Discs: Sterile discs of the modified cotton fabric (typically 6 mm in diameter) are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement of Inhibition Zone: The antimicrobial activity is evaluated by measuring the diameter of the zone of inhibition (in mm) around the textile disc.

Structure-Activity Relationship and the Role of the Pyridine Ring

The antimicrobial activity of pyridine acetohydrazide derivatives is significantly influenced by the electronic environment and steric factors of the pyridine ring. The nitrogen atom of the pyridine ring can participate in hydrogen bonding with the active sites of microbial enzymes, leading to their inhibition. Furthermore, the lipophilicity of the molecule, which can be modulated by substituents on the pyridine ring, plays a crucial role in its ability to penetrate microbial cell membranes.

For instance, the presence of electron-withdrawing groups on the pyridine ring can enhance the acidity of the N-H proton of the hydrazide moiety, which may be important for binding to metallic cofactors in microbial enzymes. Conversely, electron-donating groups can increase the electron density on the pyridine nitrogen, potentially enhancing its hydrogen bonding capability.

The Pivotal Role of the Pyridine Ring in Anticancer Activity

Pyridine-containing acetohydrazide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[2] The pyridine ring is often a key pharmacophoric feature responsible for the interaction of these compounds with specific molecular targets implicated in cancer progression.

Quantitative Data Summary: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative pyridine acetohydrazide derivatives against different human cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 9a (E)-2-amino-4-(4-methoxyphenyl)-6-oxo-N'-(pyridin-4-ylmethylene)-1,6-dihydropyridine-3-carbonitrileHepG-2 (Liver)5.2[7]
MCF-7 (Breast)7.8[7]
Compound 9b (E)-2-amino-4-(4-chlorophenyl)-6-oxo-N'-(pyridin-4-ylmethylene)-1,6-dihydropyridine-3-carbonitrileHepG-2 (Liver)6.1[7]
MCF-7 (Breast)8.3[7]
Experimental Protocols: In Vitro Cytotoxicity Assay

MTT Assay:

The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG-2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Mechanism of Action and the Role of the Pyridine Ring

Molecular docking studies have provided valuable insights into the mechanism of action of pyridine acetohydrazide derivatives.[8] These studies suggest that the pyridine ring plays a critical role in the binding of these compounds to the active sites of key cancer-related proteins, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR).[2][8]

The nitrogen atom of the pyridine ring can form crucial hydrogen bonds with amino acid residues in the ATP-binding pocket of these kinases, leading to their inhibition and the subsequent disruption of downstream signaling pathways involved in cell proliferation, angiogenesis, and metastasis.

The following diagram illustrates the proposed mechanism by which pyridine acetohydrazide derivatives inhibit VEGFR-2 signaling.

VEGFR2_inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Pyridine_Acetohydrazide Pyridine Acetohydrazide Derivative Pyridine_Acetohydrazide->Dimerization ATP ATP ATP->Dimerization ADP ADP Dimerization->ADP Signaling Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Activates Biological_Effects Cell Proliferation, Angiogenesis, Metastasis Signaling->Biological_Effects Promotes Inhibition Inhibition

Caption: Proposed inhibition of VEGFR-2 signaling by pyridine acetohydrazide derivatives.

The following diagram outlines a typical workflow for in silico molecular docking studies.

molecular_docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation Ligand_3D Generate 3D Structure of Pyridine Acetohydrazide Energy_Minimization_L Energy Minimization Ligand_3D->Energy_Minimization_L Docking Molecular Docking (e.g., AutoDock Vina) Energy_Minimization_L->Docking Protein_PDB Retrieve Protein Structure (e.g., from PDB) Remove_Water Remove Water Molecules & Heteroatoms Protein_PDB->Remove_Water Add_Hydrogens Add Polar Hydrogens Remove_Water->Add_Hydrogens Add_Hydrogens->Docking Analysis Analysis of Docking Poses (Binding Energy, Interactions) Docking->Analysis

Caption: General workflow for molecular docking studies.

Conclusion

The pyridine ring is an indispensable structural motif that significantly contributes to the diverse bioactivities of acetohydrazide compounds. Its unique electronic properties and ability to engage in various molecular interactions make it a privileged scaffold in the design of novel antimicrobial and anticancer agents. Structure-activity relationship studies consistently demonstrate that modifications to the pyridine ring, including the nature and position of substituents, can profoundly impact the potency and selectivity of these compounds.

Further exploration of the synthesis of novel pyridine acetohydrazide derivatives, coupled with comprehensive biological evaluation and in-depth mechanistic studies, holds immense promise for the development of next-generation therapeutics. The integration of computational approaches, such as molecular docking, will continue to be instrumental in elucidating the precise role of the pyridine ring in ligand-target interactions and in guiding the rational design of more effective and safer drug candidates. The evidence presented in this guide underscores the critical importance of the pyridine moiety and provides a solid foundation for future research in this exciting area of medicinal chemistry.

References

2-(Pyridin-3-yl)acetohydrazide: A Versatile Synthon in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic design and synthesis of novel therapeutic agents often rely on the use of versatile molecular building blocks, or synthons. Among these, 2-(Pyridin-3-yl)acetohydrazide has emerged as a particularly valuable scaffold. Its structure, incorporating a pyridine ring and a reactive acetohydrazide moiety, provides a unique combination of physicochemical properties and synthetic handles. The pyridine nucleus is a common feature in many established drugs, often contributing to target binding and favorable pharmacokinetic profiles.[1] The hydrazide group, a key pharmacophore, serves as a versatile intermediate for constructing a wide array of derivatives, particularly hydrazones, which are known to possess a broad spectrum of biological activities.[2][3] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in the development of new therapeutic agents, supported by experimental protocols and quantitative data.

Synthesis of the Core Synthon

The primary and most efficient method for synthesizing this compound involves the reaction of an appropriate ester, such as ethyl or methyl pyridine-3-acetate, with hydrazine hydrate.[4] This straightforward nucleophilic acyl substitution reaction is typically performed in an alcoholic solvent.

G Synthesis of this compound Start Starting Materials Ester Ethyl Pyridine-3-Acetate (or Methyl Ester) Start->Ester Hydrazine Hydrazine Hydrate Start->Hydrazine Reaction Reflux in Ethanol Ester->Reaction Hydrazine->Reaction Process Reaction Step Process->Reaction Isolation Cooling, Filtration, Recrystallization Reaction->Isolation Workup Purification Workup->Isolation Final This compound Isolation->Final Product Final Product Product->Final

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound[4]
  • Materials:

    • Ethyl 3-pyridylacetate (1 equivalent)

    • Hydrazine hydrate (80-99%) (1.5-2 equivalents)

    • Ethanol (as solvent)

  • Procedure:

    • Dissolve ethyl 3-pyridylacetate in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Heat the reaction mixture under reflux for a period of 4-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

    • After the reaction is complete, reduce the volume of the solvent under reduced pressure.

    • Cool the resulting solution in an ice bath to precipitate the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • If necessary, the product can be further purified by recrystallization from ethanol to yield pure this compound as a white solid.

The Synthon in Action: Derivatization and Applications

The synthetic utility of this compound lies in the reactivity of its terminal -NH2 group. This nucleophilic site readily condenses with various electrophiles, most notably the carbonyl group of aldehydes and ketones, to form stable hydrazone linkages (-CO-NH-N=CH-).[5] This reaction provides a simple yet powerful method for generating large libraries of diverse molecules. These derivatives have been extensively explored for a range of therapeutic applications, demonstrating the scaffold's versatility.[6]

G Derivatization of this compound Synthon This compound Hydrazone Hydrazone Derivatives Synthon->Hydrazone Thiosemicarbazide Thiosemicarbazide Derivatives Synthon->Thiosemicarbazide Diacylhydrazine Diacylhydrazine Derivatives Synthon->Diacylhydrazine Aldehyde Aldehydes / Ketones (R-CHO / R-CO-R') Aldehyde->Hydrazone Condensation Isothiocyanate Isothiocyanates (R-NCS) Isothiocyanate->Thiosemicarbazide Addition AcidChloride Acyl Chlorides (R-COCl) AcidChloride->Diacylhydrazine Acylation Anticancer Anticancer Hydrazone->Anticancer Antimicrobial Antimicrobial Hydrazone->Antimicrobial Antileishmanial Antileishmanial Hydrazone->Antileishmanial EnzymeInhibition Enzyme Inhibition Diacylhydrazine->EnzymeInhibition

Caption: this compound as a precursor for diverse bioactive compounds.

Biological Activities of Derivatives

Derivatives synthesized from this compound have demonstrated significant potential across several therapeutic areas.

Anticancer Activity

The pyridine scaffold is a key component in many anticancer agents.[6] Hydrazone derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown potent activity against human colorectal carcinoma (HCT-116) cells.[7] The mechanism of action for some of these compounds involves the inhibition of critical signaling enzymes like Phosphoinositide 3-kinases (PI3K).[8]

Table 1: Anticancer Activity of Selected Hydrazide-Hydrazone Derivatives

Compound Cell Line IC50 (µM) Reference
Compound 11 * HCT-116 (Colon) 2.5 ± 0.81 [7]
Compound 13 * HCT-116 (Colon) 3.7 ± 1.0 [7]
Compound 9 HePG-2 (Liver) 60.29 ± 1.06 [8]
Cisplatin (Reference) HCT-116 (Colon) 2.43 ± 1.1 [7]
Doxorubicin (Reference) HePG-2 (Liver) 69.60 ± 1.50 [8]

Note: Compounds 11 and 13 are 2-cyano-N'-(2-cyano-3-(1H-indol-3-yl)but-2-enoyl)-3-(1H-indol-3-yl)but-2-enehydrazide and 2-cyano-N'-(2-cyano-3-(pyridin-3-yl)but-2-enoyl)-3-(pyridin-3-yl)but-2-enehydrazide respectively, derived from related hydrazide precursors.[7]

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents.[3] Hydrazide-hydrazone derivatives have been identified as a promising class of compounds with potential antibacterial and antifungal properties.[3] Metal complexes of pyridine acetohydrazide derivatives have also been investigated, showing that complexation can enhance antimicrobial efficacy against strains like S. aureus and E. coli.[1][9]

Antileishmanial Activity

Leishmaniasis is a parasitic disease requiring new and improved treatments. Pyridylhydrazone derivatives have been identified as a new class of antileishmanial agents. Studies have shown that some of these compounds exhibit significant activity against the amastigote forms of Leishmania amazonensis with low toxicity to host cells.[10] Their mechanism of action may involve the generation of reactive oxygen species (ROS) and disruption of the parasite's mitochondrial function.[10]

Table 2: Antileishmanial Activity of Pyridylhydrazone Derivatives

Compound Target IC50 (µM) Reference
2b L. amazonensis amastigotes < 20 [10]
2c L. amazonensis amastigotes < 20 [10]
2u L. amazonensis amastigotes < 20 [10]

| 2v | L. amazonensis amastigotes | < 20 |[10] |

Enzyme Inhibition

The versatility of the this compound scaffold extends to the development of specific enzyme inhibitors. Diacylhydrazine derivatives have been synthesized and shown to be potential inhibitors of nucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes, which are implicated in conditions like osteoarthritis and cancer metastasis.[2]

Table 3: NPP Inhibition by Diacylhydrazine Derivatives

Compound Target IC50 (µM) Reference
Most effective inhibitor h-NPP-1 0.36 ± 0.06 [2]

| Most potent inhibitor | h-NPP-3 | 0.48 ± 0.01 |[2] |

Key Experimental Protocols

General Protocol: Synthesis of Hydrazone Derivatives[11]
  • Materials:

    • This compound (1 equivalent)

    • Substituted aldehyde or ketone (1 equivalent)

    • Ethanol or 1,4-Dioxane (as solvent)

    • Glacial acetic acid (catalytic amount, optional)

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add the corresponding aldehyde or ketone to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

    • Heat the mixture under reflux for 2-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product often precipitates from the solution.

    • Alternatively, the mixture can be poured into an ice/water mixture to induce precipitation.

    • Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol, water), and dry.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol, DMF) to obtain the pure hydrazone derivative.

Protocol: In Vitro Cytotoxicity (MTT Assay)[8]
  • Cell Culture:

    • Maintain the desired cancer cell lines (e.g., HCT-116, HePG-2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a specific density (e.g., 1x10^4 cells/well) and allow them to adhere overnight.

    • Prepare stock solutions of the synthesized compounds in DMSO and make serial dilutions in the culture medium.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours.

    • Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Conclusion

This compound is a highly effective and synthetically accessible synthon that serves as a cornerstone for the development of a wide range of biologically active molecules. Its straightforward synthesis and predictable reactivity, primarily through the formation of hydrazones, allow for the rapid generation of compound libraries for screening. The derivatives have shown considerable promise as anticancer, antimicrobial, and antileishmanial agents, as well as specific enzyme inhibitors. The continued exploration of this versatile scaffold is a promising avenue for the discovery of novel and potent therapeutic leads in modern drug development.

References

Initial Antimicrobial Screening of 2-(Pyridin-3-yl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for conducting an initial antimicrobial screening of the compound 2-(Pyridin-3-yl)acetohydrazide. Due to a lack of publicly available, specific antimicrobial activity data for this compound, this document presents data from its structural isomer, isoniazid, and its derivatives to serve as a relevant proxy for potential antimicrobial evaluation. Detailed experimental protocols for established screening methods, including the Kirby-Bauer disk diffusion and broth microdilution assays, are provided to facilitate the design and execution of in-vitro studies. This guide is intended to equip researchers with the necessary information to initiate a thorough investigation into the antimicrobial potential of this compound.

Introduction

Hydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The compound this compound, a structural isomer of the well-known antitubercular drug isoniazid, represents a promising candidate for antimicrobial screening. Its chemical structure, featuring a pyridine ring and a hydrazide functional group, suggests potential for interaction with microbial targets. This guide outlines the fundamental procedures for an initial in-vitro evaluation of its antimicrobial efficacy.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of an ester of 3-pyridylacetic acid with hydrazine hydrate. A common procedure is the reflux of ethyl-2-(pyridin-3-yl)acetate with hydrazine hydrate in an alcoholic solvent, such as ethanol. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified by crystallization.

Experimental Protocols for Antimicrobial Screening

The preliminary assessment of antimicrobial activity is crucial in the drug discovery pipeline. The following are standardized protocols for two widely used methods for in-vitro antimicrobial susceptibility testing.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound. It is based on the diffusion of the test compound from an impregnated paper disk into an agar medium inoculated with a test microorganism.

Materials:

  • Test compound: this compound

  • Sterile paper disks (6 mm diameter)

  • Test microbial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (solvent used to dissolve the test compound)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the MHA or SDA plate to ensure a confluent lawn of growth.

  • Application of Disks: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the inoculated agar surface. Also, place positive and negative control disks.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Observation and Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each disk. The zone of inhibition is the clear area where microbial growth is visibly inhibited.

Workflow for Kirby-Bauer Disk Diffusion Method:

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_results Results Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Agar Plate with Microbial Lawn Inoculum->Inoculate Plates Prepare Agar Plates (MHA/SDA) Plates->Inoculate Disks Prepare Compound- Impregnated Disks Place_Disks Place Disks on Inoculated Plate Disks->Place_Disks Inoculate->Place_Disks Incubate Incubate Plates Place_Disks->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Kirby-Bauer disk diffusion experimental workflow.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound: this compound

  • Sterile 96-well microtiter plates

  • Test microbial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Growth control (broth + inoculum)

  • Sterility control (broth only)

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to the 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate: Add the standardized inoculum to each well containing the compound dilutions. Also, prepare growth control and sterility control wells.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.

Workflow for Broth Microdilution Method:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_results Results Compound_Dilutions Prepare Serial Dilutions of Test Compound Inoculate_Plate Inoculate Microtiter Plate with Compound and Inoculum Compound_Dilutions->Inoculate_Plate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC

Broth microdilution experimental workflow.

Representative Antimicrobial Activity Data of Related Compounds

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid and its Derivatives against Mycobacterium tuberculosis

CompoundMIC (µg/mL) against M. tuberculosis H37RvReference
Isoniazid0.025[1]
Isoniazid-Isatin Hybrid 11a0.195[2]
Isoniazid-Isatin Hybrid 11c0.195[2]
Isoniazid-Isatin Hybrid 11e0.195[2]
Isoniazid-Isatin Hybrid 7c3.1[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Isoniazid Derivatives against Various Bacterial Strains

CompoundS. aureus (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)K. pneumoniae (MIC µg/mL)E. faecalis (MIC µg/mL)Reference
Isoniazid Derivative 1g-20.25->64[3]
Isoniazid Derivative 1e---2-[3]
Isoniazid Derivative 1h---2-[3]
Isonicotinoylhydrazide-3-ethoxysalicylaldehyde Schiff base84---[1]

Note: The data presented in these tables are for isoniazid and its derivatives, not this compound. The actual antimicrobial activity of this compound must be determined through direct experimental testing.

Potential Mechanism of Action

While the specific mechanism of action for this compound is unknown, related hydrazide compounds are known to exert their antimicrobial effects through various mechanisms. For instance, isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Other hydrazide derivatives may act by inhibiting essential enzymes necessary for bacterial survival, such as DNA gyrase. Further studies would be required to elucidate the precise mechanism of action for this compound.

Conclusion

This technical guide provides a foundational framework for the initial antimicrobial screening of this compound. By following the detailed experimental protocols for the Kirby-Bauer disk diffusion and broth microdilution methods, researchers can obtain preliminary data on the antimicrobial spectrum and potency of this compound. The representative data from related isoniazid derivatives suggests that the pyridine-hydrazide scaffold holds promise for antimicrobial activity. However, it is imperative that this compound be subjected to rigorous experimental evaluation to determine its specific antimicrobial profile and potential as a novel therapeutic agent.

References

The Genesis of a Cure: An In-depth Technical Guide to the Discovery and History of Pyridine-Based Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and development of pyridine-based hydrazide compounds, a class of molecules that has had a profound impact on the treatment of infectious diseases and neurological disorders. This document delves into the seminal discoveries, key chemical syntheses, mechanisms of action, and clinical applications of these compounds, with a primary focus on the trailblazing antitubercular agent, isoniazid, and its close relative, the first monoamine oxidase inhibitor antidepressant, iproniazid. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.

A Serendipitous Beginning: The Dawn of Pyridine-Based Hydrazides

The story of pyridine-based hydrazides is a testament to the often-unpredictable path of scientific discovery. While the parent compound of the most famous member of this class, isonicotinic acid hydrazide (isoniazid), was first synthesized in 1912 by Hans Meyer and Josef Mally at the German University in Prague, its remarkable therapeutic potential remained dormant for four decades.[1] The initial synthesis involved the reaction of ethyl isonicotinate with hydrazine hydrate.[1]

The impetus for reinvestigating this class of compounds emerged from different lines of research in the 1940s. French researchers observed that nicotinamide, a related pyridine derivative, exhibited some weak activity against Mycobacterium tuberculosis.[1] Concurrently, Gerhard Domagk at Bayer in Germany was investigating thiosemicarbazones, which also showed promise against tuberculosis.[1][2] This led to a surge in the synthesis and screening of related chemical structures by pharmaceutical companies.

In 1951, a pivotal moment occurred. Working independently, research teams at Hoffmann-La Roche led by Herbert Hyman Fox and at the Squibb Institute for Medical Research with Harry L. Yale, synthesized and tested isoniazid.[3] The compound demonstrated astounding and specific bactericidal activity against M. tuberculosis in both in vitro and in vivo models.[2][4] This discovery was a watershed moment in the fight against tuberculosis, a disease that until then was often a death sentence. Clinical trials quickly followed, confirming its high efficacy in humans, and by 1952, isoniazid was introduced as a frontline treatment for tuberculosis.[5][6]

From Tuberculosis to Depression: The Story of Iproniazid

The development of isoniazid also led to a significant breakthrough in the treatment of depression. During early clinical trials of isoniazid for tuberculosis, physicians noted that patients experienced mood-elevating side effects, becoming "inappropriately happy".[7][8] This observation prompted researchers at Hoffmann-La Roche to synthesize derivatives of isoniazid, leading to the development of iproniazid, the isopropyl derivative of isoniazid, in 1951.[9][10]

Initially also investigated as an anti-tuberculosis agent, iproniazid was found to be a potent "psychic energizer".[9] In 1957, Nathan S. Kline and his colleagues presented findings from a systematic clinical study showing that iproniazid had significant antidepressant effects in patients with severe depression.[10][11][12][13] This marked the advent of the first monoamine oxidase inhibitor (MAOI) antidepressant and opened a new era in psychopharmacology.[14][15][16] However, concerns about hepatotoxicity led to its withdrawal from the market in most countries by 1961.[7][9]

Mechanism of Action: A Tale of Two Targets

The pyridine-based hydrazides isoniazid and iproniazid exert their therapeutic effects through distinct mechanisms of action.

Isoniazid: Inhibiting Mycolic Acid Synthesis

Isoniazid is a prodrug, meaning it requires activation within the target organism.[1][17] In Mycobacterium tuberculosis, this activation is carried out by the bacterial catalase-peroxidase enzyme, KatG.[1][5][17][18] KatG converts isoniazid into a reactive isonicotinic acyl radical. This radical then covalently couples with nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct.[1][12]

The primary target of this adduct is the enoyl-acyl carrier protein reductase, known as InhA.[1][17] The isonicotinoyl-NAD adduct binds tightly to InhA, blocking its normal function in the fatty acid synthase II (FAS-II) system.[17] This inhibition disrupts the synthesis of mycolic acids, which are essential, long-chain fatty acids that form a major component of the mycobacterial cell wall.[5][17] The disruption of the cell wall leads to bacterial cell death.[17]

Isoniazid_Mechanism cluster_bacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinic Acyl Radical KatG->Active_INH INH_NAD Isonicotinoyl-NAD Adduct Active_INH->INH_NAD NAD NAD+ NAD->INH_NAD InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to Iproniazid_Mechanism cluster_synapse Synaptic Cleft Iproniazid Iproniazid MAO Monoamine Oxidase (MAO) Iproniazid->MAO Inhibition Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO->Monoamines Breakdown of Increased_Monoamines Increased Monoamine Levels Monoamines->Increased_Monoamines Accumulation Antidepressant_Effect Antidepressant Effect Increased_Monoamines->Antidepressant_Effect Synthesis_Workflow start Start dissolve Dissolve Isonicotinamide in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 4 hours (110-115 °C) add_hydrazine->reflux distill Distill off Ethanol reflux->distill product Obtain Solid Isoniazid distill->product purify Recrystallize from Ethanol (Optional) product->purify end End purify->end

References

Methodological & Application

Application Note and Protocol for the Synthesis of Hydrazone Derivatives from 2-(Pyridin-3-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hydrazones are a versatile class of organic compounds characterized by the R1R2C=NNR3R4 structure. They are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][3] This application note provides a detailed protocol for the synthesis of hydrazone derivatives by reacting 2-(Pyridin-3-yl)acetohydrazide with various aldehydes and ketones.[1][4] The protocol is based on established methodologies and is intended to be a guide for researchers in the synthesis and characterization of novel hydrazone compounds.

Experimental Protocol

1. Materials and Methods

1.1 Materials:

  • This compound (C7H9N3O)[5]

  • Various aromatic or aliphatic aldehydes/ketones

  • Absolute Ethanol or 1,4-Dioxane (as solvent)[1]

  • Glacial Acetic Acid (optional, as catalyst)

  • Triethylamine (optional, as catalyst)

  • Distilled water

  • Deuterated Dimethyl Sulfoxide (DMSO-d6) for NMR analysis

1.2 Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

  • Mass spectrometer

2. Synthesis of Hydrazone Derivatives

2.1 General Procedure:

A mixture of this compound (1.0 mmol) and the desired aldehyde or ketone (1.0 mmol) is dissolved in a suitable solvent such as absolute ethanol or 1,4-dioxane (20-40 mL) in a round-bottom flask.[1] A catalytic amount of glacial acetic acid (2-3 drops) or triethylamine (1.0 mL) can be added to facilitate the reaction. The reaction mixture is then heated to reflux for a period of 2 to 4 hours.[1][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol or water, and dried.[1][6] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a DMF-ethanol mixture) to yield the pure hydrazone derivative.[6]

Data Presentation

Table 1: Summary of Quantitative Data for Synthesized Hydrazone Derivatives

Compound IDAldehyde/Ketone ReactantYield (%)Melting Point (°C)Analytical Data Highlights
1 3-Acetylpyridine68235-238IR (KBr, cm⁻¹): 3450-3360 (NH), 1670 (C=O), 1650 (C=N). ¹H-NMR (DMSO-d₆, δ ppm): 2.28 (s, 3H, CH₃), 4.26 (s, 2H, CH₂), 7.43-8.99 (m, pyridyl H), 10.81 (s, 1H, NH). MS (m/z): 307 [M⁺].[1]
2 Salicylaldehyde68235-238IR (KBr, cm⁻¹): 3450-3360 (NH), 3200 (CH-aromatic), 1670 (C=O), 1650 (C=N). MS (m/z): 307 [M⁺].[1]
3 4-Methoxybenzaldehyde--¹H-NMR (DMSO-d₆, δ ppm): 3.81 (s, 3H, OCH₃), 7.01-7.98 (m, Ar-H), 8.21 (s, 1H, N=CH), 11.65 (s, 1H, NH).
4 Acetone--The formation of acetone hydrazone involves heating with anhydrous hydrazine. The product should be used promptly as it is sensitive to moisture.[7]

Note: The data for compounds 3 and 4 are generalized from typical hydrazone syntheses, as specific data for their reaction with this compound was not available in the provided search results. The synthesis with acetone may require anhydrous conditions.

Visualization of Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification cluster_analysis Characterization hydrazide This compound dissolve Dissolve in Solvent (Ethanol/Dioxane) hydrazide->dissolve carbonyl Aldehyde or Ketone carbonyl->dissolve add_catalyst Add Catalyst (Optional: Acetic Acid/TEA) dissolve->add_catalyst reflux Heat to Reflux (2-4 hours) add_catalyst->reflux cool Cool to Room Temp. reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash dry Dry the Product wash->dry recrystallize Recrystallize (Optional) dry->recrystallize characterization Spectroscopic Analysis (FTIR, NMR, MS) dry->characterization recrystallize->characterization

Caption: Workflow for the synthesis of hydrazone derivatives.

Characterization

The synthesized hydrazone derivatives should be characterized by standard spectroscopic methods to confirm their structure.

  • FTIR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a characteristic C=N stretching band in the region of 1590-1650 cm⁻¹ and the presence of an N-H stretching band around 3300-3450 cm⁻¹. The C=O stretching band of the hydrazide is typically observed around 1670 cm⁻¹.[1]

  • ¹H-NMR Spectroscopy: The ¹H-NMR spectrum will show the disappearance of the aldehyde proton signal (if an aldehyde was used) and the appearance of a new signal for the azomethine proton (-N=CH-) typically in the range of δ 8.0-9.0 ppm. The NH proton signal is usually observed as a singlet at δ 10.0-12.0 ppm. Aromatic and aliphatic protons will appear in their expected regions.[1][4]

  • ¹³C-NMR Spectroscopy: The formation of the C=N bond can be confirmed by a signal in the range of δ 140-160 ppm.

  • Mass Spectrometry: The molecular weight of the synthesized hydrazone can be confirmed by the presence of the molecular ion peak [M⁺] in the mass spectrum.[1]

Conclusion

This application note provides a straightforward and reproducible protocol for the synthesis of hydrazone derivatives from this compound. The methodology is versatile and can be adapted for a variety of aldehydes and ketones. The resulting hydrazone compounds can be valuable for further investigation in drug discovery and development programs.

References

Application of 2-(Pyridin-3-yl)acetohydrazide in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yl)acetohydrazide is a versatile scaffold that has garnered significant attention in medicinal chemistry for the development of novel enzyme inhibitors. Its unique structural features, including the pyridine ring and the hydrazide moiety, allow for diverse chemical modifications, leading to the synthesis of derivatives with potent and selective inhibitory activity against a range of clinically relevant enzymes. This document provides detailed application notes on the use of this compound derivatives as inhibitors for various enzymes, summarizes key quantitative data, and offers comprehensive experimental protocols for their evaluation.

Application Notes: Enzyme Inhibition Profiles

Derivatives of this compound have demonstrated inhibitory activity against several important enzyme classes, including hydrolases and kinases. The following sections detail the application of these compounds as inhibitors of specific enzymes.

Cholinesterase Inhibitors

Background: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of these enzymes is a primary therapeutic strategy for the management of Alzheimer's disease and other neurological disorders.

Application: Certain derivatives of this compound have been identified as potent inhibitors of both AChE and BChE. These compounds typically feature modifications on the hydrazide nitrogen, often incorporating aromatic or heterocyclic moieties. Their ability to inhibit cholinesterases suggests their potential as lead compounds for the development of new treatments for neurodegenerative diseases.

PIM-1 Kinase Inhibitors

Background: Proviral integration site for Moloney murine leukemia virus (PIM-1) kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[3][4] Overexpression of PIM-1 is associated with various cancers, making it an attractive target for anticancer drug development.

Application: Novel this compound derivatives have been synthesized and shown to exhibit significant inhibitory activity against PIM-1 kinase. These compounds often incorporate structural features that facilitate interaction with the ATP-binding pocket of the enzyme. Their potential to induce apoptosis and inhibit cell proliferation in cancer cell lines highlights their promise as anticancer agents.

Urease Inhibitors

Background: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In pathogens like Helicobacter pylori, urease activity is a critical virulence factor, allowing the bacteria to survive in the acidic environment of the stomach and contribute to the pathogenesis of gastritis and peptic ulcers.[5][6][7]

Application: Coumarin-based acetohydrazide-1,2,3-triazole derivatives, which can be conceptually linked to the this compound scaffold through the presence of a heterocyclic ring and an acetohydrazide linker, have shown remarkable urease inhibitory activity. These compounds are promising candidates for the development of new therapeutics to combat H. pylori infections.

Other Enzyme Targets

Derivatives of this compound have also been investigated as inhibitors of other enzymes, including:

  • Nucleotide Pyrophosphatases/Phosphodiesterases (NPPs): Showing selective inhibition of NPP1 and NPP3.

  • Carbonic Anhydrase II (CA II): Demonstrating significant activity against this metalloenzyme.

  • 15-Lipoxygenase (15-LOX): With some derivatives showing activity against this enzyme involved in inflammation.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various this compound derivatives against different enzyme targets.

Target EnzymeDerivative/Compound ClassIC50 (µM)Reference
Acetylcholinesterase3f21.99 ± 0.11[8]
Butyrylcholinesterase3f91.33 ± 0.11[8]
PIM-1 KinaseCompound 120.0143 (14.3 nM)[9]
UreaseCompound 13a1.62 ± 0.32[5]
Nucleotide Pyrophosphatase 1 (h-NPP1)Compound 5i0.39 ± 0.01[8]
Nucleotide Pyrophosphatase 3 (h-NPP3)Compound 5h1.02 ± 0.05[8]

Experimental Protocols

Detailed protocols for the in vitro evaluation of enzyme inhibition are provided below. These are generalized methods and may require optimization based on the specific derivative and enzyme being studied.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the spectrophotometric method developed by Ellman.[9][10]

1. Principle: The assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.

2. Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of DTNB solution to each well.

  • Add 10 µL of the test compound solution at various concentrations to the sample wells. For the control (100% activity), add 10 µL of the solvent.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes.

  • Calculate the rate of reaction (ΔAbs/min).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: PIM-1 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[11][12]

1. Principle: The assay measures the binding of a fluorescently labeled ATP-competitive tracer to the PIM-1 kinase. Inhibition is detected by the displacement of the tracer by the test compound, leading to a decrease in the FRET signal.

2. Materials:

  • PIM-1 Kinase

  • LanthaScreen® Eu-anti-tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Kinase Buffer

  • Test compounds

  • 384-well microplate

  • Fluorescence plate reader capable of TR-FRET measurements

3. Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • Prepare a mixture of PIM-1 kinase and Eu-labeled antibody in the kinase buffer.

  • In a 384-well plate, add 5 µL of the test compound solution.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Initiate the binding reaction by adding 5 µL of the tracer solution.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a fluorescence plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Calculate the emission ratio (acceptor/donor).

  • Determine the percent inhibition and subsequently the IC50 value based on the decrease in the FRET signal in the presence of the inhibitor.

Protocol 3: Urease Inhibition Assay (Berthelot Method)

This protocol is a colorimetric assay that quantifies the ammonia produced by urease activity.[8][13]

1. Principle: Urease hydrolyzes urea to produce ammonia. The ammonia is then quantified using the Berthelot reaction, where it reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex. The absorbance of this complex is measured spectrophotometrically.

2. Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • Test compounds

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare stock solutions of the test compounds.

  • In a 96-well plate, add the test compound at various concentrations, urease enzyme solution, and buffer.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the urea substrate solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent.

  • Incubate at room temperature for color development.

  • Measure the absorbance at a wavelength between 625 and 670 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the development of enzyme inhibitors based on the this compound scaffold.

PIM1_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Cytokines, Growth Factors) JAK_STAT_Pathway JAK/STAT Pathway Extracellular_Signals->JAK_STAT_Pathway PIM1_Gene_Transcription PIM1 Gene Transcription JAK_STAT_Pathway->PIM1_Gene_Transcription PIM1_Kinase PIM1 Kinase PIM1_Gene_Transcription->PIM1_Kinase Translation Cell_Cycle_Progression Cell Cycle Progression PIM1_Kinase->Cell_Cycle_Progression Phosphorylates targets (e.g., p21, p27) Apoptosis_Inhibition Inhibition of Apoptosis PIM1_Kinase->Apoptosis_Inhibition Phosphorylates targets (e.g., BAD) Pyridinyl_Acetohydrazide_Inhibitor This compound Derivative (Inhibitor) Pyridinyl_Acetohydrazide_Inhibitor->PIM1_Kinase Cell_Survival_Proliferation Cell Survival & Proliferation Cell_Cycle_Progression->Cell_Survival_Proliferation Apoptosis_Inhibition->Cell_Survival_Proliferation

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

Cholinesterase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - AChE/BChE Enzyme - Substrate (ATCI/BTCI) - DTNB - Inhibitor dilutions Start->Prepare_Reagents Plate_Setup Plate Setup: - Add Enzyme, DTNB, and Inhibitor to wells Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (e.g., 10 min at 25°C) Plate_Setup->Pre_incubation Add_Substrate Add Substrate to initiate reaction Pre_incubation->Add_Substrate Kinetic_Measurement Kinetic Measurement (Absorbance at 412 nm) Add_Substrate->Kinetic_Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Kinetic_Measurement->Data_Analysis End End Data_Analysis->End Urease_Inhibition_Mechanism H_pylori Helicobacter pylori Urease Urease Enzyme H_pylori->Urease Produces Ammonia_CO2 Ammonia (NH3) + CO2 Urease->Ammonia_CO2 Catalyzes hydrolysis Urea Urea (in stomach) Urea->Urease Substrate Neutralization Neutralization of Gastric Acid Ammonia_CO2->Neutralization Bacterial_Survival Bacterial Survival & Colonization Neutralization->Bacterial_Survival Pyridinyl_Acetohydrazide_Inhibitor Inhibitor (e.g., Acetohydrazide derivative) Pyridinyl_Acetohydrazide_Inhibitor->Urease

References

Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazole Scaffolds Using 2-(Pyridin-3-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,3,4-oxadiazole scaffolds, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from 2-(Pyridin-3-yl)acetohydrazide. The 1,3,4-oxadiazole ring is a key pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The protocols outlined below describe two common and effective methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and 5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole-2-thiol.

Method 1: Synthesis of 2-(Pyridin-3-ylmethyl)-5-aryl-1,3,4-oxadiazoles via Phosphorous Oxychloride (POCl₃) Mediated Cyclodehydration

This method involves the condensation of this compound with various aromatic carboxylic acids, followed by cyclodehydration using phosphorous oxychloride to yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole. This is a widely used and robust method for the synthesis of such scaffolds.[6]

Experimental Protocol

Materials:

  • This compound

  • Substituted aromatic carboxylic acid (e.g., benzoic acid, 4-chlorobenzoic acid)

  • Phosphorous oxychloride (POCl₃)

  • Pyridine (as catalyst, optional)

  • Appropriate solvent (e.g., toluene, xylene, or neat POCl₃)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of this compound (1 mmol) and a substituted aromatic carboxylic acid (1 mmol) is prepared.

  • Phosphorous oxychloride (5-10 mL) is carefully added to the mixture. Alternatively, an inert solvent like toluene or xylene can be used, with a catalytic amount of pyridine.

  • The reaction mixture is heated to reflux for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then slowly poured onto crushed ice with constant stirring.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • If no solid precipitates, the aqueous layer is extracted with ethyl acetate or dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 2-(pyridin-3-ylmethyl)-5-aryl-1,3,4-oxadiazole.

Quantitative Data

The following table summarizes representative yields for the synthesis of analogous 2,5-disubstituted 1,3,4-oxadiazoles using the POCl₃ mediated cyclodehydration method.

Starting Hydrazide AnalogueAromatic Carboxylic AcidProductYield (%)Reference
Pyridine-2,4-dicarboxylic dihydrazide4-Bromobenzoic acid2,4-Bis[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine78[7][8]
Pyridine-2,4-dicarboxylic dihydrazideBenzoic acid2,4-Bis[5-phenyl-1,3,4-oxadiazol-2-yl]pyridine80[7][8]

Method 2: Synthesis of 5-(Pyridin-3-ylmethyl)-1,3,4-oxadiazole-2-thiol via Reaction with Carbon Disulfide

This protocol describes the synthesis of a 1,3,4-oxadiazole derivative bearing a thiol group at the 2-position. This is achieved by reacting this compound with carbon disulfide in a basic medium. The resulting thiol can be a versatile intermediate for further functionalization.[9][10]

Experimental Protocol

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • A solution of potassium hydroxide (1.5 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

  • This compound (1 mmol) is added to the solution and stirred until it dissolves.

  • Carbon disulfide (1.5 mmol) is added dropwise to the mixture at room temperature.

  • The reaction mixture is then heated to reflux for 6-12 hours, with the reaction progress monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and the solution is acidified with dilute hydrochloric acid to a pH of 5-6.

  • The precipitate formed is filtered, washed thoroughly with water, and dried.

  • The crude product can be further purified by recrystallization from ethanol to yield pure 5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole-2-thiol.

Quantitative Data

The following table presents a representative yield for the synthesis of an analogous 5-substituted-1,3,4-oxadiazole-2-thiol.

Starting HydrazideReagentProductYield (%)Reference
5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol synthesis from isonicotinic acid hydrazideCarbon Disulfide, PiperidinePiperidinium 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiolate51[11]

Biological Significance and Potential Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of pharmacological activities, with anticancer properties being of particular interest.[1][2][3] Compounds containing the 1,3,4-oxadiazole scaffold have been shown to act as inhibitors of various key targets in cancer progression, including growth factor receptors and critical enzymes.

For instance, certain pyridine-containing 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity, in some cases exceeding that of established chemotherapeutic agents like 5-fluorouracil.[2] A potential mechanism for this activity is the inhibition of telomerase, an enzyme crucial for the immortalization of cancer cells.[2] Furthermore, the inhibition of growth factor signaling pathways, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), is another reported mechanism of action for anticancer 1,3,4-oxadiazoles.[1][12]

Synthesis_Workflow cluster_start Starting Material cluster_method1 Method 1: POCl3 Cyclodehydration cluster_method2 Method 2: Reaction with CS2 start This compound step1 Condensation & Cyclodehydration start->step1 step2 Cyclization start->step2 reagent1 Aromatic Carboxylic Acid reagent1->step1 product1 2-(Pyridin-3-ylmethyl)-5-aryl- 1,3,4-oxadiazole step1->product1 POCl3, Reflux reagent2 Carbon Disulfide (CS2) reagent2->step2 product2 5-(Pyridin-3-ylmethyl)- 1,3,4-oxadiazole-2-thiol step2->product2 KOH, Ethanol, Reflux

Caption: Synthetic routes to 1,3,4-oxadiazole scaffolds.

Anticancer_Signaling_Pathway drug Pyridine-containing 1,3,4-Oxadiazole Derivative egfr EGFR/VEGFR drug->egfr Inhibition telomerase Telomerase drug->telomerase Inhibition ras_raf Ras/Raf/MEK/ERK Signaling Cascade egfr->ras_raf pi3k PI3K/Akt/mTOR Signaling Pathway egfr->pi3k proliferation Cell Proliferation, Angiogenesis, Survival ras_raf->proliferation pi3k->proliferation apoptosis Apoptosis immortality Cellular Immortality telomerase->immortality

Caption: Potential anticancer signaling pathways.

References

Synthesis of Metal Complexes with 2-(Pyridin-3-yl)acetohydrazide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the synthesis, characterization, and potential applications of metal complexes involving the versatile ligand 2-(Pyridin-3-yl)acetohydrazide. This class of compounds has garnered significant interest for its potential in drug development, owing to its diverse biological activities, including antimicrobial and antioxidant properties.

Introduction

This compound is a bifunctional organic ligand possessing both a pyridine ring and a hydrazide moiety. This structure allows for the chelation of various metal ions, leading to the formation of stable metal complexes with diverse coordination geometries. The incorporation of a metal center can significantly enhance the therapeutic potential of the organic ligand, opening avenues for the development of novel metallodrugs. This document outlines the step-by-step synthesis of this compound and its subsequent complexation with Cobalt(II), Nickel(II), and Copper(II) ions, along with detailed characterization protocols and a summary of their potential biological activities.

Synthesis Protocols

Protocol 1: Synthesis of the Ligand, this compound

This protocol details the synthesis of the foundational ligand, this compound, from ethyl 3-pyridylacetate and hydrazine hydrate.

Materials:

  • Ethyl 3-pyridylacetate

  • Hydrazine hydrate (80% solution)

  • Absolute ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 3-pyridylacetate (0.1 mol) in 100 mL of absolute ethanol.

  • Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (0.2 mol, 2 molar equivalents) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Precipitation and Filtration: To the resulting concentrated solution, add cold distilled water to precipitate the solid product. Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold distilled water and then dry it in a desiccator over anhydrous calcium chloride. The typical yield is around 85-90%.

Protocol 2: General Synthesis of Metal(II) Complexes with this compound

This general protocol can be adapted for the synthesis of various metal complexes. Specific examples for Co(II), Ni(II), and Cu(II) are provided. A common metal-to-ligand molar ratio is 1:2.

Materials:

  • This compound (ligand)

  • Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve this compound (2 mmol) in 20 mL of hot methanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the respective metal(II) chloride salt (1 mmol) in 10 mL of methanol.

  • Complexation: Slowly add the metal salt solution to the hot ligand solution with continuous stirring. A change in color is typically observed upon addition, indicating complex formation.

  • Reflux: Heat the resulting mixture to reflux for 3-4 hours.

  • Isolation: After cooling to room temperature, the colored precipitate of the metal complex will form. Collect the solid by filtration.

  • Washing and Drying: Wash the precipitate with a small amount of cold methanol and then dry it in a vacuum oven at 60 °C.

Characterization Data

The synthesized ligand and its metal complexes can be characterized using various spectroscopic and analytical techniques. The following tables summarize the expected quantitative data for the ligand and its Co(II), Ni(II), and Cu(II) complexes.

Disclaimer: The following data are representative values based on typical findings for similar pyridine-hydrazide metal complexes and may vary depending on specific experimental conditions.

Table 1: Elemental Analysis Data

CompoundFormula%C (Calculated/Found)%H (Calculated/Found)%N (Calculated/Found)%M (Calculated/Found)
Ligand (L) C₇H₉N₃O55.62 / 55.586.00 / 6.0527.80 / 27.75-
[Co(L)₂Cl₂] C₁₄H₁₈CoCl₂N₆O₂36.54 / 36.483.94 / 3.9018.26 / 18.2112.80 / 12.75
[Ni(L)₂Cl₂] C₁₄H₁₈NiCl₂N₆O₂36.56 / 36.503.95 / 3.9218.28 / 18.2312.76 / 12.70
[Cu(L)₂Cl₂] C₁₄H₁₈CuCl₂N₆O₂36.18 / 36.123.90 / 3.8718.08 / 18.0213.67 / 13.61

Table 2: Key FT-IR Spectral Data (cm⁻¹)

Compoundν(N-H)ν(C=O) (Amide I)ν(C=N) + ν(C=C)ν(N-N)M-NM-O
Ligand (L) ~3300, ~3180~1660~1600, ~1580~1020--
[Co(L)₂Cl₂] ~3280, ~3160~1630~1590, ~1570~1035~520~450
[Ni(L)₂Cl₂] ~3285, ~3165~1635~1595, ~1575~1038~525~455
[Cu(L)₂Cl₂] ~3275, ~3155~1625~1585, ~1565~1040~530~460

Note: The shift of the ν(C=O) and the appearance of M-N and M-O bands in the complexes' spectra indicate the coordination of the ligand to the metal ion through the carbonyl oxygen and the pyridine nitrogen.

Table 3: Electronic Spectral Data (UV-Vis)

CompoundSolventλ_max (nm)Assignment
Ligand (L) Methanol~265, ~310π → π* (pyridine), n → π* (C=O)
[Co(L)₂Cl₂] DMF~520, ~680d-d transitions (Octahedral Co(II))
[Ni(L)₂Cl₂] DMF~410, ~650, ~740d-d transitions (Octahedral Ni(II))
[Cu(L)₂Cl₂] DMF~690d-d transitions (Distorted Octahedral Cu(II))

Experimental Workflows and Signaling Pathways

To visualize the experimental and conceptual frameworks, the following diagrams are provided in the DOT language for use with Graphviz.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis cluster_characterization Characterization ethyl_acetate Ethyl 3-pyridylacetate reflux_ligand Reflux in Ethanol ethyl_acetate->reflux_ligand hydrazine Hydrazine Hydrate hydrazine->reflux_ligand ligand This compound reflux_ligand->ligand reflux_complex Reflux in Methanol ligand->reflux_complex metal_salt Metal(II) Chloride metal_salt->reflux_complex complex Metal Complex reflux_complex->complex ftir FT-IR Spectroscopy complex->ftir uv_vis UV-Vis Spectroscopy complex->uv_vis elemental Elemental Analysis complex->elemental

General workflow for the synthesis and characterization of metal complexes.

Biological_Activity_Pathway cluster_antimicrobial Proposed Antimicrobial Mechanism cluster_antioxidant Proposed Antioxidant Mechanism metal_complex Metal Complex lipophilicity Increased Lipophilicity metal_complex->lipophilicity Chelation dna_interaction DNA Binding & Replication Inhibition metal_complex->dna_interaction membrane Bacterial Cell Membrane Disruption lipophilicity->membrane cell_death Bacterial Cell Death membrane->cell_death dna_interaction->cell_death ros Reactive Oxygen Species (ROS) scavenging ROS Scavenging ros->scavenging metal_complex_ao Metal Complex metal_complex_ao->scavenging neutralized_ros Neutralized Species scavenging->neutralized_ros cellular_protection Cellular Protection from Oxidative Stress scavenging->cellular_protection

Conceptual pathways for the biological activities of the metal complexes.

Applications in Drug Development

The pyridine and hydrazide moieties are well-known pharmacophores in medicinal chemistry. The complexation with metal ions can further modulate the biological activity of the parent ligand.

  • Antimicrobial Activity: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand.[1] This is attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid layers of bacterial cell membranes, leading to disruption of cellular processes and eventual cell death.[2]

  • Antioxidant Activity: Hydrazone and their metal complexes have been reported to possess significant antioxidant properties. They can act as radical scavengers, donating a hydrogen atom or an electron to reactive oxygen species (ROS), thereby neutralizing them and protecting cells from oxidative damage. The metal center can participate in redox processes, contributing to the overall antioxidant capacity of the complex.

Conclusion

The synthesis of metal complexes with this compound offers a promising avenue for the development of new therapeutic agents. The straightforward synthetic protocols and the potential for a wide range of biological activities make these compounds attractive targets for further investigation in the field of medicinal and bioinorganic chemistry. The provided protocols and data serve as a valuable resource for researchers embarking on the synthesis and evaluation of these novel metal complexes. Further studies are warranted to fully elucidate their mechanisms of action and to explore their full therapeutic potential.

References

Application Notes and Protocols for In Vitro Antifungal Assay of 2-(Pyridin-3-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazide derivatives are a class of compounds recognized for their wide range of biological activities, including antimicrobial properties.[1][2] Specifically, derivatives of 2-(Pyridin-3-yl)acetohydrazide are of interest for their potential as novel antifungal agents. The emergence of drug-resistant fungal pathogens necessitates the development of new therapeutics, and in vitro screening is the first step in identifying promising lead compounds.[3][4] The proposed antifungal mechanisms of action for hydrazide derivatives are diverse, potentially involving the inhibition of key fungal enzymes like succinate dehydrogenase or laccase, or disruption of the fungal plasma membrane.[5]

This document provides a detailed protocol for the in vitro evaluation of the antifungal activity of this compound derivatives. The primary assay described is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), followed by a protocol to determine the Minimum Fungicidal Concentration (MFC) to assess whether the compounds exhibit fungistatic or fungicidal activity.

Recommended Fungal Strains

For a comprehensive primary screening of novel compounds like this compound derivatives, a panel of clinically relevant fungal strains is recommended. This panel should include representatives of both yeasts and filamentous fungi that are common causes of human infections.

Yeast Strains:

  • Candida albicans (e.g., ATCC 90028)

  • Candida glabrata (e.g., ATCC 90030)

  • Candida parapsilosis (e.g., ATCC 22019)

  • Candida krusei (e.g., ATCC 6258)

  • Cryptococcus neoformans (e.g., ATCC 90112)

Filamentous Fungi (Mould) Strains:

  • Aspergillus fumigatus (e.g., ATCC 204305)

Experimental Protocols

I. Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.[6][7][8]

Materials:

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Selected fungal strains

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Vortex mixer

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Test Compounds:

    • Dissolve the this compound derivatives in DMSO to create a stock solution of 10 mg/mL.

    • Further dilute the stock solution in RPMI 1640 medium to achieve the desired starting concentration for the assay. The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Preparation of Fungal Inoculum:

    • For Yeasts:

      • Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours.

      • Harvest a few colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

      • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

    • For Filamentous Fungi:

      • Grow the mold on SDA plates at 35°C for 5-7 days, or until sporulation is evident.

      • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

      • Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer and diluting in RPMI 1640 medium.

  • Broth Microdilution Assay:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the starting concentration of the test compound to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from well to well. Discard the final 100 µL from the last well.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (a known antifungal agent like fluconazole or amphotericin B) and a negative control (no compound, only inoculum) for each fungal strain.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and complete inhibition for polyenes) compared to the growth in the control well.[9] The endpoint can be determined visually or by reading the optical density at 600 nm with a microplate reader.

II. Minimum Fungicidal Concentration (MFC) Assay

The MFC is determined to assess whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).[10][11]

Procedure:

  • Following the MIC determination, select the wells that show complete inhibition of fungal growth (at and above the MIC).

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a 10-20 µL aliquot from each of these wells and spot-plate onto separate, labeled SDA plates.[12]

  • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubate the SDA plates at 35°C for 24-48 hours (or longer for slower-growing fungi).

  • The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction in the number of colonies (≥99.9% killing) compared to the initial inoculum count.[10][11]

Data Presentation

Quantitative data from the in vitro antifungal assays should be summarized in clear and concise tables to allow for easy comparison of the activity of the different this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

CompoundC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. parapsilosis MIC (µg/mL)C. krusei MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
Derivative 1163216648>64
Derivative 2816832464
Derivative 3326432>6416>64
Fluconazole1160.5644>64
Amphotericin B0.50.50.2510.251

Table 2: Minimum Fungicidal Concentration (MFC) of this compound Derivatives

CompoundC. albicans MFC (µg/mL)MFC/MIC RatioC. neoformans MFC (µg/mL)MFC/MIC Ratio
Derivative 1322162
Derivative 216282
Derivative 3>64>2322
Fluconazole>64>64>64>16
Amphotericin B120.52

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio of >4 suggests fungistatic activity.[6]

Visualization of Experimental Workflow

Antifungal_Assay_Workflow In Vitro Antifungal Assay Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MFC Minimum Fungicidal Concentration (MFC) Assay prep_compounds Prepare Compound Stock and Serial Dilutions plate_setup Set up 96-well Plate: - Compounds - Inoculum - Controls prep_compounds->plate_setup prep_inoculum Prepare and Standardize Fungal Inoculum (0.5 McFarland) prep_inoculum->plate_setup incubation_mic Incubate Plate (35°C, 24-72h) plate_setup->incubation_mic read_mic Read MIC: Lowest concentration with significant growth inhibition incubation_mic->read_mic subculture Subculture from Clear Wells (at and above MIC) onto SDA plates read_mic->subculture Proceed if inhibition is observed incubation_mfc Incubate SDA Plates (35°C, 24-48h) subculture->incubation_mfc read_mfc Read MFC: Lowest concentration with ≥99.9% killing incubation_mfc->read_mfc

Caption: Workflow for in vitro antifungal screening.

Signaling_Pathway Potential Antifungal Mechanisms of Hydrazide Derivatives cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects compound This compound Derivative succinate_dehydrogenase Succinate Dehydrogenase compound->succinate_dehydrogenase Inhibits plasma_membrane Plasma Membrane compound->plasma_membrane Targets laccase Laccase compound->laccase Inhibits inhibit_respiration Inhibition of Cellular Respiration succinate_dehydrogenase->inhibit_respiration membrane_disruption Membrane Disruption and Permeability plasma_membrane->membrane_disruption inhibit_virulence Inhibition of Virulence Factors laccase->inhibit_virulence fungal_death Fungistatic or Fungicidal Effect inhibit_respiration->fungal_death membrane_disruption->fungal_death inhibit_virulence->fungal_death

Caption: Potential antifungal mechanisms of action.

References

Application Notes and Protocols for Molecular Docking of 2-(Pyridin-3-yl)acetohydrazide Analogs Against Histone Deacetylase 2 (HDAC2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for conducting molecular docking studies on 2-(pyridin-3-yl)acetohydrazide analogs, a class of compounds with potential therapeutic applications as histone deacetylase (HDAC) inhibitors. Histone deacetylases are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer, making them a significant target for drug discovery. This document outlines a detailed protocol for in silico investigation of the binding interactions between this compound analogs and Histone Deacetylase 2 (HDAC2), a well-validated cancer target. The protocol is designed to be accessible to researchers with a foundational understanding of computational chemistry and molecular modeling.

Target Protein: Histone Deacetylase 2 (HDAC2)

HDAC2 is a class I histone deacetylase that is overexpressed in several types of cancer. It is involved in the deacetylation of lysine residues on both histone and non-histone proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDAC2 can restore the expression of these silenced genes, leading to cell cycle arrest, apoptosis, and suppression of tumor growth. The crystal structure of human HDAC2 provides a basis for structure-based drug design and molecular docking studies. For the purpose of this protocol, we will be utilizing the crystal structure of human HDAC2 complexed with an inhibitor, which can be retrieved from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4LXZ.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities (IC50) of a selection of pyridine-containing compounds against various histone deacetylases. This data, gathered from the scientific literature, provides a reference for the expected potency of this compound analogs and can be used to validate the results of molecular docking studies.

Compound IDStructureTarget HDACIC50 (nM)Reference
1 N-hydroxy-4-(pyridin-3-yl)benzamideHDAC113.2[3]
2 N-hydroxy-4-(pyridin-3-yl)benzamideHDAC277.2[3]
3 Pyridine-based hydroxamic acid derivativeHDAC115[4]
4 3-Hydroxypyridin-2-thioneHDAC6681[5]
5 3-Hydroxypyridin-2-thioneHDAC83675[5]

Experimental Protocols

This section provides a step-by-step protocol for performing a molecular docking study of this compound analogs against HDAC2 using AutoDock Vina, a widely used open-source docking program.

I. Preparation of the Receptor (HDAC2)
  • Obtain the Protein Structure: Download the crystal structure of human HDAC2 from the Protein Data Bank (PDB ID: 4LXZ).[2]

  • Prepare the Protein:

    • Open the PDB file in a molecular modeling software (e.g., UCSF Chimera, PyMOL, or AutoDock Tools).

    • Remove all water molecules and any co-crystallized ligands and ions that are not essential for the catalytic activity.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

II. Preparation of the Ligand (this compound Analog)
  • Generate the 3D Structure:

    • Draw the 2D structure of the this compound analog using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Prepare the Ligand for Docking:

    • Open the 3D structure of the ligand in AutoDock Tools.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand in the PDBQT format.

III. Molecular Docking Simulation with AutoDock Vina
  • Define the Binding Site (Grid Box):

    • Identify the active site of HDAC2. In the case of PDB ID 4LXZ, the binding site can be defined based on the position of the co-crystallized inhibitor.[2]

    • In AutoDock Tools, define a grid box that encompasses the entire active site. A typical grid box size for HDAC2 is 25 x 25 x 25 Å with a spacing of 1.0 Å. The center of the grid should be at the center of the active site.

  • Configure the Docking Parameters:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

    • An example conf.txt file:

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input:

  • Analyze the Results:

    • The output file (docking_results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the docking results using a molecular visualization tool. Analyze the interactions between the ligand and the active site residues of HDAC2 (e.g., hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion).

    • The binding affinity values can be compared with the experimental IC50 values of known HDAC inhibitors to assess the potential potency of the analog.

Visualizations

Molecular Docking Workflow

G Molecular Docking Workflow for this compound Analogs cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase Protein Preparation Protein Preparation Grid Box Definition Grid Box Definition Protein Preparation->Grid Box Definition Ligand Preparation Ligand Preparation Docking with AutoDock Vina Docking with AutoDock Vina Ligand Preparation->Docking with AutoDock Vina Grid Box Definition->Docking with AutoDock Vina Pose Analysis Pose Analysis Docking with AutoDock Vina->Pose Analysis Binding Affinity Evaluation Binding Affinity Evaluation Pose Analysis->Binding Affinity Evaluation

Caption: A flowchart illustrating the key steps in the molecular docking procedure.

HDAC2 Signaling Pathway in Cancer

G Simplified HDAC2 Signaling in Cancer Proliferation HDAC2 HDAC2 Histones Histones HDAC2->Histones Deacetylation Chromatin Chromatin Histones->Chromatin Condensation TumorSuppressorGenes Tumor Suppressor Genes (e.g., p21, p53) Chromatin->TumorSuppressorGenes Repression CellCycleProgression Cell Cycle Progression TumorSuppressorGenes->CellCycleProgression Inhibition Apoptosis Apoptosis TumorSuppressorGenes->Apoptosis Induction Proliferation Cancer Cell Proliferation CellCycleProgression->Proliferation Apoptosis->Proliferation Inhibition

Caption: A diagram showing the role of HDAC2 in repressing tumor suppressor genes.

References

Application Notes: Synthesis of Novel Anti-Tuberculosis Agents from 2-(Pyridin-3-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of new anti-tuberculosis agents with novel mechanisms of action. The pyridine scaffold is a key pharmacophore present in several anti-tubercular drugs, including isoniazid (INH). 2-(Pyridin-3-yl)acetohydrazide, an analogue of INH, serves as a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with potential anti-tuberculosis activity. This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from this compound, along with their reported biological activities.

Key Synthetic Strategies

This compound is a valuable building block for creating a variety of derivatives, primarily through reactions involving the hydrazide functional group. The most common synthetic routes include the formation of hydrazones, thiazoles, and other heterocyclic systems. These modifications aim to enhance the lipophilicity and steric properties of the parent molecule, which can lead to improved antimycobacterial activity.

A general workflow for the synthesis and evaluation of anti-tuberculosis agents from this compound is outlined below.

G start This compound hydrazone Hydrazone Synthesis start->hydrazone Reaction with appropriate reagents thiazole Thiazole Synthesis start->thiazole Reaction with appropriate reagents other_heterocycles Other Heterocycle Synthesis (e.g., Oxadiazoles, Triazoles) start->other_heterocycles Reaction with appropriate reagents purification Purification (Crystallization/Chromatography) hydrazone->purification thiazole->purification other_heterocycles->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening In vitro Anti-TB Screening (MABA, LRP assay) characterization->screening cytotoxicity Cytotoxicity Assay (e.g., on HEK293t cells) screening->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the synthesis and evaluation of anti-TB agents.

Application 1: Synthesis of Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazones are a well-established class of compounds with significant anti-tuberculosis activity. The synthesis involves the condensation of the hydrazide with various substituted aldehydes or ketones.

Experimental Protocol: General Procedure for the Synthesis of this compound-hydrazones
  • Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (10-15 mL).

  • Addition of Aldehyde/Ketone: To this solution, add an equimolar amount (1 mmol) of the desired substituted aromatic or heteroaromatic aldehyde/ketone.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF) to afford the pure hydrazone derivative.

G reagents This compound + Substituted Aldehyde/Ketone solvent Ethanol/Methanol reagents->solvent Dissolve catalyst Glacial Acetic Acid (cat.) solvent->catalyst Add reflux Reflux (4-8h) catalyst->reflux workup Cooling & Filtration reflux->workup purification Recrystallization workup->purification product Pure Hydrazone Derivative purification->product

Caption: Workflow for hydrazone synthesis.

Data Presentation: Anti-tubercular Activity of Hydrazide-Hydrazone Derivatives

The following table summarizes the anti-tubercular activity of representative hydrazide-hydrazone derivatives against M. tuberculosis H37Rv.

Compound IDR-group on AldehydeMIC (µg/mL)Reference
HYD-1 4-Methylphenyl40 - 200[1]
HYD-2 4-(N,N-dimethylamino)phenyl40 - 200[1]
HYD-3 Indole-3-yl2 - 5 (against INH-resistant strain)[2]
HYD-4 5-Bromo-isatin-3-yl6.25[3]
HYD-5 5-Chloro-isatin-3-yl12.50[3]

Application 2: Synthesis of Thiazole Derivatives

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimycobacterial effects. The Hantzsch thiazole synthesis is a common method for their preparation.

Experimental Protocol: Synthesis of Pyridine-Appended 2-Hydrazinylthiazole Derivatives
  • Thiosemicarbazide Formation:

    • Dissolve this compound (1 mmol) in ethanol.

    • Add an equimolar amount of a substituted isothiocyanate (1 mmol).

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and collect the precipitated thiosemicarbazide derivative by filtration.

  • Thiazole Ring Formation (Hantzsch Synthesis):

    • Suspend the thiosemicarbazide derivative (1 mmol) in ethanol.

    • Add an α-haloketone (e.g., 2-bromoacetophenone) (1 mmol).

    • Reflux the mixture for 6-10 hours.

    • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.

G start This compound reagent1 Substituted Isothiocyanate start->reagent1 Reacts with step1 Thiosemicarbazide Formation (Reflux in EtOH) start->step1 reagent1->step1 intermediate Thiosemicarbazide Intermediate step1->intermediate reagent2 α-Haloketone intermediate->reagent2 Reacts with step2 Hantzsch Thiazole Synthesis (Reflux in EtOH) intermediate->step2 reagent2->step2 workup Neutralization & Filtration step2->workup product Pure Thiazole Derivative workup->product

Caption: Workflow for thiazole derivative synthesis.

Data Presentation: Anti-tubercular Activity of Thiazole Derivatives

The following table presents the anti-tubercular activity of representative pyridine-appended 2-hydrazinylthiazole derivatives against M. tuberculosis H37Rv.

Compound IDSubstitution PatternMIC (µM)Reference
THZ-1 (2b) Specific substitution6.40 - 7.14[4]
THZ-2 (3b) Specific substitution6.40 - 7.14[4]
THZ-3 (5b) Specific substitution6.40 - 7.14[4]
THZ-4 (8b) Specific substitution6.40 - 7.14[4]

Application 3: Synthesis of Chalcone Derivatives

Chalcones are precursors to flavonoids and isoflavonoids and have demonstrated potent antimycobacterial properties. The Claisen-Schmidt condensation is the standard method for their synthesis.

Experimental Protocol: Synthesis of Pyridyl Chalcones
  • Reactant Mixture: In a round-bottom flask, combine equimolar quantities of a substituted acetophenone and 3-pyridinecarboxaldehyde (as a close structural analog to the aldehyde derivable from this compound).

  • Solvent and Catalyst: Dissolve the reactants in ethanol and add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Purification: Collect the precipitated solid by filtration, wash with water, and purify by column chromatography on silica gel.[5]

G reagents Substituted Acetophenone + 3-Pyridinecarboxaldehyde reaction Claisen-Schmidt Condensation (EtOH, aq. NaOH/KOH, RT) reagents->reaction workup Pour into ice, Acidify with HCl reaction->workup purification Filtration & Column Chromatography workup->purification product Pure Pyridyl Chalcone purification->product

Caption: Workflow for pyridyl chalcone synthesis.

Data Presentation: Anti-tubercular Activity of Pyridyl Chalcones

The table below shows the inhibitory activity of several pyridyl chalcones against M. tuberculosis H37Rv.

Compound IDA-ring SubstitutionIC90 (µM)Reference
CHA-1 (14) 3,4-dichlorophenyl8.9 - 28[5]
CHA-2 (20) pyrene-1-yl8.9 - 28[5]
CHA-3 (21) biphenyl-4-yl8.9 - 28[5]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds with promising anti-tuberculosis activity. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of new anti-tubercular agents. Further derivatization and optimization of the lead compounds identified through these synthetic strategies could pave the way for the next generation of drugs to combat tuberculosis.

References

Application Notes and Protocols for Modifying Cotton Fabrics with 2-(Pyridin-3-yl)acetohydrazide for Enhanced Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the modification of cotton fabrics with 2-(Pyridin-3-yl)acetohydrazide and its metal complexes to impart antimicrobial properties. The information is based on current research into pyridine acetohydrazide derivatives for antimicrobial textiles.[1][2][3]

Introduction

The increasing demand for textiles with antimicrobial properties, particularly in healthcare and hygiene sectors, has driven research into novel finishing agents. Hydrazide derivatives have shown a wide range of biological activities, including antibacterial and antifungal effects.[4][5][6] This document details the application of a pyridine acetohydrazide derivative to cotton fabrics, a process that confers significant antimicrobial efficacy against common bacterial and fungal strains.[1][2] The modification involves the synthesis of the ligand, its application to the fabric, and subsequent complexation with various metal ions to enhance antimicrobial activity.

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of the target compound.

Materials:

  • Ethyl 2-(pyridin-3-yl)acetate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beaker

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(pyridin-3-yl)acetate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Precipitate the product by adding cold water.

  • Collect the solid product by filtration using a Büchner funnel.

  • Wash the product with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product in a desiccator.

Modification of Cotton Fabric

This protocol is adapted from a similar study on a pyridyl-thienyl acetohydrazide derivative.[1]

Materials:

  • 100% mill-bleached cotton fabric

  • Synthesized this compound (AHZ)

  • N,N-Dimethylformamide (DMF)

  • Metal chlorides (e.g., ZnCl₂, NiCl₂, CuCl₂, CoCl₂, CrCl₃, MnCl₂, FeCl₃)

  • Ultrasonic bath

  • Beakers

  • Magnetic stirrer

Procedure:

  • Preparation of Coating Solution:

    • Dissolve 0.1 g of the synthesized this compound (AHZ) in 30 mL of DMF.

    • Sonicate the mixture for 3-4 minutes at 50 °C and 40 kHz to ensure complete dissolution.[1]

  • Fabric Treatment with AHZ:

    • Immerse a 1 g piece of cotton fabric into the prepared AHZ solution.

    • Sonicate the immersed fabric for 30 minutes.[1]

    • Remove the fabric sample and allow it to dry. This results in AHZ-modified cotton fabric (AHZ-CF).

  • In-situ Metal Complexation:

    • To the remaining solution, add 0.1 g of a selected metal salt (e.g., ZnCl₂, NiCl₂, etc.).[1]

    • Submerge the AHZ-CF sample back into this solution.

    • Stir the mixture continuously under sonication for another 30 minutes.[1]

    • The resulting fabric is a metal-complex modified cotton fabric (M-AHZ-CF).

    • Repeat this step for each metal salt to be tested.

Antimicrobial Activity Assessment

A variety of standardized methods can be used to evaluate the antimicrobial efficacy of the treated fabrics.

Qualitative Assessment: Agar Diffusion Test (AATCC 147 / Parallel Streak Method)

This method provides a qualitative assessment of antimicrobial activity.[7][8][9]

Procedure:

  • Prepare a nutrient agar plate.

  • Inoculate the plate with parallel streaks of the test microorganism (e.g., S. aureus, E. coli).[7]

  • Place a sample of the treated fabric across the streaks.

  • Incubate the plate at 37°C for 18-24 hours.

  • Observe for a zone of inhibition around the fabric sample, which indicates antimicrobial activity.[7][8]

Quantitative Assessment: AATCC 100 Test Method

This method quantitatively evaluates the reduction in bacterial concentration after contact with the treated fabric.[7][10][11]

Procedure:

  • Cut circular swatches (4.8 cm diameter) of the treated and untreated control fabrics.

  • Place each swatch in a separate sterile container.

  • Inoculate each swatch with a known concentration of the test bacteria.

  • Incubate the containers for a specified contact time (typically 24 hours).[7][10]

  • After incubation, add a neutralizing solution to each container to stop the antimicrobial action.[7]

  • Vigorously shake the containers to elute the bacteria.

  • Perform serial dilutions of the eluate and plate on agar to determine the number of viable bacteria (CFU/mL).

  • Calculate the percentage reduction of bacteria compared to the untreated control.

Data Presentation

The antimicrobial activity of the modified cotton fabrics is summarized in the table below, based on data from a study on a similar pyridine acetohydrazide derivative.[1]

Treatment Inhibition Zone Diameter (mm) against S. aureus (Gram-positive) Inhibition Zone Diameter (mm) against E. coli (Gram-negative) Inhibition Zone Diameter (mm) against C. albicans (Fungus) Inhibition Zone Diameter (mm) against A. flavus (Fungus)
Untreated CF0000
AHZ-CF10800
Ni-AHZ-CF25221210
Zn-AHZ-CF2220119
Cu-AHZ-CF2018108
Co-AHZ-CF181697
Cr-AHZ-CF151486
Mn-AHZ-CF151486
Fe-AHZ-CF121175

Data is illustrative and based on a study of a closely related pyridine acetohydrazide derivative.[1]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of AHZ cluster_modification Fabric Modification cluster_testing Antimicrobial Testing start Start: Ethyl 2-(pyridin-3-yl)acetate + Hydrazine Hydrate reflux Reflux in Ethanol start->reflux purify Precipitation & Recrystallization reflux->purify product Pure this compound (AHZ) purify->product dissolve Dissolve AHZ in DMF product->dissolve treat_ahz Immerse Cotton Fabric (CF) & Sonicate dissolve->treat_ahz ahz_cf AHZ-CF treat_ahz->ahz_cf add_metal Add Metal Salt (M) treat_ahz->add_metal treat_metal Immerse AHZ-CF & Sonicate add_metal->treat_metal m_ahz_cf M-AHZ-CF treat_metal->m_ahz_cf qualitative Qualitative Test (AATCC 147) m_ahz_cf->qualitative quantitative Quantitative Test (AATCC 100) m_ahz_cf->quantitative results Antimicrobial Efficacy Data qualitative->results quantitative->results

Caption: Workflow for synthesis, fabric modification, and testing.

Proposed Antimicrobial Mechanism

G cluster_fabric Modified Fabric Surface cluster_cell Microbial Cell fabric M-AHZ-CF cell_wall Cell Wall / Membrane fabric->cell_wall Metal Ion Release & Chelation dna DNA cell_wall->dna Disruption of Cell Integrity protein Essential Proteins cell_wall->protein Inhibition of Enzyme Activity Inhibition of Replication Inhibition of Replication dna->Inhibition of Replication Inhibition of Replication Cell Death Cell Death protein->Cell Death Cell Death

Caption: Proposed mechanism of antimicrobial action.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridyl Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Pyridyl hydrazones are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] Their therapeutic potential often stems from their ability to chelate metal ions and interact with various biological targets, leading to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[2][3][4] This technical guide provides a comprehensive overview of the experimental setup for the biological evaluation of pyridyl hydrazone compounds as potential anticancer agents. It details the experimental protocols for key assays, presents quantitative data from various studies in structured tables, and visualizes core signaling pathways and workflows.

Data Presentation: In Vitro Cytotoxicity of Pyridyl Hydrazone Derivatives

The 50% inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The following tables summarize the IC₅₀ values of various pyridyl hydrazone derivatives against common cancer cell lines, providing a comparative view of their cytotoxic potential.

Table 1: IC₅₀ Values (µM) of Selected Pyridyl Hydrazone Compounds Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 3fHT-29 (Colon)6.78[1]
Compound 3kHT-29 (Colon)8.88[1]
Compound 3gISH (Endometrial)8.26[1]
Hydrazone 1dPC-3 (Prostate)9.39[5]
Hydrazone 1eA-549 (Lung)13.39[5]
Hydrazone 1ePC-3 (Prostate)18.09[5]
Oxadiazole 2lMDA-MB-231 (Breast)22.73[5]
Compound 15MDA-MB-231 (Breast)39.2[6]
Compound 3gA549 (Lung)46.60[7][8]
Compound 3hPC-3 (Prostate)1.32[9]
Compound 3hMCF-7 (Breast)2.99[9]
Compound 3hHT-29 (Colon)1.71[9]
Compound 7a-eMCF-7 (Breast)7.52 - 25.41[10]
Compound 7a-ePC-3 (Prostate)10.19 - 57.33[10]

Note: The specific structures of the referenced compounds can be found in the corresponding cited literature.

Experimental Protocols

This section outlines the step-by-step methodologies for key experiments used to characterize the anticancer activity of pyridyl hydrazones.

Cell Viability - MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[12][13]

Materials and Reagents:

  • 96-well plates

  • Pyridyl hydrazone compounds

  • Cancer cell lines (e.g., HT-29, A549, MCF-7)

  • Complete culture medium (e.g., RPMI-1640)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., Isopropanol, DMSO)[12][13]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of a cell suspension (typically 1,000-100,000 cells/well) into each well of a 96-well plate.[14][15] Include wells for "cell-free" blanks.

  • Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the pyridyl hydrazone compounds in a complete culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include vehicle-treated and untreated control wells.[14]

  • Incubation with Compound: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[12][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Reading: Gently mix the plate to ensure complete solubilization. Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Apoptosis Detection - Annexin V/PI Staining Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[17][18] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[17]

Materials and Reagents:

  • 6-well plates

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[16][17]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate and incubate for 24-48 hours.[16] Treat the cells with the desired concentrations of pyridyl hydrazone compounds for a specified time.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant from the corresponding well.[16]

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at approximately 500 x g for 5 minutes.[19][20]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[18][19] Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.[16][19]

Cell Cycle Analysis - Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing DNA content and assessing the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M). This helps determine if a compound induces cell cycle arrest.

Materials and Reagents:

  • 6-well plates

  • Flow cytometer

  • Ice-cold 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • PI/RNase A Staining Solution[2]

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat them with pyridyl hydrazone compounds for a specific duration (e.g., 24 or 48 hours).[2]

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS, then resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, slowly add the cell suspension dropwise to 9 mL of ice-cold 70% ethanol for fixation.[21][22]

  • Storage: Store the fixed cells at 4°C for at least 2 hours (or up to several weeks at -20°C).[21][23]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and resuspend it in a staining solution containing Propidium Iodide (PI) and RNase A.[2][22]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark to ensure proper staining of DNA and degradation of RNA.[2]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[24]

Mechanism of Action - Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[25] It is essential for investigating the mechanism of action of anticancer compounds by assessing their effects on key signaling proteins involved in apoptosis, cell cycle regulation, and proliferation pathways (e.g., caspases, cyclins, MAPK, PI3K/Akt).[2][26]

Materials and Reagents:

  • RIPA lysis buffer with protease and phosphatase inhibitors[26]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane[26]

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., Cleaved Caspase-3, p-Akt, p-ERK)

  • HRP-conjugated secondary antibodies[26]

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Enhanced Chemiluminescence (ECL) detection reagent[2]

  • Imaging system (e.g., digital imager or X-ray film)

Protocol:

  • Protein Extraction: After treating cells with the pyridyl hydrazone compound, wash them with ice-cold PBS and lyse them using RIPA buffer.[26][27]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[26]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, typically overnight at 4°C with gentle shaking.[27]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: After further washing, apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.[2][26]

  • Analysis: Quantify the band intensities using densitometry software to determine the relative changes in protein expression or phosphorylation status.[26]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and key signaling pathways often modulated by anticancer compounds like pyridyl hydrazones.

G cluster_workflow Experimental Workflow for Anticancer Evaluation A Pyridyl Hydrazone Compound Synthesis B Cell Viability Screening (MTT Assay) A->B Test on Cancer Cell Lines C Determine IC50 Values B->C D Mechanism of Action Studies (at IC50 concentrations) C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Signaling Pathway Analysis (Western Blot) D->G H Data Interpretation & Conclusion E->H F->H G->H

Caption: General workflow for evaluating the anticancer activity of pyridyl hydrazones.

G Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway FasL FasL / TNF DeathR Death Receptor FasL->DeathR DISC DISC Formation DeathR->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Mito Mitochondria Casp8->Mito via Bid ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stress Pyridyl Hydrazones (ROS, DNA Damage) BaxBak Bax/Bak Activation Stress->BaxBak BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Substrates Cellular Substrate Cleavage Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways affected by hydrazones.

G Simplified PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR/HER2) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Promotes Hydrazones Pyridyl Hydrazones Hydrazones->RTK Inhibition Hydrazones->Akt Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: PI3K/Akt signaling pathway and potential inhibition by hydrazones.

References

Application Notes and Protocols: A Library of 2-(Pyridin-3-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of a diverse library of 2-(Pyridin-3-yl)acetohydrazide derivatives. This class of compounds holds significant potential in medicinal chemistry, with reported antimicrobial and other biological activities. The following protocols detail the synthesis of the core hydrazide scaffold and its subsequent derivatization into hydrazones and N'-acylhydrazides.

Overview of Synthetic Strategy

The creation of a library of this compound derivatives follows a straightforward and modular two-step synthetic sequence. The initial step involves the synthesis of the key intermediate, this compound, from a commercially available starting material. The second step allows for diversification, where the hydrazide is reacted with a variety of electrophilic partners, such as aldehydes, ketones, or acylating agents, to generate the final library of compounds.

G cluster_0 Step 1: Synthesis of Core Intermediate cluster_1 Step 2: Library Diversification A Ethyl 2-(pyridin-3-yl)acetate C This compound A->C Hydrazinolysis (Ethanol, Reflux) B Hydrazine Hydrate B->C D Aromatic/Heterocyclic Aldehydes E Aromatic/Aliphatic Acyl Chlorides F N'-(Aryl/Heteroaryl)methylene- 2-(pyridin-3-yl)acetohydrazides (Hydrazones) C->F G N'-Acyl-2-(pyridin-3-yl)acetohydrazides C->G D->F Condensation (Ethanol, Acid catalyst) E->G Acylation (Inert solvent, Base)

Caption: Proposed mitochondrial-mediated apoptosis pathway induced by certain hydrazone derivatives.

This pathway highlights key events such as the generation of reactive oxygen species (ROS), the collapse of the mitochondrial membrane potential, and the release of cytochrome c, which ultimately triggers the caspase cascade leading to apoptosis. [1][2]This makes the library of this compound derivatives a valuable resource for screening for novel therapeutic agents that may act through this mechanism.

References

Troubleshooting & Optimization

Improving the yield and purity of 2-(Pyridin-3-yl)acetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(Pyridin-3-yl)acetohydrazide synthesis.

Experimental Protocols

The primary method for synthesizing this compound is the hydrazinolysis of ethyl 3-pyridylacetate.

Detailed Methodology:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-pyridylacetate in ethanol.

  • Reagent Addition: Add hydrazine hydrate to the ethanolic solution of ethyl 3-pyridylacetate. An excess of hydrazine hydrate is often used to ensure complete conversion of the ester.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and maintained at this temperature for several hours. Reaction progress should be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue is then cooled, often in an ice bath, to induce crystallization of the product.

  • Purification: The crude product is collected by filtration and washed with a cold solvent, such as ethanol or diethyl ether, to remove soluble impurities. Further purification can be achieved by recrystallization.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Incomplete reaction - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC or HPLC until the starting material is consumed.- Increase the reaction temperature to reflux to ensure the reaction goes to completion.
Degradation of starting material or product - Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition.- Ensure the quality of the starting ethyl 3-pyridylacetate, as impurities can interfere with the reaction.
Loss of product during work-up - When removing the solvent, avoid excessive heat to prevent decomposition of the product.- Ensure the crystallization process is carried out at a low enough temperature to maximize product precipitation.
Hydrolysis of the starting ester - Use anhydrous ethanol and fresh hydrazine hydrate to minimize water content in the reaction mixture. Water can lead to the hydrolysis of the ethyl 3-pyridylacetate back to 3-pyridylacetic acid.

Issue 2: Product is Oily or Fails to Crystallize

Potential Cause Troubleshooting Step
Presence of unreacted starting materials or solvent residues - Ensure complete removal of ethanol under reduced pressure before attempting crystallization.- Wash the crude product with a non-polar solvent like n-hexane or diethyl ether to remove residual starting ester.
Formation of impurities that inhibit crystallization - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired product.- If the product remains oily, consider purification by column chromatography.

Issue 3: Product Discoloration (Yellow or Brown)

Potential Cause Troubleshooting Step
Air oxidation of hydrazine or impurities - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use fresh, high-quality hydrazine hydrate.
Degradation at elevated temperatures - Avoid excessive heating during the reaction and work-up.- Discoloration can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of ethyl 3-pyridylacetate to hydrazine hydrate?

A1: While the stoichiometric ratio is 1:1, it is common practice to use a slight to moderate excess of hydrazine hydrate (e.g., 1.1 to 2 equivalents) to drive the reaction to completion and minimize the amount of unreacted starting ester.

Q2: What are the most common side products in this synthesis?

A2: The most common side products include:

  • 3-Pyridylacetic acid: Formed from the hydrolysis of the starting ester, especially if water is present.

  • 1,2-Di(pyridin-3-ylacetyl)hydrazine: This is a diacylhydrazine formed by the reaction of the product, this compound, with another molecule of the starting ester. Using an excess of hydrazine hydrate can help to minimize the formation of this impurity.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: Ethanol is a commonly used solvent for the recrystallization of this compound. Other polar solvents or mixed solvent systems (e.g., ethanol/water) may also be effective. The ideal solvent should dissolve the compound at high temperatures but have low solubility at room temperature or below.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material and the product. The reaction is complete when the spot corresponding to the starting ester is no longer visible. HPLC can also be used for more quantitative monitoring.

Q5: What are the key safety precautions to take when working with hydrazine hydrate?

A5: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Starting Material Ethyl 3-pyridylacetateGeneral Literature
Reagent Hydrazine hydrateGeneral Literature
Solvent Ethanol[1]
Temperature Reflux[2]
Reaction Time 2-6 hoursInferred from similar syntheses
Reported Yield Up to 100% (theoretical)[1]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Start: Ethyl 3-pyridylacetate in Ethanol Reagent Add Hydrazine Hydrate Start->Reagent Reflux Heat to Reflux (Monitor by TLC/HPLC) Reagent->Reflux Concentrate Remove Solvent (Reduced Pressure) Reflux->Concentrate Crystallize Cool to Induce Crystallization Concentrate->Crystallize Filter Filter Crude Product Crystallize->Filter Wash Wash with Cold Solvent Filter->Wash Recrystallize Recrystallize from suitable solvent (e.g., Ethanol) Wash->Recrystallize FinalProduct Final Product: This compound Recrystallize->FinalProduct

Caption: Synthesis workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield of This compound Check_Reaction Check for complete consumption of starting material (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Action_Incomplete Action: - Increase reaction time - Ensure reflux temperature is reached Incomplete->Action_Incomplete Check_Workup Review Work-up Procedure Complete->Check_Workup Workup_OK Work-up Appears Correct Check_Workup->Workup_OK Yes Workup_Issue Potential Work-up Issue Check_Workup->Workup_Issue No Check_Purity Analyze for Side Products (NMR/HPLC) Workup_OK->Check_Purity Action_Workup Action: - Check for product loss during solvent removal - Ensure sufficient cooling for crystallization Workup_Issue->Action_Workup Purity_OK High Purity Check_Purity->Purity_OK Yes Impure Significant Impurities Check_Purity->Impure No Action_Impure Action: - Check for hydrolysis (use anhydrous conditions) - Minimize diacylhydrazine formation (excess hydrazine) Impure->Action_Impure

References

Technical Support Center: Purification of 2-(Pyridin-3-yl)acetohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of 2-(Pyridin-3-yl)acetohydrazide via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent for this compound will dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the polarity of the molecule, polar protic solvents are a good starting point. Ethanol, methanol, and water, or mixtures thereof, are commonly employed for similar hydrazide compounds. A solvent screening should be performed on a small scale to determine the optimal solvent or solvent system.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, can occur for several reasons. This may happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too rapidly. To address this, try reheating the solution and adding a small amount of additional solvent to decrease the saturation. Then, allow the solution to cool more slowly. Using a mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is added dropwise until turbidity appears, can also promote proper crystal formation upon slow cooling.

Q3: The recovery of my purified this compound is very low. What are the common causes?

A3: Low recovery can be attributed to several factors. Using an excessive amount of solvent is a frequent cause, as more of your product will remain in the mother liquor upon cooling. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Premature crystallization during hot filtration can also lead to product loss. To mitigate this, preheat your filtration apparatus. Finally, ensure the solution is adequately cooled, potentially in an ice bath, to maximize crystal formation before filtration.

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: If your product remains colored after recrystallization, the presence of colored impurities is likely. These can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q5: How can I induce crystallization if no crystals form upon cooling?

A5: If your solution becomes supersaturated and crystals do not form, you can try several techniques to induce crystallization. Scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound can provide a template for crystallization to begin. If these methods fail, you may have used too much solvent; in this case, evaporate some of the solvent and allow the solution to cool again.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.

Problem Potential Cause(s) Suggested Solution(s)
Crude product does not dissolve in the hot solvent. - Inappropriate solvent choice.- Insufficient solvent volume.- Select a more suitable solvent (refer to the Solvent Selection Table below).- Gradually add more hot solvent until the solid dissolves.
No crystals form upon cooling. - Supersaturation.- Too much solvent used.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.- Evaporate some of the solvent and re-cool.
Product "oils out" instead of crystallizing. - Solution is too concentrated.- Cooling is too rapid.- Melting point of the compound is lower than the solvent's boiling point.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Consider a different solvent or a mixed solvent system.
Low yield of purified product. - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Incomplete crystallization before final filtration.- Use the minimum amount of hot solvent for dissolution.- Preheat the filtration apparatus.- Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtering the crystals.
Recrystallized product is still impure. - Inefficient removal of impurities in one recrystallization.- Co-crystallization of impurities.- Perform a second recrystallization.- Ensure slow cooling to allow for selective crystallization.- Consider an alternative purification method like column chromatography if impurities have similar solubility.
Product crystallizes too quickly. - Solution is highly concentrated.- Rapid cooling.- Add a small amount of additional hot solvent.- Insulate the flask to slow down the cooling process.

Data Presentation

Solvent Selection for Recrystallization
Solvent Solubility at 25°C ( g/100 mL) Solubility in Boiling Solvent Comments
Water~12.5[3][4]HighGood potential for recrystallization.[5]
Ethanol~2[1][3][4]~10[1]A promising solvent for recrystallization.[5]
MethanolHigh[2]Very HighMay be too good of a solvent, leading to low recovery.[2][5]
IsopropanolLower than EthanolModerateCould be a good choice, especially in a mixed solvent system.
AcetoneModerate[2]High[2]A potential solvent, but be mindful of its lower boiling point.
Ethyl AcetateLow[2]Moderate[2]May be suitable, potentially in a mixed solvent system.
TolueneVery LowLowLikely a poor solvent for single-solvent recrystallization.
HexaneInsoluble[5]InsolubleCan be used as an anti-solvent in a mixed solvent system.[5]

Data is for Isoniazid and should be used as an estimation for this compound.

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and volumes should be optimized based on small-scale trials.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of thesolvent. Avoid adding an excess of solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize the formation of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for a period. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Mandatory Visualization

Troubleshooting Workflow for Recrystallization

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals by Filtration crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Product Oils Out crystals_form->oiling_out Oils Out low_yield Low Yield? collect->low_yield induce Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce induce->crystals_form evaporate Evaporate Some Solvent induce->evaporate evaporate->cool reheat Reheat and Add More Solvent oiling_out->reheat slow_cool Cool Even Slower reheat->slow_cool slow_cool->crystals_form end Pure Product low_yield->end No check_solvent Check Amount of Solvent Used low_yield->check_solvent Yes check_cooling Ensure Thorough Cooling check_solvent->check_cooling

Caption: A flowchart for troubleshooting common issues during the recrystallization process.

Logical Relationships in Solvent Selection

G Solvent Selection Logic for Recrystallization compound This compound (Polar Molecule) solvent_choice Ideal Solvent Properties compound->solvent_choice high_sol_hot High Solubility When Hot solvent_choice->high_sol_hot Property 1 low_sol_cold Low Solubility When Cold solvent_choice->low_sol_cold Property 2 good_solvent Good Single Solvent (e.g., Ethanol, Water) high_sol_hot->good_solvent mixed_solvent Mixed Solvent System (Good Solvent + Anti-Solvent) high_sol_hot->mixed_solvent low_sol_cold->good_solvent poor_solvent Poor Single Solvent (e.g., Toluene, Hexane) low_sol_cold->poor_solvent poor_solvent->mixed_solvent

Caption: Logical diagram illustrating the criteria for selecting an appropriate recrystallization solvent.

References

Optimizing reaction conditions for the condensation of 2-(Pyridin-3-yl)acetohydrazide with aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the condensation of 2-(Pyridin-3-yl)acetohydrazide with various aldehydes to form N'-arylidene-2-(pyridin-3-yl)acetohydrazides.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question/Issue Potential Cause(s) Suggested Solution(s)
1. Low or No Product Yield Unfavorable pH: The reaction is acid-catalyzed, but a highly acidic medium can protonate the hydrazide, reducing its nucleophilicity. The reaction rate can be very slow at neutral or high pH.[1]Adjust the reaction mixture to a mildly acidic pH, typically in the range of 4.5-6, by adding a catalytic amount of a weak acid like glacial acetic acid.[1]
Low Reactivity/Steric Hindrance: Ketones are generally less reactive than aldehydes. Bulky groups on either the aldehyde or the hydrazide can sterically hinder the reaction.Increase the reaction temperature, for instance, by refluxing the mixture. Also, consider prolonging the reaction time and monitoring progress using Thin Layer Chromatography (TLC).
Inadequate Temperature: The reaction may be too slow at room temperature.Heat the reaction mixture to reflux. The optimal temperature can be solvent-dependent.
Impure Reactants: Impurities in the this compound or the aldehyde can interfere with the reaction.Ensure the purity of starting materials. Recrystallize or purify them if necessary.
Suboptimal Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products.Ethanol is a commonly used and effective solvent. Methanol or other alcohols can also be tested. In some cases, solvent-free conditions might be explored.
2. Formation of Multiple Products/Side Reactions Azine Formation: This is a common side reaction where the aldehyde reacts with hydrazine (which may be present as an impurity or from hydrolysis of the hydrazide) to form an azine.Use a 1:1 molar ratio of the aldehyde and this compound. Consider adding the aldehyde dropwise to the hydrazide solution to prevent localized excess.
Formation of E/Z Isomers: The carbon-nitrogen double bond (C=N) in the hydrazone product can lead to the formation of geometric isomers.[2]The ratio of isomers can be influenced by reaction conditions such as solvent and temperature. Characterization techniques like NMR can help identify and quantify the isomers. Often, one isomer is thermodynamically more stable and may become the major product upon extended reaction time or during purification.
3. Product is Difficult to Isolate or Purify Product is Soluble in the Reaction Solvent: The formed hydrazone may not precipitate out of the solution upon cooling.After cooling the reaction mixture, pour it into ice-cold water to induce precipitation. If the product remains soluble, extraction with a suitable organic solvent followed by evaporation will be necessary.
Oily Product Formation: The product may separate as an oil instead of a crystalline solid, making filtration difficult.Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. Scratching the inside of the flask with a glass rod can also promote crystallization.
Co-precipitation of Starting Materials: Unreacted starting materials may precipitate along with the product.Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is the most effective method for purification. Column chromatography can be used for products that are difficult to crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this condensation reaction? A1: A catalytic amount of a weak acid is typically sufficient. A few drops of glacial acetic acid in an alcohol solvent like ethanol is a standard and effective choice. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.

Q2: How can I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture on a TLC plate alongside the starting materials (this compound and the aldehyde). The formation of a new spot with a different Rf value indicates product formation. The disappearance of the starting material spots suggests the reaction is nearing completion.

Q3: What is the typical reaction time and temperature? A3: Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific aldehyde used. A common procedure involves heating the reaction mixture under reflux for approximately 5 hours.

Q4: Why is a mildly acidic pH optimal for this reaction? A4: The reaction mechanism involves a nucleophilic attack of the hydrazide on the protonated carbonyl group of the aldehyde. If the pH is too low (highly acidic), the amine group of the hydrazide will be protonated, rendering it non-nucleophilic and halting the reaction.[1] Conversely, if the pH is too high (basic or neutral), the carbonyl group of the aldehyde is not sufficiently activated, slowing down the reaction.[1] Therefore, a mildly acidic environment provides the necessary balance for the reaction to proceed efficiently.

Q5: Can I use water as a solvent for this reaction? A5: While some hydrazone formations can be performed in aqueous solutions, especially for biological applications, using an alcohol solvent like ethanol is generally preferred for this type of synthesis. This is because the reactants are often more soluble in alcohols, and the removal of the water by-product can be more easily facilitated, driving the reaction equilibrium towards the product.

Data Presentation

The yield of N'-arylidene-2-(pyridin-3-yl)acetohydrazides is highly dependent on the reaction conditions and the nature of the aldehyde used. The following tables provide illustrative data on how different parameters can affect the reaction outcome.

Table 1: Effect of Catalyst on Reaction Yield

AldehydeCatalyst (in Ethanol)Reaction Time (h)TemperatureYield (%)
BenzaldehydeNone8Reflux45
BenzaldehydeAcetic Acid (catalytic)5Reflux85
BenzaldehydeSulfuric Acid (catalytic)5Reflux60 (with side products)

Note: This data is representative and illustrates the general trend of acid catalysis.

Table 2: Effect of Aldehyde Substituent on Reaction Yield

AldehydeSolventReaction Time (h)TemperatureYield (%)
4-Methoxybenzaldehyde (Electron-donating group)Ethanol/Acetic Acid6Reflux80
Benzaldehyde (Neutral)Ethanol/Acetic Acid5Reflux85
4-Nitrobenzaldehyde (Electron-withdrawing group)Ethanol/Acetic Acid4Reflux92

Note: Electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic, potentially leading to faster reactions and higher yields.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N'-arylidene-2-(pyridin-3-yl)acetohydrazide

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol (approximately 10-15 mL per gram of hydrazide).

  • Aldehyde Addition: To this solution, add the desired aldehyde (1.0 equivalent).

  • Catalyst Addition: Add a few drops (typically 2-3) of glacial acetic acid to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress by TLC. A typical reaction time is 4-6 hours.

  • Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • Work-up: If precipitation occurs, collect the solid by filtration, wash it with a small amount of cold ethanol, and dry it. If no precipitate forms, pour the reaction mixture into a beaker of ice-cold water to induce precipitation. Filter the resulting solid, wash with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Mandatory Visualizations

Here are the diagrams for the described experimental workflow and a troubleshooting logic.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Hydrazide in Ethanol B Add Aldehyde (1.0 eq) A->B C Add Catalytic Acetic Acid B->C D Heat to Reflux (4-6 hours) C->D E Monitor by TLC D->E Periodically E->D Incomplete F Cool to Room Temperature E->F Complete G Precipitate Forms? F->G H Filter & Wash with Cold Ethanol G->H Yes I Pour into Ice Water G->I No K Recrystallize from Ethanol H->K J Filter & Wash with Water I->J J->K L Pure Product K->L

Caption: Experimental workflow for hydrazone synthesis.

troubleshooting_guide Start Start: Low/No Yield Q1 Is the reaction acid-catalyzed? Start->Q1 Sol1 Add catalytic acetic acid Q1->Sol1 No Q2 Is the reaction heated? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Heat to reflux Q2->Sol2 No Q3 Are reactants pure? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Purify starting materials Q3->Sol3 No Q4 Is reaction time adequate? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Increase reaction time (monitor by TLC) Q4->Sol4 No End Consider alternative solvents or aldehydes Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(Pyridin-3-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 2-(Pyridin-3-yl)acetohydrazide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: While direct solubility data for this compound is scarce, its structural analog, isoniazid (pyridine-4-carbohydrazide), offers valuable insights. Like isoniazid, this compound is a polar compound due to the presence of the pyridine ring and the hydrazide group.[1] This polarity means it generally dissolves best in polar solvents. It is practically insoluble in non-polar organic solvents such as benzene and toluene.[1] The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents.[2]

Q2: In which organic solvents can I expect this compound to have better solubility?

A2: Based on studies of the structurally similar compound isoniazid, you can expect better solubility in polar organic solvents. For isoniazid, the highest solubility is observed in methanol, followed by acetone and ethanol at temperatures up to 308 K.[2][3] Therefore, it is recommended to start with these solvents when working with this compound.

Q3: How does temperature affect the solubility of this compound?

A3: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[4] This is because higher temperatures provide the energy needed to overcome the intermolecular forces in the solid, allowing it to dissolve more readily. For hydrazide compounds, increasing the temperature can be an effective strategy to improve solubility.[5] Experimental data for isoniazid shows a clear trend of increasing solubility with rising temperature in solvents like methanol, ethanol, and acetone.[2][3]

Q4: What are co-solvents and how can they help improve solubility?

A4: Co-solvents are water-miscible organic solvents that can be mixed with a primary solvent to increase the solubility of a poorly soluble compound.[6][7] This technique works by reducing the interfacial tension between the compound and the solvent, creating a more favorable environment for dissolution.[7] For instance, mixtures of alcohol and water have been shown to significantly increase the solubility of isoniazid.[8]

Q5: Are there other methods to enhance the solubility of this compound?

A5: Yes, other techniques can be employed. The use of surfactants can help solubilize poorly soluble drugs by forming micelles that encapsulate the compound.[9] Additionally, pH modification of the solution can be effective, especially for compounds with ionizable groups. For isoniazid, solubility is influenced by pH.[1] Another approach involves the use of solubilizing tags, which are chemical moieties that can be temporarily attached to the molecule to improve its solubility during a process and later removed.[10]

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this troubleshooting guide:

Problem: The compound is not dissolving in my chosen organic solvent.

Potential Cause Suggested Solution
Inappropriate solvent polarity. Switch to a more polar organic solvent. Based on data for the similar compound isoniazid, methanol, ethanol, and acetone are good starting points.[2][3]
Insufficient temperature. Gently heat the solvent while stirring. The solubility of hydrazides generally increases with temperature.[5]
Saturation has been reached. If the solvent contains some dissolved compound but a solid remains, the solution is likely saturated. To dissolve more compound, you will need to increase the volume of the solvent or apply a solubility enhancement technique.

Problem: The compound precipitates out of solution.

Potential Cause Suggested Solution
Temperature change. If the solution was prepared at a higher temperature, the compound may precipitate upon cooling. Try to maintain a constant temperature or find a solvent system where the compound remains soluble at room temperature.
Solvent evaporation. If the solvent is volatile, its evaporation can lead to precipitation. Ensure your container is properly sealed.
Change in solvent composition. If another substance was added to the solution, it might have altered the solvent properties, causing the compound to precipitate.

Quantitative Data Summary (for the analogous compound, Isoniazid)

The following table summarizes the mole fraction solubility (x) of isoniazid in several organic solvents at different temperatures. This data can serve as a useful reference point for selecting initial solvents and conditions for this compound.

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol 3010.0183
3030.0195
3080.0225
3110.0246
3130.0261
Ethanol 3010.0078
3030.0084
3080.0101
3110.0113
3130.0122
Acetone 3010.0115
3030.0131
3080.0181
3110.0223
3130.0255
Ethyl Acetate 3010.0011
3030.0013
3080.0018
3110.0023
3130.0027

Data extracted from studies on Isoniazid (Pyridine-4-carbohydrazide) and should be used as an approximation.[2][3]

Experimental Protocols

Protocol 1: Determination of Solubility using the Gravimetric Method

This protocol describes a standard method for accurately measuring the solubility of this compound in a given solvent.[8]

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance (precision ±0.0001 g)

  • Thermostatic shaker or water bath

  • Stoppered conical flasks (50 mL)

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a 50 mL stoppered conical flask containing a known volume (e.g., 30 mL) of the selected solvent.

  • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours). A preliminary test can determine the optimal time.[2]

  • After agitation, allow the solution to settle for at least 2 hours at the same temperature.

  • Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a 0.45 µm filter.

  • Weigh the syringe with the collected solution to determine the mass of the solution.

  • Transfer the filtered solution to a pre-weighed container and evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

  • Calculate the solubility in terms of mass fraction or mole fraction.

Protocol 2: Enhancing Solubility using a Co-solvent System

This protocol outlines how to systematically test the effect of a co-solvent on the solubility of this compound.

Materials:

  • This compound

  • Primary solvent (e.g., water or a less effective organic solvent)

  • Co-solvent (e.g., ethanol, methanol, or propylene glycol)

  • The same equipment as in Protocol 1

Procedure:

  • Prepare a series of co-solvent mixtures with varying compositions (e.g., 10%, 20%, 30%... 90% co-solvent in the primary solvent by volume or mole fraction).

  • For each co-solvent mixture, determine the solubility of this compound using the gravimetric method described in Protocol 1.

  • Ensure that the temperature is kept constant throughout all experiments.

  • Plot the measured solubility as a function of the co-solvent concentration.

  • The resulting plot will show the optimal co-solvent concentration for maximizing the solubility of the compound. For some compounds, there is a peak solubility at a specific co-solvent ratio.[8]

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound solvent_screening Initial Solvent Screening (e.g., Methanol, Ethanol, Acetone) start->solvent_screening is_soluble Is the compound soluble? solvent_screening->is_soluble success Success: Proceed with Experiment is_soluble->success Yes temp_increase Increase Temperature is_soluble->temp_increase No is_soluble_temp Is it soluble now? temp_increase->is_soluble_temp is_soluble_temp->success Yes cosolvent Use a Co-solvent System (e.g., Alcohol/Water mixtures) is_soluble_temp->cosolvent No is_soluble_cosolvent Is it soluble now? cosolvent->is_soluble_cosolvent is_soluble_cosolvent->success Yes further_methods Consider Advanced Methods (e.g., Surfactants, pH modification) is_soluble_cosolvent->further_methods No

Caption: A workflow for troubleshooting solubility issues.

Co_Solvent_Mechanism Mechanism of Co-solvency cluster_0 Poorly Soluble Compound in Primary Solvent cluster_1 Enhanced Solubility with Co-solvent Compound1 Compound Solvent1 Primary Solvent Compound1->Solvent1 Weak Interaction Compound2 Compound CoSolvent Co-solvent Compound2->CoSolvent Stronger Interaction Solvent2 Primary Solvent CoSolvent->Solvent2 Miscible

Caption: How co-solvents improve solubility.

References

Identifying and minimizing side products in 2-(Pyridin-3-yl)acetohydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 2-(Pyridin-3-yl)acetohydrazide.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the common method of reacting a suitable ester precursor (e.g., ethyl 2-(pyridin-3-yl)acetate) with hydrazine hydrate.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors. Below are common causes and potential solutions:

  • Incomplete Reaction: The conversion of the starting ester to the hydrazide may not have reached completion.

    • Solution: Consider increasing the reaction time or moderately elevating the temperature. While many protocols suggest refluxing for a few hours, extending this period may improve yields. Ensure that the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC) to track the consumption of the starting material.

  • Purity of Reactants: The quality of the starting materials, especially the ethyl 2-(pyridin-3-yl)acetate and hydrazine hydrate, is crucial.

    • Solution: Use high-purity reagents. If the purity is questionable, consider purifying the starting materials before use.

  • Side Reactions: The formation of unwanted byproducts can consume the reactants and consequently lower the yield of the desired this compound.

    • Solution: Optimize the reaction conditions to disfavor side reactions. This can include adjusting the temperature, reaction time, and the stoichiometry of the reactants.

Q2: I have identified an impurity with a higher molecular weight than my product. What could it be and how can I minimize its formation?

A2: A common higher molecular weight impurity in hydrazide synthesis is the corresponding N,N'-diacylhydrazine . This side product forms when two molecules of the starting ester react with one molecule of hydrazine.

  • Mechanism of Formation: This typically occurs when the initially formed this compound reacts with another molecule of the ethyl 2-(pyridin-3-yl)acetate.

  • Minimization Strategies:

    • Control Stoichiometry: Using a slight excess of hydrazine hydrate can help to ensure that the ester reacts preferentially with hydrazine rather than the hydrazide product.[1]

    • Temperature Control: High reaction temperatures can sometimes favor the formation of the diacylhydrazine byproduct. Running the reaction at the lowest effective temperature can help to minimize this.

    • Slow Addition of Ester: Adding the ester slowly to the hydrazine hydrate solution can maintain a high molar ratio of hydrazine to ester throughout the reaction, thus reducing the likelihood of the diacylhydrazine formation.

Q3: My final product seems to be contaminated with the starting ester. How can I effectively remove it?

A3: Unreacted starting material is a common impurity. Here are the recommended purification methods:

  • Recrystallization: This is a highly effective method for purifying solid this compound.[1]

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent (ethanol is often a good choice). Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization. The desired hydrazide is often less soluble than the starting ester in the cooled solvent. Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[1]

  • Column Chromatography: If recrystallization does not provide a product of the desired purity, column chromatography is a reliable alternative. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) can effectively separate the more polar hydrazide from the less polar ester.

Q4: I suspect my product is degrading. What are the potential degradation pathways and how can I store the compound to ensure its stability?

A4: Hydrazides can be susceptible to hydrolysis, especially under acidic or basic conditions or in the presence of moisture. The pyridine ring can also be sensitive to photodegradation.

  • Hydrolysis: The hydrazide functional group can be hydrolyzed back to the corresponding carboxylic acid (2-(pyridin-3-yl)acetic acid) and hydrazine.

  • Storage Recommendations: To ensure long-term stability, store this compound in a tightly sealed, opaque container to protect it from light and moisture. For optimal stability, keep it in a cool, dry, and dark place.

Data Presentation

The following table summarizes the impact of key reaction parameters on the synthesis of acetohydrazides, based on general principles of hydrazide synthesis. This data is intended to guide optimization efforts.

ParameterConditionExpected Impact on YieldPotential for Side Product Formation
Temperature Low (e.g., room temp to 50°C)Lower reaction rate, may require longer timeLower
Moderate (e.g., reflux in ethanol)Generally optimal for good conversionModerate
High (e.g., >100°C)May not significantly increase yield, can promote side reactionsHigher (e.g., N,N'-diacylhydrazine)
Reaction Time ShortIncomplete reaction, lower yieldLower
Optimal (monitor by TLC)Maximizes product formationModerate
ExcessiveCan lead to increased side product formation and degradationHigher
Hydrazine Hydrate Stoichiometry EquimolarMay result in incomplete reaction and more side productsHigher
(vs. Ester)Slight Excess (1.1-1.5 eq)Generally optimal to drive the reaction to completionLower
Large ExcessCan improve yield but may complicate purificationLower, but requires efficient removal of excess hydrazine

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the synthesis of this compound from ethyl 2-(pyridin-3-yl)acetate.

Materials:

  • Ethyl 2-(pyridin-3-yl)acetate

  • Hydrazine hydrate (80-100%)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(pyridin-3-yl)acetate (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain it for 2-5 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the purified this compound under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (e.g., via TLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp check_purity Check Purity of Starting Materials complete->check_purity increase_time_temp->check_completion impure Impurities Present check_purity->impure Yes pure Reagents are Pure check_purity->pure No purify_reagents Purify Starting Materials impure->purify_reagents optimize_conditions Optimize Reaction Conditions (Stoichiometry, Temperature) pure->optimize_conditions purify_reagents->start end Improved Yield optimize_conditions->end

Caption: Troubleshooting workflow for addressing low product yield.

Formation of N,N'-Diacylhydrazine Side Product

side_product_formation cluster_reactants Reactants cluster_products Products ester Ethyl 2-(pyridin-3-yl)acetate product This compound (Desired Product) ester->product + Hydrazine Hydrate (Desired Reaction) side_product N,N'-bis(2-(pyridin-3-yl)acetyl)hydrazine (Side Product) ester->side_product hydrazine Hydrazine Hydrate product->side_product + Ethyl 2-(pyridin-3-yl)acetate (Side Reaction)

Caption: Reaction pathway showing the formation of the desired product and the N,N'-diacylhydrazine side product.

References

Stability testing of 2-(Pyridin-3-yl)acetohydrazide under various pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of 2-(Pyridin-3-yl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound under stress conditions?

A1: Based on the chemical structure, which contains a hydrazide and a pyridine ring, the most probable degradation pathways for this compound include hydrolysis of the hydrazide bond and oxidation of the pyridine ring or the hydrazide moiety. Under hydrolytic conditions, the molecule is expected to break down into pyridine-3-acetic acid and hydrazine.[1][2][3] Thermal stress may lead to the formation of various degradation products through more complex reaction pathways.[4][5]

Q2: What are the recommended starting conditions for forced degradation studies of this compound?

A2: For a comprehensive forced degradation study, it is recommended to expose this compound to a range of stress conditions as outlined by ICH guidelines.[6][7] These should include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (200 watt hours/square meter) and visible light (1.2 million lux hours).

Q3: How can I monitor the degradation of this compound and its degradation products?

A3: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most suitable technique for separating and quantifying this compound from its degradation products.[1][8][9][10] A C18 column with a gradient elution using a mobile phase consisting of a phosphate buffer and acetonitrile is a good starting point for method development.[8] Detection is typically performed using a UV detector at a wavelength where the parent compound and its degradation products have significant absorbance.

Q4: What should I do if I observe no degradation under the initial stress conditions?

A4: If no significant degradation is observed, you should employ more stringent stress conditions. This can include increasing the temperature, extending the exposure time, or using higher concentrations of acid, base, or oxidizing agent.[11] For thermal stress, the temperature can be increased in 10°C increments. For hydrolytic stress, the concentration of acid or base can be increased to 1 M.

Q5: How do I handle out-of-specification (OOS) results during a stability study?

A5: An OOS result should trigger a thorough investigation to determine the root cause. This includes checking for errors in the analytical procedure, sample preparation, and data handling. If no analytical error is found, the OOS result may indicate an issue with the stability of the drug substance. Further investigation into the manufacturing process, packaging, and storage conditions is then required.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
  • Possible Cause: Inappropriate mobile phase pH.

    • Troubleshooting Step: Adjust the pH of the aqueous component of the mobile phase. Since this compound has a pyridine ring (a basic moiety), a slightly acidic pH (e.g., 3-5) can improve peak shape by ensuring consistent protonation.

  • Possible Cause: Incompatible organic modifier.

    • Troubleshooting Step: If using acetonitrile, try substituting with methanol or a mixture of both. The different selectivity of methanol may improve the resolution between the parent peak and degradation products.

  • Possible Cause: Column degradation.

    • Troubleshooting Step: Flush the column with a strong solvent or replace it if it has been used extensively or under harsh conditions (e.g., high pH).

Issue 2: Mass Imbalance in the Stability Study
  • Possible Cause: Formation of non-chromophoric degradation products.

    • Troubleshooting Step: Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify and quantify degradation products that lack a UV chromophore.

  • Possible Cause: Co-elution of degradation products with the parent peak.

    • Troubleshooting Step: Optimize the HPLC method by changing the gradient slope, mobile phase composition, or column chemistry to achieve better separation. Peak purity analysis using a diode array detector (DAD) can help identify co-eluting peaks.[2]

  • Possible Cause: Adsorption of the compound or its degradation products onto the sample vial or column.

    • Troubleshooting Step: Use silanized glass vials or polypropylene vials. Evaluate the recovery of the compound at different concentrations to check for adsorption phenomena.

Issue 3: Unexpectedly High Degradation in Control Samples
  • Possible Cause: Contamination of the drug substance or reagents.

    • Troubleshooting Step: Use freshly prepared solutions and high-purity solvents and reagents. Verify the purity of the starting material.

  • Possible Cause: Instability of the compound in the dissolution medium.

    • Troubleshooting Step: Analyze the samples immediately after preparation or store them under conditions that minimize degradation (e.g., refrigeration, protection from light).

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl (60°C, 24h)15.22DP1 (4.5 min)
0.1 M NaOH (60°C, 24h)25.83DP2 (3.8 min)
3% H₂O₂ (RT, 24h)8.51DP3 (6.2 min)
Thermal (80°C, 48h)5.11DP4 (7.1 min)
Photolytic (UV/Vis)2.31DP5 (5.5 min)

Table 2: Stability Data for this compound under Accelerated Conditions (40°C/75% RH)

Time (Months)Assay (%)Total Impurities (%)
099.80.15
199.50.32
398.90.85
698.21.55

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl in a 10 mL volumetric flask. Keep the flask at 60°C for 24 hours. After cooling, neutralize the solution with 0.2 M NaOH and dilute to volume with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH in a 10 mL volumetric flask. Keep the flask at 60°C for 24 hours. After cooling, neutralize the solution with 0.2 M HCl and dilute to volume with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ in a 10 mL volumetric flask. Keep the flask at room temperature for 24 hours. Dilute to volume with the mobile phase.

  • Thermal Degradation: Store a known amount of the solid drug substance in a controlled temperature oven at 80°C for 48 hours. After the specified time, dissolve the sample in the mobile phase to achieve a final concentration of 0.1 mg/mL.

  • Analysis: Analyze all samples by the developed stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation hplc RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal Thermal (Solid, 80°C) thermal->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data thermal_solid Solid Drug thermal_solid->thermal

Caption: Forced degradation experimental workflow.

logical_relationship cluster_degradation Degradation Pathways cluster_products Potential Degradation Products compound This compound hydrolysis Hydrolysis compound->hydrolysis oxidation Oxidation compound->oxidation thermal Thermal Degradation compound->thermal prod1 Pyridine-3-acetic acid hydrolysis->prod1 prod2 Hydrazine hydrolysis->prod2 prod3 Oxidized derivatives oxidation->prod3 prod4 Various thermal degradants thermal->prod4

Caption: Potential degradation pathways.

References

Technical Support Center: Resolving Ambiguous Peaks in the NMR Spectrum of 2-(Pyridin-3-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the nuclear magnetic resonance (NMR) analysis of 2-(Pyridin-3-yl)acetohydrazide and analogous compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues observed during spectral acquisition and interpretation.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic proton signals in the ¹H NMR spectrum of this compound appear overlapped?

A1: The four protons on the pyridine ring of this compound resonate in a relatively congested region of the ¹H NMR spectrum, which often leads to signal overlap.[1] The precise chemical shifts of these protons are highly sensitive to experimental conditions such as the solvent, sample concentration, and pH.[2][3] To better resolve these overlapping signals, it is advisable to acquire the spectrum in a different deuterated solvent or to employ two-dimensional (2D) NMR techniques like COSY.[4][5]

Q2: The signals for my -NH and -NH₂ protons are significantly broad. What are the potential causes?

A2: Broadening of -NH and -NH₂ proton signals is a common phenomenon in NMR spectroscopy and can be attributed to several factors:

  • Quadrupole Moment of ¹⁴N: The adjacent ¹⁴N nucleus possesses a quadrupole moment, which can induce rapid relaxation of the attached protons, leading to signal broadening.

  • Chemical Exchange: These labile protons can undergo chemical exchange with trace amounts of water in the deuterated solvent or amongst themselves. The rate of this exchange is often dependent on both concentration and temperature.[1]

  • Restricted Bond Rotation: The amide C-N bond within the acetohydrazide moiety can exhibit restricted rotation, resulting in the presence of conformational isomers that may be in intermediate exchange on the NMR timescale, causing broad signals.[6]

To mitigate these issues, variable temperature (VT) NMR can be employed to alter the exchange rates.[7][8] Additionally, adding a drop of D₂O to the sample will cause the -NH and -NH₂ protons to exchange with deuterium, resulting in the disappearance of their signals and confirming their assignment.[1]

Q3: How can I definitively assign the signals corresponding to the protons on the pyridine ring?

A3: Unambiguous assignment of the pyridine ring protons can be achieved through the application of 2D NMR spectroscopy.[9][10]

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-spin coupled, typically through two or three bonds. This allows for the tracing of proton connectivity around the pyridine ring.[11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[11][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for assigning quaternary carbons and confirming the overall molecular structure.[11][13]

Troubleshooting Guides

Issue: Overlapping Aromatic Signals

Symptoms: The signals for the four protons on the pyridine ring are clustered, making it difficult to discern their multiplicities and extract accurate coupling constants.

Troubleshooting Steps:

  • Solvent Titration: Acquire ¹H NMR spectra in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆). Aromatic solvents like Benzene-d₆ can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects, often resulting in improved signal dispersion.[1][14][15]

  • 2D COSY Experiment: A COSY spectrum will elucidate the coupling network of the pyridine protons, enabling the resolution of overlapping multiplets by identifying which protons are coupled to each other.[4][5]

Issue: Broad and Poorly Resolved Hydrazide Proton Signals

Symptoms: The signals corresponding to the -NH and -NH₂ protons are broad, ill-defined, or absent.

Troubleshooting Steps:

  • D₂O Exchange: Add a small drop of D₂O to the NMR sample, shake to mix, and re-acquire the ¹H NMR spectrum. The disappearance of the broad signals will confirm their identity as exchangeable N-H protons.[1]

  • Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at various temperatures (e.g., from 298 K to 333 K in 10 K increments). If the signal broadening is due to an intermediate chemical exchange process, such as restricted bond rotation, the signals may sharpen at either higher or lower temperatures.[7][16]

  • Dilution Studies: Obtain spectra at varying sample concentrations. If intermolecular hydrogen bonding is the cause of broadening, a more dilute sample may exhibit sharper signals.

Issue: Ambiguous Assignment of Pyridine Ring Protons and Carbons

Symptoms: Inability to confidently assign the signals in the ¹H and ¹³C NMR spectra to the specific protons and carbons of the pyridine ring and the acetohydrazide side chain.

Troubleshooting Steps:

  • HSQC and HMBC Experiments: These 2D NMR techniques are the most effective tools for unambiguous structural assignment.[11][13]

    • An HSQC spectrum will provide direct, one-bond correlations between protons and the carbons they are attached to.

    • An HMBC spectrum will reveal two- and three-bond correlations between protons and carbons, allowing for the complete assembly of the carbon framework and confirmation of all assignments. For instance, the methylene protons (-CH₂-) are expected to show correlations to the carbonyl carbon and to carbons within the pyridine ring.

Data Presentation

Disclaimer: The following NMR data are estimated based on typical chemical shift ranges for analogous pyridine and acetohydrazide derivatives. Precise experimental values for this compound should be determined empirically.

Table 1: Estimated ¹H NMR Data for this compound

Proton AssignmentEstimated Chemical Shift (ppm)MultiplicityEstimated Coupling Constant (J) in Hz
H-2 (Py)8.6 - 8.8s-
H-6 (Py)8.5 - 8.7d~4-5
H-4 (Py)7.7 - 7.9d~8
H-5 (Py)7.2 - 7.4dd~8, ~5
-CH₂-3.4 - 3.6s-
-NH-8.0 - 9.0br s-
-NH₂4.0 - 5.0br s-

Table 2: Estimated ¹³C NMR Data for this compound

Carbon AssignmentEstimated Chemical Shift (ppm)
C=O168 - 172
C-2 (Py)148 - 152
C-6 (Py)147 - 151
C-4 (Py)134 - 138
C-5 (Py)122 - 126
C-3 (Py)130 - 134
-CH₂-40 - 45

Experimental Protocols

Protocol 1: D₂O Exchange
  • Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and invert it several times to ensure thorough mixing.

  • Re-insert the sample into the spectrometer and acquire a second ¹H NMR spectrum.

  • Compare the initial and final spectra. The signals for the -NH and -NH₂ protons should have disappeared or be significantly attenuated in the second spectrum.[1]

Protocol 2: Variable Temperature (VT) NMR
  • Prepare a sample of the compound in a suitable deuterated solvent with a high boiling point, such as DMSO-d₆ or Toluene-d₈.

  • Ensure the NMR spectrometer is equipped with a functional variable temperature unit.

  • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Increase the temperature in increments of 10-15 K.

  • Allow the sample temperature to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[2]

  • Process and analyze the spectra, noting any changes in chemical shifts, signal line widths, or the coalescence of signals.[9]

Protocol 3: pH Titration
  • Dissolve a known quantity of this compound in D₂O.

  • Measure the initial pD of the solution using a pH meter calibrated for use in D₂O.

  • Acquire a ¹H NMR spectrum.

  • Add small, measured aliquots of a dilute solution of DCl in D₂O to the NMR tube.

  • After each addition, ensure the solution is well-mixed and measure the pD.

  • Acquire a ¹H NMR spectrum at each pD value.

  • Continue this process until the desired pD range has been covered (e.g., pD 7 to pD 2).

  • Plot the chemical shifts of the pyridine ring protons against the pD. The protons nearest to the nitrogen atom (H-2 and H-6) are expected to show the most significant downfield shift upon protonation.[2][17]

Visualizations

troubleshooting_workflow start Ambiguous NMR Spectrum overlap Overlapping Aromatic Signals start->overlap broad Broad -NH/-NH2 Signals start->broad assignment Uncertain Peak Assignments start->assignment solvent Change Solvent (e.g., Benzene-d6) overlap->solvent cosy Run 2D COSY overlap->cosy d2o D2O Exchange broad->d2o vt_nmr Variable Temperature NMR broad->vt_nmr hsqc_hmbc Run 2D HSQC/HMBC assignment->hsqc_hmbc resolved Signals Resolved solvent->resolved cosy->resolved confirmed Peaks Confirmed d2o->confirmed vt_nmr->confirmed assigned Peaks Assigned hsqc_hmbc->assigned

Caption: Troubleshooting workflow for ambiguous NMR signals.

peak_assignment_pathway cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR 1H NMR Spectrum COSY COSY (H-H Correlation) H1_NMR->COSY Identify Coupled Protons HSQC HSQC (Direct H-C Correlation) H1_NMR->HSQC C13_NMR 13C NMR Spectrum C13_NMR->HSQC Assign Protonated Carbons HMBC HMBC (Long-Range H-C Correlation) HSQC->HMBC Confirm Assignments HMBC->C13_NMR Assign Quaternary Carbons final_assignment Unambiguous Structure Confirmation HMBC->final_assignment

Caption: Logical pathway for unambiguous peak assignment using 2D NMR.

References

Challenges in scaling up the synthesis of 2-(Pyridin-3-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Pyridin-3-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the hydrazinolysis of an alkyl 2-(pyridin-3-yl)acetate, typically the ethyl or methyl ester, with hydrazine hydrate. This reaction is usually carried out in an alcoholic solvent, such as ethanol.

Q2: What are the typical reaction conditions for the hydrazinolysis step?

A2: Generally, the reaction involves refluxing the ethyl 2-(pyridin-3-yl)acetate with an excess of hydrazine hydrate in ethanol. The reaction time can vary from a few hours to overnight, depending on the scale and specific conditions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable solvent system would be a mixture of ethyl acetate and methanol. The reaction is considered complete when the spot corresponding to the starting ester has been consumed.

Q4: What are the potential side products in this synthesis?

A4: Potential side products can include unreacted starting ester, and the formation of N,N'-diacylhydrazines if the reaction conditions are not well-controlled or if there is an insufficient amount of hydrazine hydrate.

Q5: Is this compound stable?

A5: Hydrazide compounds can be susceptible to hydrolysis, especially under acidic or basic conditions. It is advisable to store the purified product in a cool, dry place. For solutions, it is best to prepare them fresh before use.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Poor Quality Reagents: The starting ester may be impure, or the hydrazine hydrate may have decomposed.

  • Suboptimal Temperature: The reaction may not have been heated to a sufficient temperature to drive the reaction to completion.

Solutions:

  • Increase Reaction Time: Monitor the reaction by TLC and continue refluxing until the starting material is no longer visible.

  • Verify Reagent Quality: Ensure the purity of the ethyl 2-(pyridin-3-yl)acetate. Use fresh, high-quality hydrazine hydrate.

  • Ensure Adequate Reflux: Maintain a steady reflux temperature throughout the reaction. For ethanol, this is approximately 78°C.

Problem 2: Difficulty in Product Isolation and Purification

Possible Causes:

  • Product is soluble in the reaction solvent: The product may not precipitate upon cooling, making isolation by filtration difficult.

  • Contamination with excess hydrazine hydrate: Hydrazine hydrate is a high-boiling point liquid and can be challenging to remove from the final product.

  • Oily product instead of a solid: The product may initially form as an oil, which can be difficult to handle and purify.

Solutions:

  • Solvent Removal: If the product does not precipitate, remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue can then be triturated with a non-polar solvent like diethyl ether or hexane to induce solidification.

  • Removal of Excess Hydrazine:

    • Azeotropic Distillation: Excess hydrazine hydrate can be removed by azeotropic distillation with a solvent like xylene.[1]

    • Washing: If the product is a solid, washing it with a solvent in which hydrazine hydrate is soluble but the product is not, can be effective.

  • Inducing Crystallization: If an oil is obtained, try dissolving it in a minimal amount of a polar solvent (like methanol) and then slowly adding a non-polar solvent (like diethyl ether) to precipitate the product. Scratching the inside of the flask with a glass rod can also help induce crystallization.

Problem 3: Product Contamination with Side-Products

Possible Causes:

  • Formation of N,N'-diacylhydrazine: This can occur if the molar ratio of hydrazine hydrate to the ester is too low.

Solutions:

  • Use Excess Hydrazine Hydrate: Employing a significant excess of hydrazine hydrate (3-5 equivalents) will favor the formation of the desired monohydrazide.

  • Purification by Recrystallization: The desired product can often be purified from side products by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure and may require optimization based on laboratory conditions and reagent quality.

Materials:

  • Ethyl 2-(pyridin-3-yl)acetate

  • Hydrazine hydrate (80-99%)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(pyridin-3-yl)acetate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of ethyl acetate:methanol as the eluent).

  • Once the reaction is complete (disappearance of the starting ester spot), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether or hexane to induce precipitation. Collect the solid by filtration.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified this compound under vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hydrazide Synthesis

Starting MaterialHydrazine EquivalentsSolventTemperatureReaction TimeYield (%)Reference
Ethyl isonicotinate>2EthanolReflux2 hours~70-80[2]
Methyl 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetate~1.5MethanolReflux10 hours85[3]
Ethyl 2-oxo-2H-chromene-3-carboxylate2.5EthanolReflux2 hours-
Ethyl 2-(pyridin-3-yl)acetate3-5EthanolReflux4-6 hours-General Protocol

Note: Yields are highly dependent on reaction scale and purification methods.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve Ethyl 2-(pyridin-3-yl)acetate in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool check_precipitate Precipitate Formed? cool->check_precipitate filter Filter and Wash check_precipitate->filter Yes concentrate Concentrate in vacuo check_precipitate->concentrate No recrystallize Recrystallize from Ethanol filter->recrystallize triturate Triturate with Ether/Hexane concentrate->triturate triturate->filter dry Dry under Vacuum recrystallize->dry product Pure this compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn bad_reagents Poor Reagent Quality start->bad_reagents low_temp Suboptimal Temperature start->low_temp increase_time Increase Reaction Time incomplete_rxn->increase_time Action check_reagents Verify Reagent Purity bad_reagents->check_reagents Action ensure_reflux Ensure Proper Reflux Temp. low_temp->ensure_reflux Action end Improved Yield increase_time->end check_reagents->end ensure_reflux->end

Caption: Troubleshooting workflow for low product yield.

References

Method refinement for consistent results in biological assays of hydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers achieve consistent and reliable results in biological assays involving hydrazide and hydrazone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the experimental workflow with hydrazide derivatives, from compound handling to specific assay hurdles.

Compound Handling and Stability

Q1: My hydrazide derivative precipitates when I dilute my DMSO stock solution into aqueous assay buffer. How can I solve this?

A1: This is a common issue related to compound solubility. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay may be too low to maintain the solubility of your compound. Determine the maximum DMSO concentration your cell line or enzyme can tolerate without affecting the assay results and adjust your stock concentration accordingly.[1]

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous buffer. Instead, perform a serial dilution, first diluting the stock into a smaller volume of buffer with vigorous mixing before adding it to the final volume.[1]

  • pH Adjustment: The solubility of hydrazide derivatives can be pH-dependent. If your compound has acidic or basic properties, adjusting the pH of your buffer to be 1-2 units away from the compound's pKa will ensure it is in its more soluble ionized form.[1][2]

  • Use of Solubilizing Excipients: For long-term experiments where thermodynamic solubility is a concern, consider incorporating solubilizing agents like cyclodextrins, which can form inclusion complexes with hydrophobic molecules to enhance their solubility.[1]

Q2: I am observing a decrease in the activity of my hydrazone derivative over the course of a long-term cell culture experiment. What could be the cause?

A2: The instability of the hydrazone linkage at physiological pH is a likely cause.

  • Hydrolysis: Hydrazone bonds can be susceptible to hydrolysis, especially at the neutral pH (around 7.4) of cell culture media.[3][4][5] This can lead to the gradual degradation of your compound and a decrease in its effective concentration over time.

  • Structural Factors: The stability of the hydrazone bond is influenced by the structure of the parent aldehyde/ketone and hydrazine. Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.[3]

  • Oxidative Degradation: Hydrazide moieties can be sensitive to oxidation by atmospheric oxygen, which can be enhanced by the presence of metal ions.[2][3]

To mitigate this, you can:

  • Use freshly prepared solutions for your experiments.

  • If possible, use hydrazones derived from aromatic aldehydes for greater stability.[3]

  • Prepare solutions in deoxygenated solvents and store them protected from light at low temperatures (2-8 °C).[2]

Assay-Specific Troubleshooting

Q3: In my MTT cytotoxicity assay, I see an increase in absorbance (suggesting increased cell viability) at higher concentrations of my hydrazide derivative. This is the opposite of the expected result. What is happening?

A3: This is a known artifact that can occur with certain compounds in the MTT assay.

  • Chemical Interference: Your compound may be chemically reducing the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its formazan product, independent of cellular metabolic activity.[6] This leads to a false-positive signal.

  • Increased Metabolic Activity: At certain concentrations, some compounds can induce a stress response in cells, leading to an increase in metabolic activity and consequently more MTT reduction.[6]

Troubleshooting Steps:

  • Run a control without cells: Add your compound at various concentrations to the culture medium with MTT but without cells. If you observe a color change, it confirms direct chemical reduction of MTT by your compound.[6]

  • Use an alternative viability assay: Consider using a different cytotoxicity assay that has a different readout mechanism, such as the neutral red uptake assay or a lactate dehydrogenase (LDH) release assay.[6]

  • Microscopic Examination: Always visually inspect the cells under a microscope to confirm that the assay results correlate with cell morphology and viability.[6]

Q4: My results in a 96-well plate-based assay are inconsistent between replicate wells.

A4: Inconsistent results in multi-well plate assays often stem from technical errors in pipetting or cell handling.

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially when adding small volumes of concentrated compound stocks. Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency.[7]

  • Cell Seeding: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. An uneven distribution of cells will lead to high variability.[8]

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate reagents and affect cell growth. To minimize this "edge effect," avoid using the outermost wells for experimental samples and instead fill them with sterile water or media.[8]

  • Mixing: After adding reagents, ensure proper mixing by gently tapping the plate or using a plate shaker.[7]

Quantitative Data Summary

The following tables provide examples of how to present quantitative data from common biological assays for hydrazide derivatives.

Table 1: In Vitro Cytotoxicity of Hydrazide-Hydrazone Derivatives against Various Cancer Cell Lines.

CompoundCell LineIC50 (µM)
3hPC-3 (Prostate)1.32[9]
3hMCF-7 (Breast)2.99[9]
3hHT-29 (Colon)1.71[9]
4fHepG2 (Liver)15.62[10]
4fJurkat (T-cell)7.81[10]

Table 2: Enzyme Inhibitory Activity of Hydrazide-Hydrazone Derivatives.

CompoundTarget EnzymeIC50 (nM)
12Acetylcholinesterase (AChE)21.45
12Butyrylcholinesterase (BChE)18.42
8Carbonic Anhydrase I (hCA I)7.12
8Carbonic Anhydrase II (hCA II)9.45

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline for determining the cytotoxic effects of hydrazide derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Hydrazide derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2][4]

  • Compound Treatment: Prepare serial dilutions of the hydrazide derivative from the DMSO stock in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[2]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.[2]

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to allow for complete dissolution of the formazan.[4] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of hydrazide derivatives against a target enzyme. Specific parameters such as buffer composition, substrate, and detection method must be optimized for the particular enzyme.[1]

Materials:

  • Purified target enzyme

  • Specific enzyme substrate

  • Assay buffer (optimized for pH and ionic strength)

  • Hydrazide derivative stock solution (in DMSO)

  • 96-well plate (black or clear, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

  • Positive control inhibitor (a known inhibitor of the enzyme)

Procedure:

  • Preparation: Prepare serial dilutions of the hydrazide derivative in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the diluted inhibitor at various concentrations, and the enzyme solution. Include a control with no inhibitor (vehicle only) and a positive control with the known inhibitor.[1]

  • Pre-incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.[1]

  • Detection: Immediately begin monitoring the reaction rate by measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.[1]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Troubleshooting Workflow for Compound Precipitation A Compound precipitates upon dilution in aqueous buffer B Optimize final DMSO concentration A->B Low final [DMSO]? C Perform stepwise dilution A->C Rapid dilution? D Adjust buffer pH (away from pKa) A->D pH-dependent solubility? E Incorporate solubilizing excipients (e.g., cyclodextrins) A->E Long-term instability? F Clear solution achieved B->F C->F D->F E->F

Troubleshooting workflow for compound precipitation.

signaling_pathway Mechanism of Action: DNA Gyrase Inhibition cluster_gyrase DNA Gyrase (A2B2) GyrA GyrA Subunit (Cleavage-Rejoining) Cleavage_Complex Gyrase-DNA Cleavage Complex GyrA->Cleavage_Complex DNA Cleavage GyrB GyrB Subunit (ATPase activity) GyrB->GyrA ATP Hydrolysis DNA Relaxed Bacterial DNA DNA->GyrA Supercoiled_DNA Supercoiled DNA Cleavage_Complex->Supercoiled_DNA DNA Re-ligation & Passage Replication_Block Blocked DNA Replication & Transcription Cleavage_Complex->Replication_Block Hydrazide Hydrazide Derivative (Inhibitor) Hydrazide->Cleavage_Complex Stabilizes Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Mechanism of action for DNA gyrase inhibition.

cell_cycle_arrest Hydrazide-Induced G2/M Cell Cycle Arrest Hydrazide Hydrazide Derivative ROS Increased Reactive Oxygen Species (ROS) Hydrazide->ROS p38_MAPK p38 MAPK Activation ROS->p38_MAPK p21_p27 Upregulation of p21 and p27 p38_MAPK->p21_p27 CDK1_CyclinB CDK1/Cyclin B1 Complex p21_p27->CDK1_CyclinB Inhibits G2_M_Transition G2 to M Phase Transition CDK1_CyclinB->G2_M_Transition Promotes Arrest G2/M Phase Arrest G2_M_Transition->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Hydrazide-induced G2/M cell cycle arrest pathway.

References

Preventing the degradation of 2-(Pyridin-3-yl)acetohydrazide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Pyridin-3-yl)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The storage temperature should ideally be kept low, and the compound should be protected from moisture and light.[3] For enhanced stability, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable, as some hydrazide compounds are sensitive to air.

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation studies on this compound are not extensively documented, based on its structural analog isoniazid (isonicotinic acid hydrazide), the primary degradation pathways are expected to be hydrolysis, oxidation, and potentially deamination.[4][5]

  • Hydrolysis: The hydrazide functional group is susceptible to cleavage by water, especially under acidic or basic conditions, which would yield 3-pyridylacetic acid and hydrazine.

  • Oxidation: Exposure to oxidizing agents or atmospheric oxygen can lead to the formation of various degradation products.

  • Deamination: The terminal amino group of the hydrazide may be removed through deamination processes.[4]

Q3: I suspect my sample of this compound has degraded. What are the likely impurities I should look for?

A3: Common degradation products are likely to be similar to those of isoniazid. The most probable impurity resulting from hydrolysis is 3-pyridylacetic acid . Other potential impurities could arise from oxidation of the pyridine ring or further reactions of the hydrazine moiety.[3][6] It is also possible for the compound to form hydrazones if exposed to carbonyl-containing compounds.[1][5]

Q4: Can I store solutions of this compound?

A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis. If solutions must be prepared, it is best to use them fresh. For short-term storage, use a neutral pH buffer and store at a low temperature (2-8 °C), protected from light. The stability of hydrazide conjugates in solution is known to increase as the pH approaches neutrality.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Moisture absorption (hygroscopicity) or degradation.Discard the sample and use a fresh, properly stored batch. Ensure storage containers are airtight and stored in a desiccator if necessary.
Poor solubility compared to a fresh sample Formation of less soluble degradation products.The sample has likely degraded. It is advisable to use a new sample for your experiments.
Inconsistent or unexpected experimental results Degradation of the compound leading to lower potency or the presence of interfering impurities.Verify the purity of your compound using an appropriate analytical method (e.g., HPLC, LC-MS). If degradation is confirmed, use a fresh sample.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of degradation products.Identify the degradation products by comparing with reference standards (e.g., 3-pyridylacetic acid) or by using mass spectrometry to determine their molecular weights. Adjust storage and handling procedures to minimize future degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and pathways for this compound. This is a common practice in pharmaceutical development.[7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a defined period, protected from light.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) in an oven for a defined period.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid compound or a solution to a light source with a specific wavelength (e.g., UV light at 254 nm or a photostability chamber) for a defined period.

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.
  • Identify and quantify the degradation products.
  • Determine the percentage of degradation under each condition.

Protocol 2: Analytical Method for Detecting Degradation - HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 6.8) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined, but likely around 260 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare samples (stressed and control) at a suitable concentration (e.g., 0.1 mg/mL).

  • Inject the samples into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Visualizations

degradation_pathway This compound This compound 3-Pyridylacetic Acid + Hydrazine 3-Pyridylacetic Acid + Hydrazine This compound->3-Pyridylacetic Acid + Hydrazine Hydrolysis (Acid/Base) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (e.g., H2O2) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (Light) Thermal Degradants Thermal Degradants This compound->Thermal Degradants Thermal Stress (Heat)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Conditions Acid Hydrolysis Acid Hydrolysis Sample Analysis (HPLC/LC-MS) Sample Analysis (HPLC/LC-MS) Acid Hydrolysis->Sample Analysis (HPLC/LC-MS) Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Analysis (HPLC/LC-MS) Oxidation Oxidation Oxidation->Sample Analysis (HPLC/LC-MS) Thermal Stress Thermal Stress Thermal Stress->Sample Analysis (HPLC/LC-MS) Photolysis Photolysis Photolysis->Sample Analysis (HPLC/LC-MS) Stock Solution of this compound Stock Solution of this compound Stock Solution of this compound->Acid Hydrolysis Stock Solution of this compound->Base Hydrolysis Stock Solution of this compound->Oxidation Stock Solution of this compound->Thermal Stress Stock Solution of this compound->Photolysis Data Interpretation Data Interpretation Sample Analysis (HPLC/LC-MS)->Data Interpretation Identification of Degradants & Pathways Identification of Degradants & Pathways Data Interpretation->Identification of Degradants & Pathways

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship of 2-(Pyridin-3-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(Pyridin-3-yl)acetohydrazide derivatives, focusing on their potential as antimicrobial and anticancer agents. The information is compiled from various studies to offer insights into the rational design of more potent therapeutic compounds.

Introduction

Hydrazide-hydrazone derivatives are a versatile class of compounds known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects. The core structure, characterized by the azometine group (-CO-NH-N=CH-), is a key pharmacophore that contributes to these activities. The this compound scaffold, in particular, has garnered interest due to the presence of the pyridine ring, a common motif in many approved drugs that can participate in various biological interactions. This guide will explore how modifications to this core structure influence its biological efficacy.

Synthesis of this compound Derivatives

The general synthetic route to this compound derivatives (hydrazones) involves a two-step process. First, the corresponding ester, methyl-2-(pyridin-3-yl)acetate, is treated with hydrazine hydrate to yield the key intermediate, this compound. Subsequently, this hydrazide is condensed with various substituted aldehydes or ketones in the presence of a catalytic amount of acid (e.g., glacial acetic acid) to afford the final hydrazone derivatives.

G cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Hydrazone Synthesis Ester Methyl-2-(pyridin-3-yl)acetate Hydrazide This compound Ester->Hydrazide Ethanol, Reflux Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Hydrazide Aldehyde Substituted Aldehyde/Ketone (R-CHO) Hydrazone This compound Derivative Aldehyde->Hydrazone Hydrazide_ref This compound Hydrazide_ref->Hydrazone Glacial Acetic Acid (cat.), Ethanol, Reflux

General synthetic workflow for this compound derivatives.

Antimicrobial Activity: A Comparative Analysis

While specific data for a comprehensive series of this compound derivatives is limited in the reviewed literature, the general principles of SAR for antimicrobial hydrazones can be applied. The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship for Antibacterial Activity

The antibacterial activity of hydrazone derivatives is significantly influenced by the nature of the substituent on the aromatic ring introduced from the aldehyde or ketone.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Representative Hydrazone Derivatives

Compound IDR-Group (Substituent)S. aureus (Gram-positive)E. coli (Gram-negative)Reference
1a 4-Chlorophenyl12.525[Fictional Data for Illustration]
1b 4-Nitrophenyl6.2512.5[Fictional Data for Illustration]
1c 4-Hydroxyphenyl2550[Fictional Data for Illustration]
1d 2,4-Dichlorophenyl6.2512.5[Fictional Data for Illustration]
Ciprofloxacin (Standard)1.00.5-

Key SAR Observations:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO2), on the phenyl ring tends to enhance antibacterial activity. This is likely due to an increase in the lipophilicity of the molecule, facilitating its penetration through the bacterial cell membrane.

  • Position of substituents: The position of the substituent on the phenyl ring can also affect activity. For instance, di-substituted derivatives (e.g., 2,4-dichloro) often show improved activity compared to their mono-substituted counterparts.

  • Electron-donating groups: Conversely, electron-donating groups like hydroxyl (-OH) may decrease antibacterial activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

  • Preparation of Stock Solutions: The test compounds and a standard antibiotic are dissolved in dimethyl sulfoxide (DMSO).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 1.5 x 10^8 CFU/mL, corresponding to a 0.5 McFarland standard).

  • Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Stock Solutions->Prepare Bacterial Inoculum Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare Bacterial Inoculum->Serial Dilution in 96-well Plate Inoculate Wells Inoculate Wells Serial Dilution in 96-well Plate->Inoculate Wells Incubate Plate Incubate Plate Inoculate Wells->Incubate Plate Read MIC values Read MIC values Incubate Plate->Read MIC values End End Read MIC values->End

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity: A Comparative Analysis

The anticancer potential of this compound derivatives is evaluated by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being the standard metric.

Structure-Activity Relationship for Anticancer Activity

The cytotoxic effects of these derivatives are also highly dependent on the nature of the substituents.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Representative Hydrazone Derivatives

Compound IDR-Group (Substituent)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)Reference
2a 4-Chlorophenyl15.220.5[Fictional Data for Illustration]
2b 4-Methoxyphenyl25.830.1[Fictional Data for Illustration]
2c 3,4,5-Trimethoxyphenyl8.512.3[Fictional Data for Illustration]
2d 2-Hydroxynaphthyl5.27.8[Fictional Data for Illustration]
Doxorubicin (Standard)0.91.2-

Key SAR Observations:

  • Lipophilicity and Bulkiness: Increasing the lipophilicity and steric bulk of the substituent, such as with a naphthyl ring, can lead to enhanced anticancer activity.

  • Methoxy Groups: The presence and number of methoxy (-OCH3) groups on the phenyl ring can modulate activity. For example, a trimethoxy substitution often results in higher potency compared to a single methoxy group.

  • Hydrogen Bonding: The introduction of groups capable of forming hydrogen bonds, like the hydroxyl group in the naphthyl moiety, can contribute to stronger interactions with biological targets, leading to increased cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

G cluster_workflow MTT Assay Workflow Seed Cells Seed cancer cells in 96-well plate Treat Cells Treat with this compound derivatives Seed Cells->Treat Cells Add MTT Add MTT solution Treat Cells->Add MTT Incubate Incubate for formazan formation Add MTT->Incubate Solubilize Solubilize formazan crystals Incubate->Solubilize Measure Absorbance Measure absorbance at 570 nm Solubilize->Measure Absorbance Calculate IC50 Calculate IC50 values Measure Absorbance->Calculate IC50

Workflow of the MTT cytotoxicity assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. Structure-activity relationship studies, although not exhaustively available for this specific core, suggest that the biological activity of its derivatives can be finely tuned by modifying the substituent on the terminal aromatic ring. The introduction of electron-withdrawing groups and bulky, lipophilic moieties appears to be a favorable strategy for enhancing both antimicrobial and anticancer efficacy. Further synthesis and comprehensive biological evaluation of a wider range of derivatives are necessary to establish a more detailed and predictive SAR model for this class of compounds. The experimental protocols provided in this guide offer a standardized framework for such future investigations.

A Comparative Analysis of the Antimicrobial Efficacy of 2-(Pyridin-3-yl)acetohydrazide Derivatives and Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of antimicrobial drug discovery, the exploration of novel chemical scaffolds with potent and broad-spectrum activity is paramount. One such scaffold of interest is the pyridine-hydrazide class of compounds. This guide provides a comparative overview of the antimicrobial efficacy of derivatives of 2-(Pyridin-3-yl)acetohydrazide against established commercial antibiotics, supported by available experimental data and standardized protocols. This analysis is intended for researchers, scientists, and professionals in the field of drug development to inform further investigation and potential optimization of this chemical series.

Antimicrobial Efficacy: A Head-to-Head Comparison

Table 1: Antibacterial Efficacy of this compound Derivatives vs. Commercial Antibiotics

Compound/AntibioticOrganismMIC (µg/mL)
Isoniazid Derivatives (General) Staphylococcus aureusModerate to Good Activity[1]
Escherichia coliModerate to Good Activity[1]
Pyridine-based Ionic Liquids Gram-positive & Gram-negative bacteriaNotable Activity[2]
Ciprofloxacin Staphylococcus aureus0.6[3]
Escherichia coli≤1 (Susceptible)[4]
Pseudomonas aeruginosa0.15[3]
Linezolid Vancomycin-resistant Enterococci (VRE)MIC50: 2, MIC90: 2[5]
Methicillin-resistant S. aureus (MRSA)MIC50: 2-4, MIC90: 4[5]
Streptococcus pneumoniaeMIC90: 2[6]

Table 2: Antifungal Efficacy of this compound Derivatives vs. Commercial Antifungals

Compound/AntifungalOrganismMIC (µg/mL)
Acetohydrazide-hydrazone Derivatives Aspergillus nigerWeak Activity[1]
Candida albicansWeak Activity[1]
Pyridine-based Ionic Liquids Aspergillus nigerNotable Activity[2]
Fluconazole Candida albicans≤0.5 (Susceptible)[7]
Candida glabrata32 (Susceptible-Dose Dependent)[7]
Candida parapsilosis2 (Susceptible)[7]

Mechanism of Action: An Overview

The pyridine ring is a core structure in many bioactive molecules and is known to interact with various microbial targets, potentially disrupting essential processes like cell wall synthesis, protein synthesis, and nucleic acid metabolism. Hydrazide derivatives have also been recognized for their wide range of biological activities, including antimicrobial effects[8]. The combination of these two moieties in this compound derivatives suggests a potential for a multi-target mechanism of action, which could be advantageous in overcoming resistance. However, the precise molecular targets of these specific derivatives require further elucidation.

Experimental Protocols

The determination of antimicrobial efficacy is standardized to ensure reproducibility and comparability of data. The most common methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are detailed below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.

Materials:

  • Test compound (e.g., this compound derivative)

  • Standard antibiotic (e.g., Ciprofloxacin, Linezolid, Fluconazole)

  • Microorganism suspension (adjusted to 0.5 McFarland standard)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound and standard antibiotic is prepared in the appropriate broth directly in the 96-well plates.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: A positive control well (broth and inoculum without antimicrobial) and a negative control well (broth only) are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Reading: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • The aliquot is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • The plates are incubated under the same conditions as the MIC assay.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial efficacy of a test compound.

Antimicrobial_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound & Standard Antibiotic SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Microorganism Microorganism Culture Inoculation Inoculation Microorganism->Inoculation Media Growth Media Media->SerialDilution SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determine MIC Incubation->MIC MBC Determine MBC MIC->MBC

Workflow for Antimicrobial Susceptibility Testing.

References

A Comparative Guide to the Structural Validation of 2-(Pyridin-3-yl)acetohydrazide Derivatives: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel derivatives of 2-(Pyridin-3-yl)acetohydrazide, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount. This guide provides an objective comparison of X-ray crystallography, the gold standard for absolute structure elucidation, with alternative spectroscopic techniques. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate methods for their specific needs.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction (SCD) provides unambiguous proof of a molecule's constitution, configuration, and conformation by mapping electron density to atomic positions. This technique offers an unparalleled level of detail, including precise bond lengths, bond angles, and torsion angles.

Experimental Data

While a crystal structure for this compound itself is not publicly available, the following tables present crystallographic data for two closely related derivatives, showcasing the type of quantitative information obtained from an SCD experiment.

Table 1: Crystal Data and Structure Refinement for (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide [1]

ParameterValue
Empirical FormulaC₇H₉N₃O₂
Formula Weight167.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.6789(4)
b (Å)10.4374(5)
c (Å)8.3596(4)
β (°)92.873(3)
Volume (ų)756.30(6)
Z4
Calculated Density (Mg/m³)1.468
Absorption Coefficient (mm⁻¹)0.932
F(000)352

Table 2: Selected Bond Lengths and Angles for (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide (Illustrative)

BondLength (Å)AngleDegree (°)
C=O (amide)1.23N-C=O124.5
N-N1.41C-N-N119.8
C-N (amide)1.33
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.[1]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, which is rotated to collect diffraction data at various orientations.[2]

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares minimization to obtain the final atomic coordinates, bond lengths, and angles.

experimental_workflow cluster_sample_prep Sample Preparation cluster_xray_analysis X-ray Diffraction Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Experimental workflow for X-ray crystallography.

Spectroscopic Alternatives for Structural Validation

While X-ray crystallography provides the most definitive structural information, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, a combination of spectroscopic techniques is employed to deduce the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of different types of protons and carbons.

Table 3: Representative ¹H and ¹³C NMR Data for a this compound Derivative (Hypothetical data based on similar structures)

¹H NMR¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
8.5-8.7 (m, 2H)Pyridine H170.1C=O (amide)
7.6-7.8 (m, 1H)Pyridine H148.0-150.0Pyridine C
7.3-7.5 (m, 1H)Pyridine H135.5Pyridine C
4.2 (s, 2H)-CH₂-123.8Pyridine C
9.5 (br s, 1H)-NH-40.2-CH₂-
4.4 (br s, 2H)-NH₂
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.

  • Data Processing and Analysis: The acquired data is Fourier transformed, phased, and referenced (typically to TMS at 0 ppm). The chemical shifts, coupling constants, and integration values are analyzed to elucidate the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Typical FT-IR Absorption Frequencies for a this compound Derivative

Wavenumber (cm⁻¹)Assignment
3300-3500N-H stretching (amide and amine)
3000-3100C-H stretching (aromatic)
2850-2960C-H stretching (aliphatic)
~1670C=O stretching (amide I)
~1600N-H bending (amide II)
1400-1600C=C and C=N stretching (pyridine ring)
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or the spectrum is recorded directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The instrument records the interference pattern of the infrared beam, which is then Fourier transformed to produce the final spectrum.

  • Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

Table 5: Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)
[M+H]⁺152.0818
[M+Na]⁺174.0638
[M-NH₂]⁺136.0556
[C₅H₄NCH₂]⁺92.0494
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent and infused directly or after separation by liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

logical_relationship cluster_spectroscopy Spectroscopic Methods Xray X-ray Crystallography Structure Validated Structure Xray->Structure Definitive NMR NMR Spectroscopy NMR->Structure Corroborative IR FT-IR Spectroscopy IR->Structure Corroborative MS Mass Spectrometry MS->Structure Corroborative

Relationship between validation methods.

Conclusion

X-ray crystallography remains the unequivocal method for the structural validation of novel this compound derivatives, providing a complete and precise three-dimensional structure. However, when single crystals are unattainable, a combination of spectroscopic techniques, including NMR, FT-IR, and mass spectrometry, offers a robust alternative. By carefully analyzing the data from each of these methods, researchers can confidently deduce the structure of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

A Comparative Docking Analysis of 2-(pyridin-3-yl)acetohydrazide and 2-(pyridin-4-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, computational methods such as molecular docking have become indispensable for predicting the binding affinities and interaction patterns of small molecules with protein targets. This guide provides a comparative analysis of the docking behaviors of N'-acetylated derivatives of two closely related positional isomers: 2-(pyridin-3-yl)acetohydrazide and 2-(pyridin-4-yl)acetohydrazide. The analysis is based on a molecular modeling study that evaluated their interactions with three distinct protein targets: Sirtuin 1 (SIRT1), Thiopurine S-methyltransferase (TPMT), and Tyrosinase.

This comparison aims to furnish researchers, scientists, and drug development professionals with objective data to understand the subtle yet significant impact of nitrogen's position within the pyridine ring on the binding energetics and potential biological activity of these acetohydrazide derivatives.

Quantitative Docking Analysis

The binding affinities of N'-acetyl-pyridin-3-yl-hydrazide and N'-acetyl-pyridin-4-yl-hydrazide with the active sites of SIRT1, TPMT, and Tyrosinase were determined through molecular docking simulations. The results, presented in terms of binding energy (kcal/mol), are summarized in the table below. A more negative binding energy value indicates a stronger predicted binding affinity.

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)
N'-acetyl-pyridin-3-yl-hydrazideSIRT14ZZH-7.16
N'-acetyl-pyridin-4-yl-hydrazideSIRT14ZZHNot Reported
N'-acetyl-pyridin-3-yl-hydrazideTPMT2BZGNot Reported
N'-acetyl-pyridin-4-yl-hydrazideTPMT2BZGNot Reported
N'-acetyl-pyridin-3-yl-hydrazideTyrosinase7RK7Not Reported
N'-acetyl-pyridin-4-yl-hydrazideTyrosinase7RK7Not Reported

Note: The available research provides the binding affinity for the N'-acetylated derivative of the pyridin-3-yl isomer against SIRT1.[1] Data for the pyridin-4-yl isomer and for both compounds against TPMT and Tyrosinase were not available in the referenced study.

Experimental Protocols

The in-silico molecular docking studies for the N'-acetylated hydrazide derivatives were conducted using a systematic and validated computational protocol.[1]

1. Protein and Ligand Preparation:

  • Protein Structures: The crystal structures of the target proteins, Sirtuin 1 (SIRT1), Thiopurine S-methyltransferase (TPMT), and Tyrosinase, were obtained from the RCSB Protein Data Bank with PDB IDs 4ZZH, 2BZG, and 7RK7, respectively.[1] For the Tyrosinase structure (7RK7), which had missing residues, a homology model was generated using the AlphaFold web server.[1]

  • Ligand Structures: The 3D structures of the N'-acetylated hydrazide derivatives were generated and optimized.

2. Molecular Docking Simulation:

  • Software: The molecular docking simulations were performed using the Smina program.[1]

  • Docking Algorithm: The specific docking algorithm and scoring function within Smina were employed to predict the binding poses and affinities of the ligands within the protein active sites.

  • Interaction Analysis: The resulting docked complexes were analyzed to identify and visualize the molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the target proteins.

Visualizing the Workflow and Potential Pathways

To better illustrate the experimental and logical processes, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Structure Preparation (PDB: 4ZZH, 2BZG, 7RK7) docking Molecular Docking (Smina Program) protein_prep->docking ligand_prep Ligand Structure Preparation (N'-acetylated hydrazides) ligand_prep->docking binding_energy Binding Energy Calculation docking->binding_energy interaction_analysis Interaction Analysis docking->interaction_analysis

Molecular Docking Experimental Workflow

signaling_pathways cluster_sirt1 SIRT1 Signaling cluster_tpmt TPMT Signaling cluster_tyrosinase Tyrosinase Signaling sirt1 SIRT1 deacetylation Deacetylation of Histones & Transcription Factors sirt1->deacetylation cellular_processes Metabolism, DNA Repair, Inflammation, Apoptosis deacetylation->cellular_processes tpmt TPMT thiopurine_metabolism Metabolism of Thiopurine Drugs tpmt->thiopurine_metabolism drug_efficacy_toxicity Modulation of Drug Efficacy and Toxicity thiopurine_metabolism->drug_efficacy_toxicity tyrosinase Tyrosinase melanin_synthesis Melanin Synthesis tyrosinase->melanin_synthesis pigmentation Pigmentation melanin_synthesis->pigmentation

References

Comparative Analysis of In Silico Predictions and In Vitro Experimental Data for 2-(Pyridin-3-yl)acetohydrazide and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of in silico predictions and in vitro experimental findings for 2-(Pyridin-3-yl)acetohydrazide and its structurally related analogs. Direct experimental data for this compound is limited in the public domain. Therefore, this document leverages available information on closely related pyridine-3-yl and pyridine-4-yl hydrazide derivatives to offer insights into the potential biological activities and characteristics of the target compound. The following sections present computational predictions, experimental data, and the methodologies employed in these studies.

Data Presentation

Table 1: In Silico Predictions of Physicochemical Properties for Pyridine-based Hydrazide Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )XlogPHydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C₇H₉N₃O151.17-1.123
2-(5-(Pyridin-3-yl)-2h-tetrazol-2-yl) acetohydrazide C₈H₉N₇O219.20-0.626
Pyridine-4-carbohydrazide (Isoniazid) C₆H₇N₃O137.14-0.723

Data sourced from PubChem and other computational studies. These values are predicted by computational models.

Table 2: Comparison of Predicted and Observed Biological Activities

Compound/Derivative ClassPredicted Biological Activity (In Silico)Validated Biological Activity (In Vitro)Target/Assay
Pyridine-4-carbohydrazide Derivatives Antibacterial, Antiviral, Antiprotozoal, Anti-inflammatory, Anticancer.[1]Antitubercular (inhibition of mycolic acid synthesis).[1]Mycobacterium tuberculosis
Hydrazide Derivatives (General) Significant activity against SIRT1, TPMT, and Tyrosinase.Not specified for this compound.ChEMBL database screening.
2-(Pyridin-3-yloxy)acetamide Derivatives Anti-HIV activity (binding to reverse transcriptase).[2]Moderate inhibitory activity against HIV-1 strain IIIB (EC₅₀ values from 8.18 µM to 41.52 µM).[2]MT-4 cell cultures, HIV-1 RT inhibitory assay.[2]
(E)-N′-(Pyridin-3′-ylmethylene) isonicotino hydrazide Corrosion inhibition.[3]High inhibition efficiency (90-95%) for mild steel in 1.0 M HCl.[3]Weight loss and electrochemical methods.[3]

Experimental Protocols

1. In Vitro Anti-HIV-1 Activity Assay

  • Cell Line: MT-4 cells.

  • Method: The anti-HIV activity of the compounds was evaluated against HIV-1 (IIIB) replication in MT-4 cells using the MTT assay. MT-4 cells were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Procedure:

    • Suspend MT-4 cells at 1 x 10⁵ cells/mL in RPMI 1640 medium.

    • Add various concentrations of the test compounds.

    • Add HIV-1 virus stock.

    • Incubate the culture plates at 37°C in a humidified atmosphere of 5% CO₂ for 5 days.

    • After incubation, add MTT solution (10 µL, 7.5 mg/mL in PBS) to each well.

    • Incubate for another 2-3 hours to allow for the formation of formazan crystals.

    • Add 100 µL of acidic isopropanol to dissolve the formazan crystals.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The 50% effective concentration (EC₅₀) was defined as the compound concentration that resulted in a 50% protection of MT-4 cells from HIV-1-induced cytopathic effects.[2]

2. Corrosion Inhibition Measurement (Weight Loss Method)

  • Material: Mild steel specimens.

  • Corrosive Medium: 1.0 M HCl.

  • Method: Weight loss measurement.

  • Procedure:

    • Pre-weigh polished and cleaned mild steel specimens.

    • Immerse the specimens in 100 mL of 1.0 M HCl containing various concentrations of the inhibitor.

    • Maintain the solution at a constant temperature for a specified immersion period.

    • After the immersion period, remove the specimens, wash them with distilled water and acetone, dry, and re-weigh.

  • Data Analysis: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Mandatory Visualizations

Logical Workflow for In Silico Drug Discovery and Validation

This diagram illustrates the general workflow for computational drug design, starting from library design to experimental validation.

G cluster_in_silico In Silico Prediction cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation a Compound Library Design b ADMET Prediction a->b c Molecular Docking a->c d PASS Prediction c->d e Synthesis of Lead Compounds d->e Lead Identification f Biological Assays e->f g Data Analysis f->g h Structure-Activity Relationship (SAR) g->h h->a Optimization

Caption: Workflow for computational drug design and experimental validation.

Signaling Pathway Inhibition (Hypothetical for a Kinase Target)

This diagram shows a simplified, hypothetical signaling pathway that could be inhibited by a pyridine hydrazide derivative targeting a specific kinase.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase Target Kinase receptor->kinase substrate Substrate Protein kinase->substrate Phosphorylation response Cellular Response (e.g., Proliferation) substrate->response inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Cross-validation of the biological activity of 2-(Pyridin-3-yl)acetohydrazide in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

While direct cross-validation data on the biological activity of the parent compound 2-(Pyridin-3-yl)acetohydrazide in different cell lines is limited in publicly available scientific literature, a wealth of research exists on its derivatives. These studies reveal the potential of the this compound scaffold as a versatile backbone for the development of novel therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by experimental data from published studies.

Unveiling the Anticancer Potential of this compound Derivatives

Derivatives of this compound have been extensively investigated for their cytotoxic effects against various cancer cell lines. These studies often involve the synthesis of a series of related compounds and their screening to identify lead candidates for further development.

Cytotoxicity Data of this compound Derivatives in Cancer Cell Lines

The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against different human cancer cell lines. It is crucial to note that these values are for the specified derivatives and not the parent compound.

Derivative TypeCell LineIC50 (µM)Reference
Imidazo[2,1-b]thiazole AcetamideMDA-MB-231 (Breast Cancer)1.4[1]
Imidazo[2,1-b]thiazole AcetamideHepG2 (Liver Cancer)22.6[1]
Benzimidazolone-bridged HybridA549 (Lung Cancer)30.6 ± 1.76[2]
Benzimidazolone-bridged HybridMCF-7 (Breast Cancer)28.3 ± 1.63[2]
Benzimidazolone-bridged HybridHeLa (Cervical Cancer)31.2 ± 1.8[2]
Pyridine and Pyrazolyl Pyridine ConjugatesMCF-7 (Breast Cancer)0.34[3]
Pyridine and Pyrazolyl Pyridine ConjugatesHepG2 (Liver Cancer)0.18[3]

Antimicrobial and Antiviral Activities of Derivatives

The versatility of the this compound scaffold extends to the development of agents with antimicrobial and antiviral properties.

Antimicrobial Activity of a Pyridine Acetohydrazide Derivative

A study on a pyridine acetohydrazide derivative demonstrated its potential for creating antimicrobial textiles. The modified cotton fabric exhibited activity against bacterial and fungal strains.[4]

Anti-HIV Activity of 2-(Pyridin-3-yloxy)acetamide Derivatives

A series of novel 2-(pyridin-3-yloxy)acetamide derivatives were synthesized and evaluated for their anti-HIV activities in MT-4 cell cultures. Several compounds exhibited moderate inhibitory activities against the wild-type HIV-1 strain (IIIB), with EC50 values ranging from 8.18 μM to 41.52 μM.[5]

Experimental Protocols

The following is a generalized experimental protocol for determining the cytotoxicity of a compound, such as a this compound derivative, using a standard MTT assay.

General Protocol for MTT Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a further 2-4 hours.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.[6]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological pathways.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate mtt_addition->incubation read_absorbance Read Absorbance incubation->read_absorbance data_analysis Calculate Cell Viability read_absorbance->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

signaling_pathway Compound This compound Derivative PIM1 PIM-1 Kinase Compound->PIM1 Inhibition Substrate_P Phosphorylated Substrate PIM1->Substrate_P Phosphorylation Apoptosis_Regulators Apoptosis Regulators (e.g., Bad) Substrate_P->Apoptosis_Regulators Inactivation Caspase_Activation Caspase Activation Apoptosis_Regulators->Caspase_Activation Inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway showing PIM-1 kinase inhibition leading to apoptosis.

References

Comparative analysis of the synthetic routes to pyridine acetohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine acetohydrazides are a critical class of compounds in medicinal chemistry, with isoniazid (isonicotinic acid hydrazide) being a cornerstone in the treatment of tuberculosis. The efficient synthesis of these molecules is of paramount importance for both research and pharmaceutical production. This guide provides a comparative analysis of two prominent synthetic routes to pyridine acetohydrazides, focusing on the preparation of isonicotinic acid hydrazide as a representative example. The comparison is based on experimental data to offer an objective overview of their respective advantages and disadvantages.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From IsonicotinamideRoute 2: From Isonicotinic Acid
Starting Material IsonicotinamideIsonicotinic Acid
Key Reagents Hydrazine Hydrate, C1-C3 AlcoholHydrazine Hydrate, n-Butyl Alcohol, Toluene
Reaction Type AmidationDirect Condensation
Reaction Time 4 hours[1][2]30 hours[3]
Reaction Temperature 110-115°C (Reflux)[1][2]120-140°C (Reflux)[3]
Reported Yield >95%[1][2]Not explicitly stated, but a multi-step purification is implied[3]
Purity >99%[1][2]Requires purification and recrystallization to achieve desired purity[3]
Key Advantages High yield, high purity, single-step reaction[1][2]Utilizes a more readily available starting material in some contexts
Key Disadvantages Starting material may be less accessible than the corresponding acidLonger reaction time, potentially lower initial purity requiring extensive purification

Synthetic Pathways Overview

The following diagram illustrates the two primary synthetic routes for the preparation of isonicotinic acid hydrazide.

G cluster_0 Route 1: From Isonicotinamide cluster_1 Route 2: From Isonicotinic Acid Isonicotinamide Isonicotinamide INH_1 Isonicotinic Acid Hydrazide (Yield: >95%, Purity: >99%) Isonicotinamide->INH_1 Hydrazine Hydrate, C1-C3 Alcohol, Reflux (4h) Isonicotinic_Acid Isonicotinic_Acid INH_2 Crude Isonicotinic Acid Hydrazide Isonicotinic_Acid->INH_2 Hydrazine Hydrate, n-Butyl Alcohol, Toluene, Reflux (30h) Purified_INH Isonicotinic Acid Hydrazide INH_2->Purified_INH Purification & Recrystallization

Caption: Comparative workflow of two synthetic routes to isonicotinic acid hydrazide.

Experimental Protocols

Route 1: Synthesis from Isonicotinamide

This method involves the direct conversion of isonicotinamide to isonicotinic acid hydrazide using hydrazine hydrate in an alcoholic solvent.[1][2]

Materials:

  • Isonicotinamide

  • Hydrazine Hydrate (100%)

  • Methanol (or other C1-C3 alcohol)

Procedure:

  • Dissolve isonicotinamide in methanol. The ratio of isonicotinamide to alcohol can range from 1:1 to 1:8.[1]

  • Add 100% hydrazine hydrate to the solution.

  • Reflux the resulting mixture for 4 hours at a temperature of approximately 110°C.[1][2]

  • After the reflux is complete, distill off the alcohol.

  • The solid mass of isonicotinic acid hydrazide is collected while still hot.[1][2]

Example: 19.3989 g of isonicotinamide was dissolved in 39.488 g of methyl alcohol, and 14.14 g of 100% hydrazine hydrate was added. The reaction mixture was refluxed for 4 hours at 110°C. After distilling off the alcohol, 19.3 g of isonicotinic acid hydrazide was recovered, representing a yield of 99.49 wt%.[2]

Route 2: Synthesis from Isonicotinic Acid

This route directly converts isonicotinic acid to its corresponding hydrazide, though it requires a longer reaction time and subsequent purification steps.[3]

Materials:

  • Isonicotinic Acid

  • Hydrazine Hydrate

  • n-Butyl Alcohol (solvent)

  • Toluene (diluent)

  • Ethanol (for extraction and recrystallization)

  • Activated Charcoal

Procedure:

  • A mixture of isonicotinic acid, hydrazine hydrate, n-butyl alcohol, and toluene is refluxed by heating in an oil bath at 120-140°C for 30 hours.[3]

  • After the reaction is complete, the solvent and diluent are distilled off.

  • The residual solid is extracted with ethanol.[3]

  • The ethanol extract is treated with activated charcoal and filtered.

  • The filtrate is concentrated to yield crude isonicotinic acid hydrazide.[3]

  • Further purification is achieved by recrystallization from ethanol and water to obtain pure isonicotinic acid hydrazide.[3]

Concluding Remarks

The synthesis of pyridine acetohydrazides, exemplified by isonicotinic acid hydrazide, can be efficiently achieved through multiple pathways. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired purity, and the scale of the reaction.

The conversion from isonicotinamide offers a highly efficient, single-step process with excellent yields and purity, making it an attractive option for large-scale production where the starting amide is accessible.[1][2]

Conversely, the synthesis from isonicotinic acid provides an alternative, albeit more time-consuming, method. While the initial product requires more extensive purification, isonicotinic acid may be a more readily available precursor in certain contexts.[3]

Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for pyridine acetohydrazides to optimize for efficiency, cost, and final product quality.

References

Assessing the Selectivity of 2-(Pyridin-3-yl)acetohydrazide-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective enzyme inhibitors is a cornerstone of modern drug discovery. Compounds that can potently inhibit a target enzyme while minimizing off-target effects are more likely to have a favorable safety profile and therapeutic window. The 2-(pyridin-3-yl)acetohydrazide scaffold has emerged as a promising starting point for the development of inhibitors for various enzyme classes. This guide provides a comparative assessment of the selectivity of enzyme inhibitors based on this scaffold, supported by available experimental data and detailed methodologies.

Comparative Analysis of Enzyme Inhibition

Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) Inhibition

Diacylhydrazine derivatives of 2-(5-(pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide have been investigated as potential inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).

CompoundTarget EnzymeIC50 (µM)Alternative InhibitorsIC50 (µM)
Diacylhydrazine derivative of 2-(5-(pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazideh-NPP10.36Suramin~1.0
Diacylhydrazine derivative of 2-(5-(pyridin-4-yl)-2H-tetrazol-2-yl)acetohydrazideh-NPP30.48
Urease Inhibition

Coumarin-based acetohydrazide derivatives have shown potent inhibitory activity against urease. While not directly this compound-based, they share the acetohydrazide moiety and provide valuable comparative data.

CompoundTarget EnzymeIC50 (µM)Alternative InhibitorsIC50 (µM)
(E)-N'-(4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-2-((4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy)acetohydrazide (Compound 13a)Urease1.62Thiourea (standard)23.11
Compound 13cUrease3.58
Compound 13dUrease16.91
Cholinesterase Inhibition

While specific data for this compound is limited, other pyridine derivatives have been evaluated for cholinesterase inhibition.

CompoundTarget EnzymeIC50 (µM)Alternative InhibitorsIC50 (µM)
Pyridine derivative with carbamate (8)hAChE0.153Tacrine~0.03
Pyridine derivative with carbamate (11)hBChE0.828

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to assess enzyme inhibitor selectivity.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compound (e.g., a this compound derivative)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to each well.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (enzyme with a known inhibitor) and a negative control (enzyme with solvent only).

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling (Radiometric Assay)

This protocol describes a common method for profiling a compound against a panel of kinases.

Materials:

  • Panel of purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compound

  • Kinase reaction buffer

  • [γ-³³P]ATP (radiolabeled ATP)

  • ATP

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Reaction Mixture: In each well of a microplate, combine the kinase, its specific substrate, and the test compound in the kinase reaction buffer.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration.

  • Reaction Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each kinase at each compound concentration and calculate the IC50 values.

Protease Selectivity Profiling (Fluorogenic Substrate Panel)

This protocol outlines a method for assessing the selectivity of a protease inhibitor.

Materials:

  • Panel of purified proteases

  • Panel of fluorogenic peptide substrates

  • Test compound

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the test compound and the specific protease.

  • Pre-incubation: Incubate to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the corresponding fluorogenic substrate to each well. Cleavage of the substrate by the protease will release a fluorescent molecule.

  • Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence microplate reader.

  • Data Analysis: Calculate the reaction rates and determine the percentage of inhibition for each protease. Calculate IC50 values to assess the selectivity profile.

Potential Signaling Pathway Modulation

While direct evidence linking this compound derivatives to specific signaling pathways is still emerging, the pyridine scaffold is a common feature in many kinase inhibitors. A plausible pathway that could be modulated by such compounds is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer and other diseases. Inhibition of kinases within this pathway can affect cell proliferation, survival, and metabolism.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P mTORC2 mTORC2 mTORC2->Akt P Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation |-- Translation Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibition points of pyridine-based compounds in the PI3K/Akt/mTOR pathway.

Experimental Workflow for Selectivity Assessment

A logical workflow is essential for systematically assessing the selectivity of a novel enzyme inhibitor.

Selectivity_Workflow Start Synthesize this compound Derivative PrimaryScreen Primary Screen: Inhibition of Target Enzyme Start->PrimaryScreen Active Active? PrimaryScreen->Active Inactive Inactive: Modify Structure or Abandon Active->Inactive No SelectivityPanel Secondary Screen: Selectivity Panel Profiling (e.g., Kinases, Proteases) Active->SelectivityPanel Yes CellBasedAssay Cell-Based Assays: Confirm Target Engagement & Cellular Potency SelectivityPanel->CellBasedAssay OffTarget Identify Off-Targets CellBasedAssay->OffTarget SAR Structure-Activity Relationship (SAR) & Optimization OffTarget->SAR SAR->Start Iterate Lead Lead Compound SAR->Lead

Caption: A typical workflow for assessing the selectivity of a novel enzyme inhibitor.

A Comparative Guide to the Biological Activities of 2-(Pyridin-3-yl)acetohydrazide and its Isonicotinoyl Hydrazone Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure and are recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. The activity of hydrazones can be fine-tuned by the nature of the substituents attached to the core structure.

This guide focuses on two related compounds: 2-(pyridin-3-yl)acetohydrazide, a hydrazide derivative of pyridine, and its isonicotinoyl hydrazone counterpart. Isonicotinoyl hydrazones, in particular, have attracted significant attention in medicinal chemistry, with isoniazid being a cornerstone drug in the treatment of tuberculosis. The pyridin-3-yl moiety is also a common feature in various biologically active molecules. A comparative analysis of these two structures is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents.

Comparative Biological Activity

Due to the absence of direct comparative experimental data for this compound and its specific isonicotinoyl hydrazone in the reviewed literature, this section presents a summary of the reported activities for structurally related derivatives. This information can serve as a preliminary guide for predicting their potential biological profiles.

Antimicrobial Activity

Hydrazone derivatives are well-documented for their antibacterial and antifungal properties. The isonicotinoyl hydrazone moiety is particularly noted for its potent antimycobacterial activity.

Table 1: Antimicrobial Activity of Representative Hydrazide and Hydrazone Derivatives

Compound/Derivative ClassTest Organism(s)Activity Metric (e.g., MIC in µg/mL)Reference
Isonicotinoyl Hydrazones Mycobacterium tuberculosis H37Rv0.59 - 0.65 µM (for potent analogues)[1]
Staphylococcus aureusMIC: 3.13 µg/mL[2]
Gram-positive bacteriaMIC: 1.95–7.81 µg/mL (for some derivatives)[3]
This compound Derivatives Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaEffective against Gram-positive and Gram-negative bacteria (Specific MIC values not provided for the parent compound)

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Numerous hydrazone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of Representative Hydrazide and Hydrazone Derivatives

Compound/Derivative ClassCell Line(s)Activity Metric (e.g., IC50 in µM)Reference
Isonicotinoyl Hydrazone Derivatives Human colorectal cancer (HCT 116)0.29 - 3.1 µM (for potent analogues)[1]
Prostate (PC-3), Breast (MCF-7), Colon (HT-29)IC50 values in the low micromolar range for some derivatives.[4]
This compound Derivatives Not specifiedSome derivatives of pyridine exhibit anticancer activity.[2]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

To facilitate a direct and standardized comparison of the biological activities of this compound and its isonicotinoyl hydrazone, detailed protocols for key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare serial dilutions of test compounds in a 96-well plate inoculate Inoculate each well with the bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for turbidity or measure absorbance incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic

Broth microdilution workflow.

Detailed Methodology:

  • Preparation of Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Analysis seed_cells Seed cancer cells in a 96-well plate and incubate for 24h treat_cells Treat cells with serial dilutions of test compounds for 48-72h seed_cells->treat_cells add_mtt Add MTT solution to each well and incubate for 4h treat_cells->add_mtt add_solvent Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance calculate_ic50 Calculate cell viability and determine IC50 values read_absorbance->calculate_ic50 G FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II InhA InhA (Enoyl-ACP Reductase) FAS_II->InhA Elongation of fatty acids Mycolic_Acids Mycolic Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall InhA->Mycolic_Acids Isonicotinoyl_Hydrazone Isonicotinoyl Hydrazone Isonicotinoyl_Hydrazone->InhA Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Pyridin-3-yl)acetohydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(Pyridin-3-yl)acetohydrazide, a compound utilized in various research and development applications. The following procedures are based on established safety protocols for hazardous waste management and information derived from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this particular chemical.

Immediate Safety Considerations and Hazard Profile

Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

The following table summarizes the key hazard information for isomers of this compound and should be used as a conservative guide for its handling and disposal.

ParameterValue (Based on Isomers)Reference
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][2]
GHS Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant
UN Number (Anticipated) 2811 (Toxic Solid, Organic, N.O.S.)
Transport Hazard Class (Anticipated) 6.1 (Toxic substances)
Packing Group (Anticipated) III (Substance presenting low danger)

Step-by-Step Disposal Protocol

Adherence to a stringent and methodical disposal process is essential for the safe management of this compound waste.

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification: All materials contaminated with this compound, including residual product, empty containers, contaminated PPE, and spill cleanup materials, must be classified as hazardous waste.

  • Segregation: This waste stream must be kept separate from all other chemical waste to prevent potentially hazardous reactions. Do not mix with acids, strong oxidizing agents, or other incompatible materials.

  • Containerization:

    • Solid Waste: Collect in a dedicated, clearly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.

    • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container that is puncture-resistant and leak-proof.

    • Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof container. Ensure the container is compatible with the solvent used.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.

Experimental Protocol: Spill and Contamination Management

  • Immediate Action: In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Spill Cleanup: Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.

Container Management and Final Disposal

  • Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste. Do not rinse them into the drain. Seal the empty container and dispose of it along with other solid waste.

  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Final Disposal: The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal facility. Incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method of destruction for hydrazide compounds. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal start Generation of This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Dispose via Licensed Hazardous Waste Facility (Incineration) contact_ehs->disposal

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Pyridin-3-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Pyridin-3-yl)acetohydrazide

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling hydrazide compounds and should be implemented to ensure a safe laboratory environment.

Hazard Summary
Quantitative Data Summary

The following table summarizes key hazard information for a related compound, which should be used as a conservative guide for handling this compound.

ParameterValueReference
UN Number 2811
UN Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S.
Transport Hazard Class 6.1 (Toxic substances)
Packing Group III (Substance presenting low danger)
GHS Hazard Statements H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic life[2]
GHS Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[2]

Operational Plan: Safe Handling Protocol

Adherence to a strict procedural approach is critical for the safe handling of this compound.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Eyewash and Safety Shower: An operational and easily accessible emergency eyewash station and safety shower must be located in the immediate vicinity of the handling area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against chemical exposure.[4] The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical splash goggles and a face shield to protect against splashes.[3][5]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[3] Always consult the glove manufacturer's resistance chart for specific chemical compatibility.

    • Lab Coat: A flame-resistant lab coat or coveralls should be worn to protect the body from spills.[3][4]

    • Closed-toe Shoes: Sturdy, closed-toe shoes are required.[3]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[3] A complete respiratory protection program, including fit-testing, should be implemented.[3][6]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the fume hood is functioning properly.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the chemical fume hood. Use a spatula for transfers and avoid creating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate the work area within the fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Hazardous Waste: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated PPE (gloves, etc.), and spill cleanup materials, must be treated as hazardous waste.[2]

  • Containers: Collect waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.[2]

Disposal Protocol
  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[2][7] Provide the company with a complete and accurate description of the waste.

  • Empty Containers: Empty containers should be treated as hazardous waste, sealed, and disposed of through the same licensed company.[2] Do not rinse empty containers into the drain.

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal A Don Appropriate PPE B Verify Fume Hood Operation A->B C Weigh and Transfer Solid B->C Proceed to Handling D Prepare Solution C->D E Decontaminate Work Area D->E Complete Experiment F Remove and Dispose of PPE E->F G Wash Hands Thoroughly F->G H Collect Waste in Labeled Container G->H Initiate Disposal I Store in Secondary Containment H->I J Arrange for Licensed Disposal I->J

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.